molecular formula C18H33NO7 B611220 Boc-NH-PEG5-propargyl

Boc-NH-PEG5-propargyl

Cat. No.: B611220
M. Wt: 375.5 g/mol
InChI Key: KSXRJNCGVMUJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRJNCGVMUJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG5-propargyl: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-propargyl is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation and medicinal chemistry. Its unique architecture, featuring a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, provides a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for sequential conjugation, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugates. The terminal propargyl group serves as a reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling efficient and specific ligation to azide-modified molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective utilization in research and drug development.

Chemical Structure and Properties

This compound, systematically named tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a well-defined, monodisperse PEG linker.[] This structure imparts a unique set of properties that are highly advantageous for the construction of complex molecular architectures.

Chemical Structure:

The key structural features include:

  • Boc-Protected Amine: The tert-butyloxycarbonyl group provides robust protection for the terminal amine, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation.[]

  • PEG5 Spacer: The five-unit polyethylene glycol chain is a hydrophilic spacer that can improve the solubility and bioavailability of the final conjugate.[2] Its flexibility is also crucial for enabling favorable spatial orientation between conjugated molecules.

  • Propargyl Group: The terminal alkyne functionality is a key reactive handle for "click chemistry," allowing for a highly efficient and bioorthogonal reaction with azide-containing molecules.[]

Physicochemical and General Properties

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C18H33NO7[]
Molecular Weight 375.46 g/mol []
CAS Number 2062663-67-4[]
Appearance White to off-white solid or viscous oil[3]
Purity ≥95%[]
Solubility Soluble in DMSO, DMF, and chlorinated solvents.[]
Storage Conditions Store at -20°C for long term (months to years) or 2-8°C for short term (days to weeks), desiccated and protected from light.[]
Boiling Point 463.4±45.0°C at 760 mmHg[]
Density 1.1±0.1 g/cm³[]
IUPAC Name tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate[]
Synonyms t-Boc-N-Amido-PEG5-propargyl; Boc-Amine-PEG5-propargyl; tert-butyl (3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)carbamate[]

Applications in Drug Development

The primary application of this compound is as a versatile linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of the PROTAC by modulating the distance and relative orientation of the two binding moieties to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

The trifunctional nature of this compound allows for a modular and strategic approach to PROTAC synthesis. A typical synthetic workflow involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and utilization of this compound. These protocols are intended as a guide and may require optimization based on the specific substrates and reaction conditions.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from the synthesis of a similar compound, Boc-NH-PEG7-propargyl.[5]

Materials:

  • Boc-NH-PEG5-OH

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG5-OH in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Stir the reaction mixture at 0°C for 30 minutes.

  • Propargylation: Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.[3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of linker).

  • Add TFA to the solution (typically 20-50% v/v) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine (H2N-PEG5-propargyl).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized linker with an azide-containing molecule.[3]

Materials:

  • Propargyl-functionalized molecule (e.g., from Protocol 2)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) solution (e.g., 1 M in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Solvent (e.g., DMSO, t-butanol/water mixture)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.

  • Add the sodium ascorbate solution to the reaction mixture (final concentration typically 1-5 mol%).

  • Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 1-5 mol%).

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships involving this compound.

G cluster_synthesis Synthesis of this compound start Boc-NH-PEG5-OH step1 Deprotonation (NaH, THF, 0°C) start->step1 step2 Propargylation (Propargyl Bromide) step1->step2 product This compound step2->product

Synthesis of this compound.

G cluster_protac_synthesis General Workflow for PROTAC Synthesis linker This compound deprotection Boc Deprotection (TFA, DCM) linker->deprotection amine_linker H2N-PEG5-propargyl deprotection->amine_linker coupling Amide Coupling amine_linker->coupling ligand1 Ligand 1 (e.g., E3 Ligase Ligand) ligand1->coupling intermediate Ligand 1-PEG5-propargyl coupling->intermediate click CuAAC Click Chemistry intermediate->click ligand2 Ligand 2 (e.g., Target Protein Ligand with Azide) ligand2->click protac Final PROTAC click->protac G cluster_components Functional Components and Their Roles linker This compound boc Boc Group linker->boc has a peg PEG5 Spacer linker->peg has a propargyl Propargyl Group linker->propargyl has a boc_func Amine Protection (Acid Labile) boc->boc_func peg_func Solubility Enhancement & Flexible Linkage peg->peg_func propargyl_func Click Chemistry Handle (Bioorthogonal) propargyl->propargyl_func

References

A Technical Guide to the Synthesis of Boc-Protected PEG Propargyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation. Their unique architecture allows for the precise and controlled linkage of different molecular entities, such as small molecule drugs, targeting ligands, and antibodies. Among these, Boc-protected PEG propargyl ethers have emerged as highly versatile building blocks, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth overview of the synthesis of Boc-protected PEG propargyl ethers. It details the core chemical principles, provides comprehensive experimental protocols, and presents key quantitative data to aid researchers in the successful implementation of these critical linkers in their work. The structure of a typical Boc-NH-PEG-propargyl ether features a tert-butyloxycarbonyl (Boc) protected amine at one terminus, a flexible polyethylene glycol spacer, and a terminal propargyl group, enabling sequential and specific conjugation reactions.[1]

Core Synthetic Strategies

The synthesis of Boc-protected PEG propargyl ethers is a multi-step process that can be approached through several strategic routes. The most common pathway involves the preparation of a key intermediate, a mono-Boc-protected PEG alcohol (Boc-NH-PEG-OH), followed by the propargylation of the terminal hydroxyl group.

A generalized synthetic workflow is outlined below:

G cluster_0 Synthesis of Boc-NH-PEG-OH Intermediate cluster_1 Propargylation cluster_2 Purification & Characterization PEG_diol PEG Diol (HO-PEG-OH) Monotosylation Monotosylation PEG_diol->Monotosylation PEG_OTs HO-PEG-OTs Monotosylation->PEG_OTs Boc_Amine_Sub Nucleophilic Substitution with Boc-Protected Amine Source PEG_OTs->Boc_Amine_Sub Boc_PEG_OH Boc-NH-PEG-OH Boc_Amine_Sub->Boc_PEG_OH Propargylation_step Propargylation Boc_PEG_OH->Propargylation_step Final_Product Boc-NH-PEG-O-Propargyl Propargylation_step->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow for Boc-protected PEG propargyl ether.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps. These are generalized procedures and may require optimization based on the specific PEG length and desired scale.

Protocol 1: Synthesis of Mono-tosyl PEG (HO-PEG-OTs)

This protocol describes the selective monotosylation of a PEG diol, a critical step in creating a heterobifunctional intermediate.

Materials:

  • Polyethylene glycol (PEG) diol (e.g., PEG with MW = 400 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve PEG diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.[2]

  • Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 eq) in anhydrous DCM to the reaction mixture.[2] The controlled addition of TsCl is crucial for achieving monotosylation.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-tosylated PEG.

Quantitative Data for Monotosylation:

ParameterTypical Value/RangeReference
Molar Ratio (PEG-diol:TsCl)1 : 1.0-1.2[2]
BaseTriethylamine or Pyridine[3]
SolventAnhydrous Dichloromethane[3]
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time14-18 hours[2]
YieldVariable, typically 40-60% for mono-productN/A
Protocol 2: Synthesis of Boc-NH-PEG-OH

This protocol details the nucleophilic substitution of the tosyl group with a Boc-protected amine source. An alternative is to use a pre-formed Boc-protected amino alcohol.

Materials:

  • HO-PEG-OTs (from Protocol 1)

  • Potassium di-tert-butyl iminodicarboxylate (Boc₂NK) or another suitable Boc-amine nucleophile

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Saturated NaCl solution

Procedure:

  • Dissolve HO-PEG-OTs (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[4]

  • Add potassium di-tert-butyl iminodicarboxylate (3.0 eq).[4]

  • Heat the reaction mixture to 45-60 °C and stir overnight.[4]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After cooling to room temperature, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Filter the solid and wash thoroughly with diethyl ether.

  • Dissolve the crude solid in DCM and wash with saturated NaCl solution to remove residual DMF and salts.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG-OH. Further purification by column chromatography may be necessary.

Quantitative Data for Boc-Amine Substitution:

ParameterTypical Value/RangeReference
Molar Ratio (PEG-OTs:Boc₂NK)1 : 3[4]
SolventAnhydrous Dimethylformamide[4]
Reaction Temperature45-60 °C[4]
Reaction Time12-16 hours[4]
Yield>90%[4]
Protocol 3: Propargylation of Boc-NH-PEG-OH

This protocol describes the etherification of the terminal hydroxyl group of Boc-NH-PEG-OH to introduce the propargyl functionality.

Materials:

  • Boc-NH-PEG-OH (from Protocol 2)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-NH-PEG-OH (1.0 eq) in anhydrous THF or DMF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5-2.0 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final Boc-protected PEG propargyl ether.

Quantitative Data for Propargylation:

ParameterTypical Value/RangeReference
BaseSodium Hydride (NaH)[5]
Propargylating AgentPropargyl Bromide[6]
SolventAnhydrous THF or DMF[6]
Reaction Temperature0 °C to Room Temperature[7]
Reaction Time12-24 hours[7]
YieldTypically >80%[5]

Characterization and Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized Boc-protected PEG propargyl ether.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the Boc group, the PEG backbone, and the terminal alkyne protons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often recommended due to the lack of a strong UV chromophore in the PEG chain.

Summary of Expected Characterization Data:

TechniqueExpected Observations
¹H NMR - Signal for Boc group protons (~1.4 ppm, singlet, 9H)- Characteristic broad signal for PEG backbone protons (~3.6 ppm)- Signal for methylene protons adjacent to the ether oxygen of the propargyl group (~4.2 ppm, doublet)- Signal for the terminal alkyne proton (~2.4 ppm, triplet)
¹³C NMR - Signals for Boc group carbons- Dominant signal for PEG backbone carbons (~70 ppm)- Signals for the alkyne carbons (~75 and 80 ppm)
FT-IR - C-H stretch of the terminal alkyne (~3300 cm⁻¹)- C≡C stretch of the alkyne (~2100 cm⁻¹, weak)- C=O stretch of the carbamate (Boc group) (~1700 cm⁻¹)
MS (ESI) - [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight

Applications in Drug Development

The dual functionality of Boc-protected PEG propargyl ethers makes them invaluable in multi-step bioconjugation strategies.

G cluster_0 Pathway A: Click Chemistry First cluster_1 Pathway B: Amine Deprotection First Start Boc-NH-PEG-O-Propargyl Click 1. CuAAC 'Click' Reaction (with Azide-Drug 1) Start->Click Deprotection2 1. Boc Deprotection (TFA or HCl) Start->Deprotection2 Deprotection 2. Boc Deprotection (TFA or HCl) Click->Deprotection Conjugation 3. Amide Coupling (with Ligand 2) Deprotection->Conjugation Product_A Ligand 2-NH-PEG-O-Triazole-Drug 1 Conjugation->Product_A Conjugation2 2. Amide Coupling (with Ligand 1) Deprotection2->Conjugation2 Click2 3. CuAAC 'Click' Reaction (with Azide-Drug 2) Conjugation2->Click2 Product_B Ligand 1-NH-PEG-O-Triazole-Drug 2 Click2->Product_B

Caption: Sequential conjugation strategies using Boc-NH-PEG-O-Propargyl.

  • PROTAC Development: These linkers are frequently used to connect a target protein binder and an E3 ligase ligand, forming a PROTAC that induces the degradation of the target protein.[8] The PEG spacer enhances solubility and optimizes the distance between the two ligands for efficient ternary complex formation.

  • Antibody-Drug Conjugates (ADCs): The propargyl group allows for the specific attachment of a potent cytotoxic payload to an azide-modified antibody via "click chemistry."[1] The Boc-protected amine can be used to attach imaging agents or other functionalities.

Conclusion

The synthesis of Boc-protected PEG propargyl ethers, while requiring a multi-step approach, yields a highly versatile and valuable tool for researchers in drug development and chemical biology. By following well-defined protocols for monotosylation, nucleophilic substitution, and propargylation, these heterobifunctional linkers can be produced with high purity. Their unique combination of a stable protecting group and a "clickable" functional group allows for controlled, sequential conjugations, enabling the construction of complex and highly functional therapeutic and diagnostic agents.

References

Boc-NH-PEG5-propargyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the physicochemical properties of chemical compounds is fundamental for researchers and scientists in drug development and chemical biology. This document provides the key identifiers for Boc-NH-PEG5-propargyl, a commonly used PEG-based PROTAC (Proteolysis Targeting Chimera) linker.

The table below summarizes the Chemical Abstracts Service (CAS) number and molecular weight for this compound.[1][2][][]

IdentifierValue
CAS Number 2062663-67-4
Molecular Weight 375.46 g/mol
Molecular Formula C18H33NO7

This compound is a heterobifunctional linker that contains a Boc-protected amine and a propargyl group, separated by a PEG5 spacer.[][][5] The propargyl group can be used in click chemistry reactions, while the Boc-protected amine can be deprotected to reveal a primary amine for further conjugation. This linker is often utilized in the synthesis of PROTACs to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5]

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG5-propargyl, a heterobifunctional linker crucial in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for ensuring accurate experimental design, optimizing reaction conditions, and achieving reliable results.

Core Concepts: Structural Influences on Solubility

The solubility profile of this compound is dictated by the interplay of its three primary structural components:

  • Boc (tert-Butyloxycarbonyl) Group: This bulky, hydrophobic protecting group increases the molecule's lipophilicity, thereby enhancing its solubility in non-polar organic solvents.

  • PEG5 (Pentaethylene Glycol) Spacer: The five-unit polyethylene glycol chain is flexible and hydrophilic. The ether oxygens can act as hydrogen bond acceptors, which imparts significant solubility in a broad range of polar solvents, including water.[1]

  • Propargyl Group: This terminal alkyne provides a reactive handle for "click chemistry." Its small size and relatively non-polar nature have a minimal impact on the overall solubility of the molecule.

This amphiphilic nature, possessing both hydrophobic and hydrophilic regions, results in a versatile but complex solubility profile.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature, a reliable qualitative profile can be inferred from its structural components and data from analogous PEGylated molecules. The following table summarizes the expected solubility in a range of common organic solvents.

Solvent ClassificationSolvent NameInferred SolubilityRationale / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent known to effectively dissolve a wide range of PEGylated compounds.[1][2]
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a common solvent for reactions involving PEG linkers.[2][3]
Acetonitrile (ACN)SolubleGenerally a good solvent for PEG derivatives.[4]
Tetrahydrofuran (THF)SolublePEG compounds are typically soluble in THF.[3]
Chlorinated Dichloromethane (DCM)SolubleThe organic character of the molecule, including the Boc group, promotes solubility.[2][3]
ChloroformSolubleSimilar to DCM, PEG derivatives are generally soluble in chloroform.[4]
Polar Protic Methanol (MeOH)SolubleThe hydroxyl group can hydrogen bond with the PEG chain.[4]
Ethanol (EtOH)SolubleSimilar to methanol, ethanol is generally a suitable solvent.[4]
WaterSolubleThe hydrophilic PEG chain is expected to confer aqueous solubility.[1]
Non-Polar Aromatic TolueneSparingly Soluble / Soluble with HeatingSolubility is often limited at room temperature but can be increased with heating.[3][4]
Non-Polar Aliphatic HexaneInsolubleThe high polarity of the PEG chain leads to poor solubility in non-polar aliphatic solvents.[4]
Diethyl EtherInsolubleCommonly used as an anti-solvent to precipitate PEGylated compounds.[4]

Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

For applications requiring precise concentration data, it is imperative to experimentally determine the solubility. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium, typically 24-48 hours.[6]

  • Phase Separation: After equilibration, allow the vials to stand to permit the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed.[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.[6]

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental and Logical Workflows

To aid in the practical application of this data, the following diagrams illustrate the key workflows.

Solubility Assessment Workflow for this compound cluster_prep Preparation cluster_exp Experimentation (Shake-Flask Method) cluster_analysis Analysis cluster_result Result prep_compound Obtain this compound add_excess Add Excess Compound to Known Volume of Solvent prep_compound->add_excess prep_solvent Select High-Purity Organic Solvent prep_solvent->add_excess equilibrate Equilibrate on Shaker (24-48h at constant temp) add_excess->equilibrate separate Centrifuge to Pellet Undissolved Solid equilibrate->separate filter Filter Supernatant separate->filter hplc_analysis Analyze via HPLC-ELSD/CAD/MS filter->hplc_analysis prepare_standards Prepare Calibration Standards prepare_standards->hplc_analysis quantify Quantify Concentration against Calibration Curve hplc_analysis->quantify solubility_report Report Equilibrium Solubility (e.g., mg/mL at 25°C) quantify->solubility_report

Caption: Workflow for determining equilibrium solubility.

Logical Workflow for Using this compound start Define Reaction (e.g., PROTAC Synthesis) select_solvent Select Appropriate Solvent (e.g., DMSO, DMF, DCM) Based on Qualitative Data start->select_solvent dissolve Dissolve this compound (May require gentle warming/sonication) select_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol proceed Proceed with Reaction check_sol->proceed Yes troubleshoot Troubleshoot Solubility check_sol->troubleshoot No end Reaction Complete proceed->end optimize Optimize: Change Solvent, Lower Concentration, or Use Co-solvent troubleshoot->optimize optimize->dissolve

Caption: Decision workflow for solvent selection.

References

Stability and Storage of Boc-NH-PEG5-propargyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-NH-PEG5-propargyl, a heterobifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the chemical stability of this reagent is paramount for ensuring the integrity, reproducibility, and success of complex synthetic workflows. This document outlines potential degradation pathways, provides detailed storage and handling procedures, and presents methodologies for stability assessment.

Chemical Structure and Properties

This compound is comprised of three key functional components:

  • A tert-butyloxycarbonyl (Boc) protected amine: This acid-labile protecting group allows for selective deprotection and subsequent conjugation.

  • A five-unit polyethylene glycol (PEG) spacer: The PEG chain enhances solubility and provides a flexible linker of defined length.

  • A terminal propargyl group: This functional group enables covalent bond formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The stability of the entire molecule is dictated by the individual stabilities of these components.

Key Stability Considerations and Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the Boc group and the oxidation of the PEG chain.

  • Acid-Catalyzed Hydrolysis of the Boc Group: The Boc protecting group is highly susceptible to acidic conditions, which will cleave it to reveal the free amine.[1][2] Exposure to even mild acids can initiate this degradation, leading to unintended reactivity and impurity generation. The Boc group is generally stable under neutral and basic conditions.[1]

  • Oxidation of the PEG Chain: The ether linkages within the polyethylene glycol backbone are vulnerable to oxidation.[2] This process can be accelerated by exposure to oxygen, light, and transition metal ions.[2][3] Oxidation can result in chain cleavage and the formation of various impurities, including aldehydes and carboxylic acids, which can complicate subsequent reactions and purification steps.

  • Light Sensitivity: PEG derivatives, in general, are sensitive to light, which can promote oxidative degradation.[3] Therefore, protection from light is crucial during storage and handling.

The propargyl group is generally stable under the recommended storage conditions but can undergo various reactions in the presence of strong bases or metals.

Below is a diagram illustrating the primary degradation pathways.

G Potential Degradation Pathways of this compound A This compound (Stable) B H₂N-PEG5-propargyl (Deprotected Impurity) A->B  Acidic Conditions (e.g., H⁺)   C Oxidized PEG Species (e.g., Aldehydes, Carboxylic Acids) A->C  Oxidizing Agents (O₂, Light, Metal Ions)  

Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are strongly recommended.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both neat form and in solution. These recommendations are based on the known stability of similar Boc-protected PEG compounds.[1][2]

Storage ConditionFormExpected Stability (Illustrative)Primary Degradation Pathways to Mitigate
-20°C to -40°CNeat > 1 yearMinimizes both Boc hydrolysis and PEG oxidation.[3][4]
2-8°CNeat Short-term (days to weeks)Increased risk of slow degradation over time.[]
-80°CIn Anhydrous Solvent (e.g., DMSO)Up to 6 monthsPrevents degradation in solution; aliquoting is critical.[1]
-20°CIn Anhydrous Solvent (e.g., DMSO)Up to 1 monthSuitable for working solutions for near-term use.[1]
Handling Precautions
  • Inert Atmosphere: For long-term storage, it is crucial to store the compound under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[3][4] After each use, the container should be purged with an inert gas before re-sealing.

  • Protection from Light: Store the compound in a light-protected container, such as an amber vial, to prevent photodegradation.[1][3]

  • Moisture Prevention: The PEG component of the molecule is hygroscopic.[6] It is essential to handle the material in a dry environment and minimize its exposure to atmospheric moisture. Before opening, the container should be allowed to warm to room temperature to prevent condensation.[2][3] Storing the vial within a larger container with a desiccant is also recommended.[3]

  • Aliquoting: For solutions, it is best practice to aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation from repeated exposure to air and moisture.[1]

  • Solvent Choice: When preparing stock solutions, use freshly opened, anhydrous solvents such as DMSO or DMF.[1][7] Avoid long-term storage in aqueous solutions due to the risk of hydrolysis.[2]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after long-term storage or when troubleshooting unexpected experimental results, a stability assessment can be performed. A forced degradation study is a common approach to understand the stability of a compound under various stress conditions.

General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound.

G Experimental Workflow for Stability Assessment A Prepare Stock Solution (e.g., 10 mg/mL in anhydrous DMSO) B Aliquot for Stress Conditions A->B C Acidic Hydrolysis (e.g., 0.1 M HCl, 40°C) B->C D Basic Hydrolysis (e.g., 0.1 M NaOH, 40°C) B->D E Oxidative Degradation (e.g., 3% H₂O₂, 40°C) B->E F Thermal Stress (e.g., 60°C) B->F G Photostability (e.g., UV/Vis light exposure) B->G H Time-Point Sampling (e.g., 0, 2, 4, 8, 24 hours) C->H D->H E->H F->H G->H I Sample Quenching and Neutralization H->I J Analysis by HPLC and LC-MS I->J K Data Analysis: - Purity Assessment - Degradant Identification J->K

A general workflow for conducting a stability assessment of this compound.
Protocol for Forced Degradation Study

This protocol provides a general method for investigating the stability of this compound under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 40°C.

  • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 40°C.

  • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at 40°C.

  • Control: Prepare a control sample by diluting the stock solution in a neutral buffer (e.g., PBS) or the initial mobile phase for analysis.

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quench the reaction by neutralizing the acidic and basic samples and diluting all samples with the mobile phase to halt further degradation.

4. Analytical Methodologies:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • System: Standard HPLC with UV detector.

    • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be 30-70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification:

    • System: LC-MS with an electrospray ionization (ESI) source.

    • LC Conditions: Similar to the HPLC method, but may be adapted for MS compatibility (e.g., using formic acid instead of TFA).

    • MS Conditions (Positive Ion ESI):

      • Ion Source: Electrospray ionization (ESI).

      • Polarity: Positive.

      • Mass Range: m/z 100-1000.

      • Data Acquisition: Full scan mode to detect parent and degradant ions. Tandem MS (MS/MS) can be used for structural elucidation of impurities.

    • Analysis: Identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks. The primary expected degradation product under acidic conditions would be the deprotected amine.

Conclusion

The stability of this compound is critical for its successful application in the synthesis of PROTACs and other advanced bioconjugates. By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage at low temperatures (-20°C to -40°C), under an inert atmosphere, and protected from light and moisture—researchers can significantly mitigate the risks of degradation. The primary degradation pathways to consider are the acid-catalyzed hydrolysis of the Boc group and the oxidation of the PEG chain. Regular stability assessments using the provided protocols can further ensure the quality and integrity of this vital synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern bioconjugation and drug development, particularly when employed on polyethylene glycol (PEG) linkers.[1] Its strategic use allows for the precise and controlled synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptides.[1] This technical guide provides a comprehensive overview of the function of the Boc protecting group on PEG linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of synthetic strategies.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to act as a temporary shield for a primary or secondary amine on a PEG linker.[2][3] This protection is crucial for multi-step syntheses where the amine's reactivity needs to be masked to prevent unwanted side reactions.[1] The Boc group is characterized by its stability under a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1][2] Its most critical feature is its lability under acidic conditions, which allows for its facile removal to regenerate the free amine for subsequent conjugation.[2][3] This "orthogonal" deprotection strategy is fundamental to the controlled, stepwise assembly of complex molecules.[1][4]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[2][3] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[2][3] The incorporation of a PEG spacer also enhances the solubility of hydrophobic molecules, improves pharmacokinetic properties, and can reduce the immunogenicity of the conjugated biomolecule.[5][6]

Applications in Advanced Therapeutics

Boc-protected PEG linkers are integral to the development of sophisticated therapies:[1]

  • Antibody-Drug Conjugates (ADCs): In ADC synthesis, a heterobifunctional Boc-protected PEG linker can be conjugated first to a cytotoxic drug. Following purification, the Boc group is removed, and the newly exposed amine on the linker is then coupled to the antibody, ensuring a specific and controlled drug-to-antibody ratio.[1]

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Boc-protected heterobifunctional PEG linkers are frequently used to sequentially conjugate the protein-of-interest (POI) ligand and the E3 ligase ligand.[1][7]

  • Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, an amino acid is attached to a solid support via a PEG linker. The Boc group on the N-terminus of the growing peptide chain is removed at each cycle with an acid like TFA to allow for the addition of the next Boc-protected amino acid.[1]

Quantitative Data

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Reagent/SolventBaseTemperature (°C)Time (h)Yield (%)Reference(s)
(Boc)₂O, PEG-400None (PEG as medium)Room Temp0.5 - 2>90[2][8]
(Boc)₂O, DCMDIPEARoom Temp3 - 12High[1][2]
(Boc)₂O, DCMTriethylamine (TEA)Room Temp2 - 12High[3]

Table 2: Common Acidic Conditions for Boc Deprotection of PEG Linkers

ReagentConcentrationSolventTemperature (°C)Time (h)Reference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2[1][2][9]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 4[2][9]

Table 3: Comparison of Boc and Fmoc Amine Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Key ConsiderationsReference(s)
Cleavage Condition Strong Acid (e.g., TFA)Mild Base (e.g., 20% Piperidine in DMF)Orthogonality is a major advantage of using both in a single synthetic scheme.[10][11]
Stability Stable to bases and nucleophiles.Stable to acids.The choice depends on the stability of other functional groups in the molecule.[10]
Reaction Time 30 minutes to 2 hours.5 to 30 minutes (often faster).Fmoc deprotection is typically quicker.[10]
Common Side Reactions Risk of t-butylation of sensitive residues (e.g., Trp, Met). Scavengers are often required.Diketopiperazine formation, aspartimide formation, piperidine adducts.Side reactions are sequence and substrate-dependent.[10]
Automation Suitability Less common in modern automated synthesizers for SPPS.Standard for modern automated SPPS.Fmoc chemistry is generally preferred for automated solid-phase synthesis.[10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine-terminated PEG linker (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add DIPEA or TEA (1.5-2.0 equivalents) to the solution and stir at room temperature.[1][3]

  • Add (Boc)₂O (1.1-1.3 equivalents) portion-wise to the reaction mixture.[3]

  • Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the Boc-protected PEG linker.[3]

Protocol 2: Boc Deprotection of a PEG Linker using TFA

This protocol provides a standard procedure for the removal of the Boc protecting group.

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-Drug)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (for co-evaporation)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[1][12]

  • Cool the solution to 0°C in an ice bath.[3]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[9][12] If the substrate is sensitive to acid-mediated side reactions, consider adding a scavenger like TIS (2.5-5% v/v).[9][13]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[3][12]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[14]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[3] If the free amine is required, neutralization (e.g., washing with a saturated aqueous solution of NaHCO₃) can be performed.[1]

Visualizations

Chemical Mechanisms and Workflows

The following diagrams illustrate the core chemical transformations and a typical experimental workflow involving Boc-protected PEG linkers.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminePEG R-PEG-NH₂ BocAminePEG R-PEG-NH-Boc AminePEG->BocAminePEG 1. (Boc)₂O 2. Base, DCM Boc2O (Boc)₂O Base Base (e.g., DIPEA) BocAminePEG_dep R-PEG-NH-Boc FreeAminePEG R-PEG-NH₃⁺X⁻ BocAminePEG_dep->FreeAminePEG TFA, DCM Acid Acid (e.g., TFA)

Boc protection and deprotection reactions.

Bioconjugation_Workflow start Start: Heterobifunctional Linker (Boc-NH-PEG-X) step1 Step 1: Conjugate Molecule 1 to reactive group 'X' start->step1 step2 Intermediate: Boc-NH-PEG-Molecule 1 step1->step2 step3 Step 2: Boc Deprotection (TFA in DCM) step2->step3 step4 Intermediate: H₂N-PEG-Molecule 1 step3->step4 step5 Step 3: Conjugate Molecule 2 to newly exposed amine step4->step5 end Final Bioconjugate: Molecule 2-NH-PEG-Molecule 1 step5->end

Sequential bioconjugation workflow.
Decision-Making Guide: Boc vs. Fmoc Protection

The choice between Boc and Fmoc protection is a critical decision that significantly impacts the overall success of a synthetic strategy.

Boc_vs_Fmoc_Decision_Tree start Start: Choose Amine Protecting Group for PEG Linker q1 Is the molecule sensitive to strong acid (TFA)? start->q1 q2 Are there base-labile groups in the molecule? q1->q2 No fmoc Use Fmoc Protection q1->fmoc Yes q3 Is the synthesis automated (e.g., SPPS)? q2->q3 No boc Use Boc Protection q2->boc Yes q3->boc No q3->fmoc Yes

Decision guide for Boc vs. Fmoc protection.

Conclusion

The Boc protecting group, when coupled with the beneficial properties of PEG linkers, provides a powerful and versatile tool for the synthesis of advanced therapeutics.[1] A thorough understanding of its function, the quantitative aspects of its application and removal, and the established experimental protocols are essential for researchers and scientists in the field of drug development. The strategic application of Boc-protected PEG linkers will undoubtedly continue to play a pivotal role in the creation of next-generation bioconjugates.[1]

References

The Propargyl Group's Central Role in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The propargyl group, a functional moiety featuring a terminal alkyne (HC≡C−CH₂−), stands at the heart of modern bioconjugation strategies.[1][2] Its unique reactivity, particularly in the realm of "click chemistry," has revolutionized the way researchers link molecules in complex biological environments.[1] This guide provides an in-depth exploration of the propargyl group's function, focusing on the two primary azide-alkyne cycloaddition reactions, and offers detailed data, protocols, and workflows for researchers, scientists, and drug development professionals.

Core Reactions Involving the Propargyl Group

The utility of the propargyl group in bioconjugation is primarily harnessed through its participation in highly efficient and specific cycloaddition reactions with azide-functionalized molecules. This forms an exceptionally stable triazole linkage.[1][3] These reactions are bioorthogonal, meaning they proceed within biological systems without interfering with native biochemical processes.[][5] The two main strategies are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the coupling of a terminal alkyne, such as that in a propargyl group, with an azide in the presence of a copper(I) catalyst.[6][] The reaction is extremely efficient, with fast kinetics and high yields under mild, often aqueous conditions.[6][8] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[9][10] The small, unobtrusive nature of the propargyl group makes it an ideal modification for biomolecules with minimal structural perturbation.[6] However, the primary drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells or organisms.[11][12]

dot

CuAAC_Pathway Propargyl Biomolecule-Propargyl (Terminal Alkyne) Product Stable 1,4-disubstituted Triazole Linkage Propargyl->Product Azide Molecule-Azide Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->Product catalyzes

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[] This reaction is a copper-free alternative that utilizes a strained cyclooctyne instead of a simple terminal alkyne like the propargyl group.[][13] The high ring strain of molecules like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[5][13] This makes SPAAC highly suitable for in vivo bioconjugation and live-cell imaging.[5] The main trade-offs are that SPAAC reactions are generally slower than their copper-catalyzed counterparts, and the cyclooctyne reagents are significantly larger and more hydrophobic, which can potentially perturb the function of the conjugated biomolecule.[14][15][16]

dot

SPAAC_Pathway Cyclooctyne Biomolecule-Strained Cyclooctyne (e.g., DBCO, BCN) Product Stable Triazole Linkage Cyclooctyne->Product Azide Molecule-Azide Azide->Product Catalyst_Free Metal-Free (Bioorthogonal)

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Data Presentation: Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends critically on the specific application. The following table summarizes key quantitative parameters to guide this decision.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Notes
Reaction Rate (k) High (typically 10² - 10³ M⁻¹s⁻¹)Moderate to Low (typically 10⁻³ - 1 M⁻¹s⁻¹)CuAAC is approximately 100-fold faster than SPAAC.[14][15] Reaction rates for SPAAC are highly dependent on the specific strained cyclooctyne used.[16]
Catalyst Requirement Copper(I)None (Metal-Free)The copper catalyst in CuAAC can be cytotoxic, limiting in vivo use.[11][13]
Alkyne Reagent Small (e.g., Propargyl group)Bulky & Hydrophobic (e.g., DBCO, BCN)The small size of the propargyl group minimizes perturbation to biomolecule structure and function.[6] Strained alkynes can affect solubility and biological properties.[16]
Bioorthogonality Good; potential side reactions with copper.Excellent; truly bioorthogonal.SPAAC is ideal for complex biological environments like living cells.[][5]
Typical Yield >90%>90%Both reactions are highly efficient and typically proceed to near completion.[6][8]
Common Applications In vitro labeling, material science, synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[][17][18]Live-cell imaging, in vivo labeling, surface functionalization.[5][19]The choice is driven by the tolerance of the system to copper.

dot

Decision_Tree start Bioconjugation Goal q1 Application in Living System (in vivo)? start->q1 q2 Is Copper Cytotoxicity a Major Concern? q1->q2  No (in vitro) spaac Use SPAAC (Copper-Free) q1->spaac  Yes q3 Are Fast Kinetics (minutes) Critical? q2->q3  No q2->spaac  Yes q3->spaac  No (slower rate acceptable) cuaac Use CuAAC (Copper-Catalyzed) q3->cuaac  Yes

Caption: Logical workflow for choosing between CuAAC and SPAAC bioconjugation.

Experimental Protocols

Below are generalized protocols for performing CuAAC and SPAAC reactions for protein modification. Researchers should optimize concentrations and conditions for their specific biomolecules and reagents.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a propargyl-modified protein with an azide-containing molecule (e.g., a fluorescent dye).

1. Materials and Reagents:

  • Propargyl-modified protein

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Copper(II) Sulfate (CuSO₄) Stock Solution: 20 mM in deionized water[10]

  • Ligand Stock Solution (e.g., THPTA): 50 mM in deionized water[10]

  • Sodium Ascorbate Stock Solution: 100 mM in deionized water (must be prepared fresh)[10][17]

2. Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dissolve the propargyl-modified protein in the degassed Reaction Buffer to a final concentration of 25-50 µM.[9][10]

  • Add Azide: Add the azide-containing molecule from a stock solution to achieve a final concentration of 2-5 molar equivalents relative to the protein.[10]

  • Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution. A common ligand-to-copper ratio is 5:1.[10][20] For a final copper concentration of 250 µM, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA.[20] Let the premix stand for 2-3 minutes.

  • Add Catalyst: Add the catalyst premix to the protein/azide solution.

  • Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[20]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[9] The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting protein conjugate from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or affinity purification.[17]

dot

CuAAC_Workflow start Start: Prepare Stock Solutions (Protein, Azide, CuSO₄, Ligand, Ascorbate) step1 Combine Propargyl-Protein and Azide-Molecule in Buffer start->step1 step2 Prepare Catalyst Premix (CuSO₄ + Ligand) step1->step2 step3 Add Catalyst Premix to Reaction step2->step3 step4 Initiate Reaction (Add fresh Sodium Ascorbate) step3->step4 step5 Incubate at Room Temperature (1-4 hours) step4->step5 step6 Purify Conjugate (e.g., Size-Exclusion Chromatography) step5->step6 end End: Analyze Final Product (SDS-PAGE, Mass Spec) step6->end

Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a DBCO-containing molecule.

1. Materials and Reagents:

  • Azide-modified protein

  • DBCO-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dissolve the azide-modified protein in the Reaction Buffer to the desired concentration (e.g., 5 mg/mL).[11]

  • Add DBCO Reagent: Add the DBCO-containing molecule, typically dissolved in a water-miscible organic solvent like DMSO, to the protein solution. A 10- to 50-fold molar excess of the DBCO reagent is common.[11] The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation.

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times for SPAAC are typically longer than for CuAAC, ranging from 4 to 24 hours.[11][21]

  • Monitoring and Purification: Monitor the reaction progress via SDS-PAGE (observing a molecular weight shift) or mass spectrometry. Once complete, purify the protein conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted DBCO reagent.[21]

Applications in Research and Drug Development

The versatility of propargyl-mediated bioconjugation has led to its widespread adoption in numerous applications:

  • Antibody-Drug Conjugates (ADCs): Click chemistry is used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[17][18]

  • PROTACs (Proteolysis Targeting Chimeras): The synthesis of these complex molecules, which target specific proteins for degradation, often relies on the robust triazole linkage formed via click chemistry.[17][18]

  • Biomolecule Labeling: The propargyl group enables the site-specific labeling of proteins, peptides, and nucleic acids with imaging agents (e.g., fluorophores) or affinity tags for research purposes.[][]

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostics and biomaterials is readily achieved using these highly specific conjugation methods.[17]

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to connect two different chemical or biological entities.[1][2] These linkers consist of a central hydrophilic PEG chain of varying length, flanked by two distinct reactive functional groups at each terminus.[1][2] This unique architecture allows for the precise and sequential conjugation of molecules such as antibodies, peptides, small molecule drugs, and imaging agents.

The incorporation of a PEG spacer imparts several highly advantageous properties to the resulting bioconjugate, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[1][2] These features have made heterobifunctional PEG linkers central to the development of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3] This guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and applications of these versatile molecules.

Core Concepts and Advantages

The utility of heterobifunctional PEG linkers is rooted in the synergistic combination of the PEG backbone's inherent properties and the specific reactivity of its terminal functional groups.

Key Advantages of PEGylation:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic molecules and reduces the aggregation of protein-based therapeutics.[1][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugate, which in turn reduces renal clearance and extends its circulation half-life in the bloodstream.[1][4]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby lowering the potential for an immune response.[2][5][6]

  • Precise Spacer Control: The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and minimizing steric hindrance.[2][5][6]

Quantitative Data on Common Heterobifunctional PEG Linkers

The selection of an appropriate linker is a critical design parameter in bioconjugate development. The following tables summarize quantitative data for commonly used heterobifunctional PEG linkers and the impact of PEG length on the pharmacokinetic properties of bioconjugates.

Table 1: Properties of Common Heterobifunctional PEG Linkers

Linker NameFunctional Group AFunctional Group BMolecular Weight ( g/mol )PEG Units (n)
NHS-PEG4-MaleimideNHS EsterMaleimide497.474
NHS-PEG12-MaleimideNHS EsterMaleimide849.9012
DBCO-PEG4-NHS EsterDBCONHS Ester663.724
DBCO-PEG5-NHS EsterDBCONHS Ester707.775
Azide-PEG3-AcidAzideCarboxylic Acid247.253
Azide-PEG12-Acetic AcidAzideCarboxylic Acid635.712

Data compiled from multiple sources.[7][8][9][10][11][12][13]

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

Antibody-PayloadPEG LinkerClearance RateGeneral In Vivo Performance
Trastuzumab-MMAEPEG2 / PEG4FasterReduced efficacy due to rapid clearance.[1]
Trastuzumab-MMAEPEG8 / PEG12SlowerImproved efficacy with longer circulation time.[1]
Non-binding IgG (DAR of 8)No PEGRapidHigh non-specific uptake and toxicity.[14]
Non-binding IgG (DAR of 8)PEG4SlowerReduced non-specific uptake and toxicity.[14]
Non-binding IgG (DAR of 8)PEG8 / PEG12SlowestMinimal non-specific uptake and toxicity.[14]

Table 3: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)Degradation Efficacy (DC50)
Estrogen Receptor (ER)-αVHLPEG12Less effective
Estrogen Receptor (ER)-αVHLPEG16More effective
TBK1VHLPEG< 12No significant degradation
TBK1VHLPEG> 12Improved degradation

Data compiled from multiple sources.[15][16]

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_adc ADC Synthesis Workflow antibody Antibody (with -NH2 groups) activated_ab Maleimide-Activated Antibody antibody->activated_ab 1. Amine reaction (pH 7.2-8.5) linker NHS-PEG-Maleimide Linker linker->activated_ab adc Antibody-Drug Conjugate (ADC) activated_ab->adc 2. Thiol reaction (pH 6.5-7.5) drug Thiol-containing Drug Payload drug->adc purification Purification (e.g., SEC) adc->purification characterization Characterization (e.g., MALDI-TOF) purification->characterization

A generalized experimental workflow for the synthesis of an ADC.

adc_moa cluster_0 ADC Mechanism of Action (HER2-Targeted) adc Anti-HER2 ADC her2 HER2 Receptor adc->her2 1. Binding internalization Internalization (Endocytosis) her2->internalization 2. Complex Formation cell Cancer Cell Membrane lysosome Lysosome internalization->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Linker Cleavage/ Degradation dna_damage DNA Damage & Apoptosis payload_release->dna_damage 5. Cytotoxicity

The mechanism of action for an ADC, from targeting to cell death.

protac_moa cluster_1 PROTAC Mechanism of Action (BRD4 Degradation) protac PROTAC (JQ1-Linker-VHL Ligand) ternary Ternary Complex (BRD4-PROTAC-VHL) protac->ternary brd4 Target Protein (BRD4) brd4->ternary 1. Binding vhl E3 Ligase (VHL) vhl->ternary 1. Binding poly_ub Polyubiquitinated BRD4 ternary->poly_ub 2. Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary proteasome 26S Proteasome poly_ub->proteasome 3. Recognition degradation Degradation proteasome->degradation 4. Degradation

The mechanism of action for a PROTAC, highlighting the role of the linker.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Protocol 1: Two-Step Conjugation of a Drug Payload to an Antibody using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody's primary amines via a two-step process.[17]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • Mal-(PEG)n-NHS Ester (e.g., Mal-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Thiol-containing drug payload

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the Mal-(PEG)n-NHS Ester vial to room temperature before opening.[17]

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[12]

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Step 1: Activation of Antibody with Maleimide Groups

    • Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[12]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[12][18]

    • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.[12]

  • Step 2: Conjugation of Drug Payload to Maleimide-Activated Antibody

    • Immediately add the thiol-containing drug payload to the desalted maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the drug over the antibody is a good starting point.[12][]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[][20]

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.[12]

  • Purification and Characterization:

    • Purify the final Antibody-Drug Conjugate (ADC) using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated drug and other small molecules.[15]

    • Analyze the purity and determine the drug-to-antibody ratio (DAR) of the final conjugate using techniques like MALDI-TOF mass spectrometry or HIC-HPLC.[15]

Protocol 2: PROTAC-Mediated Degradation of BRD4 and Western Blot Analysis

This protocol outlines the procedure for treating cells with a BRD4-targeting PROTAC and analyzing the subsequent protein degradation by Western blot.[4][21]

Materials:

  • Cell line expressing BRD4 (e.g., HeLa or MIA PaCa-2)[5][22]

  • BRD4-targeting PROTAC (e.g., a JQ1-based PROTAC that recruits VHL or Cereblon)[3][22]

  • Cell culture medium and supplements

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[21]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[21]

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary anti-BRD4 antibody and anti-loading control antibody overnight at 4°C.[4]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection and Analysis:

    • Wash the membrane and add the ECL substrate.

    • Acquire the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.[21]

Protocol 3: Characterization of ADCs by MALDI-TOF Mass Spectrometry

This protocol provides a general workflow for determining the drug-to-antibody ratio (DAR) of an ADC using MALDI-TOF MS.[11][23]

Materials:

  • ADC sample

  • Reducing agent (e.g., TCEP) (optional, for subunit analysis)

  • MALDI matrix (e.g., sinapinic acid)

  • Matrix solvent (e.g., 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • For intact ADC analysis, dilute the sample to approximately 1 mg/mL.

    • For subunit analysis, reduce the ADC by incubating with a reducing agent like 50 mM TCEP at 50°C for 1 hour.[11]

    • Mix the ADC sample (intact or reduced) with the matrix solution in a 1:1 ratio.[23]

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.[8]

  • Mass Spectrometry Analysis:

    • Calibrate the MALDI-TOF mass spectrometer using a protein standard of a similar mass range.[24]

    • Acquire the mass spectrum in positive linear mode.[11]

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the peaks corresponding to the unconjugated antibody (or its subunits) and the various drug-loaded species (DAR1, DAR2, etc.).

    • Calculate the average DAR by comparing the mass difference between the conjugated and unconjugated species or by analyzing the relative intensities of the different DAR peaks.[23]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery and bioconjugation.[1] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals to design, synthesize, and characterize advanced bioconjugates with improved therapeutic potential. Continued innovation in linker chemistry will undoubtedly pave the way for even more sophisticated and effective targeted therapies.

References

An In-depth Technical Guide to Boc-NH-PEG5-propargyl for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-NH-PEG5-propargyl, a versatile heterobifunctional linker, and its application in click chemistry. Tailored for those new to the field, this document details the molecule's core components, provides structured data on its properties and reactions, and offers step-by-step experimental protocols for its successful implementation in bioconjugation and drug development.

Introduction to this compound and Click Chemistry

In the realm of bioconjugation, precision and efficiency are paramount. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for connecting different molecular entities.[1][2][] The cornerstone of click chemistry is often the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an alkyne and an azide.[2][4]

This compound is a powerful tool designed for this purpose. It is a heterobifunctional linker composed of three key parts:

  • Boc (tert-butyloxycarbonyl) Protecting Group: This is an acid-labile protecting group for the amine.[5] It remains stable under various conditions but can be easily removed with an acid like trifluoroacetic acid (TFA), revealing a primary amine for subsequent reactions.[5][6] This allows for a sequential and controlled conjugation strategy.

  • PEG5 (Polyethylene Glycol) Linker: This five-unit PEG spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous environments.[7][8] In bioconjugation, PEG linkers can also improve the pharmacokinetic properties of the final product by increasing its hydrodynamic radius, which can lead to a longer circulation half-life and reduced immunogenicity.[9][10]

  • Propargyl Group: This is a terminal alkyne that serves as the reactive handle for the CuAAC click reaction, enabling it to be efficiently conjugated to molecules containing an azide group.[4][10]

The modular nature of this compound makes it particularly valuable in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11][12]

Data Presentation: Physicochemical Properties and Reaction Parameters

Quantitative data is crucial for the successful application of any chemical reagent. The following tables summarize the key properties of this compound and typical parameters for its use in click chemistry and subsequent deprotection steps.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C18H33NO7
Molecular Weight 375.46 g/mol
CAS Number 2062663-67-4
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMSO and common organic solvents (e.g., DMF, DCM)
Storage Store at -20°C, protected from moisture

The data in this table is compiled from various sources providing information on this compound and similar compounds.[][14]

Table 2: Typical Reaction Parameters for CuAAC with this compound
ParameterTypical Range/ValueNotes
Reactant Concentration 10 µM - 1 mMHigher concentrations can lead to faster reaction rates.
Molar Ratio (Alkyne:Azide) 1:1 to 1:5An excess of one reactant can be used to drive the reaction to completion.
Copper(I) Source CuSO₄ with a reducing agent (e.g., Sodium Ascorbate)The active catalyst is Cu(I), often generated in situ from a more stable Cu(II) salt.[]
Copper Concentration 50 - 250 µMSufficient for high reaction rates without excessive cytotoxicity in many in vitro applications.
Ligand THPTA or TBTALigands stabilize the Cu(I) catalyst and can improve reaction efficiency. THPTA is water-soluble and ideal for bioconjugation.[]
Ligand to Copper Ratio 2:1 to 5:1An excess of the ligand helps to prevent catalyst disproportionation.
Solvent tBuOH/H₂O (1:1), DMSO/H₂O, or DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield >90%CuAAC is known for its high efficiency and yields.

This table summarizes typical conditions and outcomes for CuAAC reactions involving propargyl-PEG linkers based on multiple sources.[8][15][16]

Table 3: Typical Boc Deprotection Reaction Parameters
ParameterTypical ValueNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc removal.[5][6]
TFA Concentration 20-50% (v/v)The concentration can be adjusted based on the acid sensitivity of the substrate.
Temperature 0°C to Room TemperatureThe reaction is often started at a lower temperature to control the initial rate.
Reaction Time 30 minutes - 2 hoursProgress should be monitored to ensure complete deprotection without side reactions.
Typical Yield >95%Boc deprotection is generally a very high-yielding reaction.

This table provides a summary of typical Boc deprotection conditions as described in various protocols.[11][16]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols provide a step-by-step guide for a typical CuAAC reaction using this compound and a subsequent Boc deprotection.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of deionized water and tert-butanol)

  • Deionized water

  • DMSO or DMF (if needed for solubility)

  • Nitrogen or Argon gas

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the azide-functionalized molecule and this compound (typically a 1.0 to 1.2 molar equivalent relative to the azide) to the chosen solvent system.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen.

    • Prepare a catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:Ligand.

    • Add the catalyst premix to the reaction tube containing the azide and alkyne. A final copper concentration of 50-100 µM is often sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to the mixture for a final concentration of 1-2 mM.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the bioconjugate can be purified from the excess reagents and catalyst using a suitable chromatography method (e.g., HPLC or size-exclusion chromatography).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the deprotection by LC-MS or TLC to ensure the complete removal of the Boc group.

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To neutralize the TFA salt, dissolve the residue in a suitable solvent and carefully add saturated sodium bicarbonate solution until the pH is neutral (pH 7-7.5).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the use of this compound.

G General Workflow for Bioconjugation using this compound cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization (Optional) A This compound C CuAAC Reaction (CuSO4, NaAsc, THPTA) A->C B Azide-Modified Molecule B->C D Boc-Protected Conjugate C->D E Boc-Protected Conjugate F Acid Treatment (TFA) E->F G Deprotected Conjugate (with free amine) F->G H Deprotected Conjugate J Amide Bond Formation H->J I Second Molecule (e.g., NHS ester) I->J K Final Bioconjugate J->K

Caption: A general workflow for a two-step bioconjugation process.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (synthesized with This compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->Ternary

Caption: PROTACs utilize a linker to induce protein degradation.

G Experimental Workflow for CuAAC Reaction A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, NaAsc) B Combine Alkyne and Azide in Solvent A->B C Degas the Mixture B->C E Add Catalyst Premix C->E D Prepare Catalyst Premix (CuSO4 + Ligand) D->E F Initiate with Fresh Sodium Ascorbate E->F G Incubate at RT (1-4 hours) F->G H Monitor Reaction (TLC/LC-MS) G->H I Purify Product (e.g., HPLC) H->I

Caption: A typical workflow for performing a CuAAC reaction.

Conclusion

This compound is a highly versatile and valuable tool for researchers engaged in click chemistry. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive propargyl group, provides a reliable and efficient method for linking biomolecules. By understanding the fundamental principles of click chemistry and Boc deprotection, and by following established experimental protocols, scientists can effectively utilize this linker to develop novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

The Strategic Application of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is a prerequisite for protein degradation.[3][5][6]

Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[3][4][7] Composed of repeating ethylene glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[3][8] These attributes are instrumental in overcoming common challenges in PROTAC development, such as large molecular size and lipophilicity, which can lead to poor solubility and limited cell permeability.[2][9] This guide provides a comprehensive exploration of the applications of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Principles: The Function of PEG in PROTAC Linkers

The incorporation of PEG motifs into PROTAC linkers offers several key advantages that can be fine-tuned to optimize degrader performance.

Enhanced Solubility and Physicochemical Properties: A primary benefit of PEG linkers is the significant enhancement of aqueous solubility.[9][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[2] This is crucial not only for reliable in vitro assays but also for improving pharmacokinetic profiles for in vivo applications.[2]

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can provide a compensatory advantage.[2][11] PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact structure that is better suited for traversing the lipophilic cell membrane.[2][12]

Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex.[1][13] An optimal linker length is necessary to bring the POI and the E3 ligase into the correct proximity and orientation for efficient ubiquitination.[13] A linker that is too short may cause steric hindrance, while an overly long linker could lead to a non-productive complex where ubiquitination sites are inaccessible.[1][11]

Impact of PEG Linker Length on PROTAC Performance: Quantitative Insights

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][2] The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target, illustrating the critical nature of linker optimization.[7]

Table 1: Performance Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [7]

PROTAC IDE3 Ligase LigandTarget LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC AVHL LigandJQ1PEG3HeLa50>90
PROTAC BVHL LigandJQ1PEG4HeLa25>95
PROTAC C VHL Ligand JQ1 PEG5 HeLa 10 >98
PROTAC DVHL LigandJQ1PEG6HeLa30>95

Data is illustrative and sourced from comparative studies of BRD4-targeting PROTACs.[7]

The data clearly indicates that the PROTAC with the PEG5 linker exhibits the most potent degradation of BRD4, with the lowest DC50 and highest Dmax values.[7] This highlights the existence of an optimal linker length for achieving productive ternary complex formation between BRD4, the PROTAC, and the VHL E3 ligase.[7]

Table 2: Physicochemical Properties and Permeability of BRD4-Targeting PROTACs [7]

PROTAC IDLinker CompositioncLogPTPSA (Ų)PAMPA Permeability (10⁻⁶ cm/s)
PROTAC APEG33.51502.5
PROTAC BPEG43.21602.8
PROTAC C PEG5 2.9 170 3.1
PROTAC DPEG62.61802.9

cLogP (calculated logP) is a measure of lipophilicity. TPSA (Topological Polar Surface Area) is an indicator of a molecule's polarity. PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive membrane permeability.[7]

This table illustrates the trade-offs in physicochemical properties. As the PEG linker length increases, the lipophilicity (cLogP) decreases and the polarity (TPSA) increases. While lower lipophilicity can improve solubility, it can also negatively impact permeability. The PROTAC with the PEG5 linker appears to strike an optimal balance, leading to the best overall performance in this series.[7]

Visualizing Key Processes in PROTAC Research

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Ternary_Complex->E3 Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[5]

PROTAC_Experimental_Workflow start PROTAC Synthesis (with PEG Linkers) biophysical Biophysical Assays (SPR, TR-FRET, ITC) start->biophysical Characterize Ternary Complex Formation cell_based Cell-Based Degradation Assays (Western Blot, In-Cell Western, HiBiT) biophysical->cell_based Confirm Cellular Degradation permeability Permeability & Target Engagement (PAMPA, NanoBRET) cell_based->permeability Assess Drug-like Properties in_vivo In Vivo PK/PD Studies permeability->in_vivo Evaluate In Vivo Efficacy lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->start Iterative Design

Caption: A typical experimental workflow for PROTAC evaluation.[7]

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Histones Acetylated Histones Histones->BRD4 Binds to RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC BRD4-PROTAC PROTAC->BRD4 Targets Degradation->Transcription Inhibits

Caption: PROTAC-mediated degradation of BRD4 interferes with its role in transcriptional regulation.[7]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a PROTAC with a Bifunctional PEG Linker

This protocol describes a generalized sequential amide coupling approach.

Materials:

  • POI ligand with a free amine or carboxylic acid.

  • E3 ligase ligand with a compatible functional group.

  • Bifunctional PEG linker (e.g., Amine-PEG-Acid).[14]

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Reverse-phase HPLC for purification.

  • LC-MS and NMR for characterization.

Procedure:

  • Step 1: Coupling of the first ligand to the PEG linker.

    • In a dry round-bottom flask, dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.[14]

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and base (DIPEA, 2.0 eq).[14]

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.[14]

    • Upon completion, purify the E3 ligase-linker conjugate by reverse-phase preparative HPLC.[14]

  • Step 2: Coupling of the second ligand.

    • Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF.

    • Add the coupling reagent and base as in Step 1.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Step 3: Purification and Characterization.

    • Purify the final PROTAC product using reverse-phase preparative HPLC.

    • Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[14]

Protocol 2: In-Cell Western Assay for Protein Degradation

This is a quantitative immunofluorescence method to measure the reduction in target protein levels.[15]

Materials:

  • Relevant cell line expressing the POI.

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO).

  • 96-well plates.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).[14]

  • Fluorescently-labeled secondary antibodies (e.g., IRDye).

  • An imaging system capable of detecting the fluorescent signals.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Fixing and Permeabilization:

    • Remove the media and wash the cells with PBS.

    • Fix the cells with the fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with the permeabilization buffer for 20 minutes.

  • Immunostaining:

    • Wash the cells and add blocking buffer for 1.5 hours.

    • Incubate with primary antibodies (for both POI and loading control) overnight at 4°C.

    • Wash the cells and incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour in the dark.

  • Imaging and Analysis:

    • Wash the cells and acquire images using a fluorescent plate reader or imager.

    • Quantify the fluorescence intensity for the POI and the loading control.

    • Normalize the POI signal to the loading control signal and then to the vehicle control to determine the percentage of protein degradation.

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This is a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase complex.[5]

Materials:

  • Purified recombinant POI (e.g., His-tagged).

  • Purified recombinant E3 ligase complex (e.g., GST-tagged).

  • Lanthanide-labeled antibody against one tag (e.g., Tb-anti-His).

  • Fluorescently-labeled antibody against the other tag (e.g., FITC-anti-GST).

  • Assay buffer.

  • PROTAC of interest.

  • A microplate reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup:

    • In a suitable microplate, add the assay buffer containing the purified POI and E3 ligase complex.

    • Add the PROTAC at various concentrations.

  • Antibody Addition:

    • Add the lanthanide-labeled (donor) and fluorescently-labeled (acceptor) antibodies.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation and antibody binding.

  • Measurement:

    • Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. The formation of a ternary complex will result in a characteristic bell-shaped or "hook effect" curve.[5][11]

Conclusion and Future Outlook

PEG linkers are a versatile and powerful tool in the design of effective PROTACs.[8] Their inherent hydrophilicity, biocompatibility, and tunable length allow for the systematic optimization of a PROTAC's physicochemical properties and biological activity.[3][8] The strategic selection of PEG linker length is a critical design consideration that directly impacts solubility, cell permeability, and the stability of the ternary complex, ultimately dictating the potency and efficacy of the degrader.[2][13] As the field of targeted protein degradation continues to evolve, the development of more sophisticated linkers, including novel PEG-based architectures, will undoubtedly play a pivotal role in advancing this therapeutic modality towards new and challenging disease targets.[4][6] A thorough in vitro and in vivo characterization, employing the assays and protocols outlined in this guide, is essential for the rational design of next-generation PROTACs with favorable properties for clinical development.[16]

References

Boc-NH-PEG5-propargyl safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Boc-NH-PEG5-propargyl (CAS No. 2062663-67-4). Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally related molecules and the known hazards of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) linker, and the reactive propargyl group. This guide is intended to inform safe handling, storage, and disposal practices in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound is presented below. This information is critical for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 2062663-67-4[1][2][][4][][6]
Molecular Formula C18H33NO7[2][][]
Molecular Weight 375.46 g/mol [2][][][6]
Appearance Not explicitly stated, likely a solid or viscous oilInferred
Purity ≥95%[][6]
Solubility Soluble in DMSO[]
Boiling Point 463.4 ± 45.0 °C at 760 mmHg[]
Density 1.1 ± 0.1 g/cm³[]
Synonyms t-Boc-N-Amido-PEG5-propargyl, Boc-Amine-PEG5-propargyl, tert-butyl (3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)carbamate[][][6]

Hazard Identification and Precautionary Measures

While a specific GHS classification for this compound is not available, a hazard assessment can be inferred from related compounds containing the propargyl functional group. The propargyl group, in particular, warrants careful handling.

Inferred Hazard Profile:

Based on data for other propargyl-containing compounds, this compound should be handled with caution as it may be:

  • Harmful if swallowed.[7]

  • A cause of skin irritation.[7][8]

  • A cause of serious eye irritation.[7][8]

  • A potential cause of respiratory irritation.[7][8]

Precautionary Statements:

The following precautionary measures, adapted from SDSs of similar compounds, are recommended:

CategoryPrecautionary Statement
Prevention Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7][9] Use only outdoors or in a well-ventilated area.[7][8] Wear protective gloves, protective clothing, eye protection, and face protection.[7][8][9]
Response If on skin: Wash with plenty of soap and water.[7][9] If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][9] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] If swallowed: Rinse mouth.[7][9] Call a POISON CENTER or doctor if you feel unwell.[9]
Storage Store in a well-ventilated place. Keep container tightly closed.[9] Store locked up.[7][9] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[]
Disposal Dispose of contents/container in accordance with local regulations.[7][9]

Experimental Protocols and Handling

General Handling:

  • Use this product only in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

  • Avoid all personal contact, including inhalation.

  • When handling, do not eat, drink, or smoke.

  • Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

A detailed breakdown of recommended PPE is provided in the table below.

Body PartProtection
Eyes/Face Chemical safety goggles or face shield.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.

Stability and Reactivity

ParameterInformation
Reactivity The propargyl group can react with azide-containing compounds via copper-catalyzed "click chemistry".[][] The Boc-protected amine can be deprotected under mildly acidic conditions.[][]
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid High temperatures and direct sunlight.[6]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Products May emit corrosive fumes under fire conditions.[8]

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not available. However, based on the components:

  • PEG moiety: Generally considered to have low toxicity.

  • Boc group: The Boc protecting group itself is not considered highly toxic.

  • Propargyl group: This is the primary source of potential toxicity. Related propargyl compounds can be harmful to aquatic life.

It is advised to prevent the release of this compound into the environment.

Visualizing Safety and Handling Workflows

To facilitate a clear understanding of the necessary safety precautions and experimental workflow, the following diagrams are provided.

G cluster_prep Preparation and Handling cluster_reaction Reaction and Workup cluster_cleanup Cleanup and Disposal prep Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) weigh Weigh Compound in a Chemical Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if required) dissolve->reaction Proceed to Reaction quench Quench Reaction reaction->quench extraction Perform Aqueous Workup/ Extraction quench->extraction dry Dry Organic Layer and Concentrate extraction->dry waste Dispose of Chemical Waste in Designated Containers dry->waste After Purification decontaminate Decontaminate Glassware and Work Surfaces waste->decontaminate remove_ppe Remove PPE and Wash Hands Thoroughly decontaminate->remove_ppe

Caption: A typical experimental workflow for handling this compound.

G cluster_hazards Potential Hazards cluster_controls Engineering and Administrative Controls cluster_ppe Personal Protective Equipment H1 Skin Irritation P2 Lab Coat H1->P2 P3 Nitrile Gloves H1->P3 H2 Eye Irritation P1 Safety Goggles H2->P1 H3 Respiratory Irritation C1 Work in Fume Hood H3->C1 H4 Harmful if Swallowed C2 Standard Operating Procedures H4->C2 C3 Safety Training H4->C3

Caption: A logical relationship between hazards and control measures.

References

Theoretical Properties of Short-Chain PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] They have become indispensable tools in drug development and bioconjugation, serving as flexible spacers to connect therapeutic agents with other molecules like antibodies, peptides, or targeting ligands.[1][2] Short-chain PEG linkers, typically defined as having 2 to 24 discrete ethylene glycol units (monodisperse), offer precise control over the physicochemical properties of the resulting conjugates.[3][4] This guide provides a comprehensive overview of the core theoretical properties of these linkers, their impact on drug design, and the experimental methods used for their characterization, tailored for researchers, scientists, and drug development professionals.

Core Theoretical Properties

The utility of short-chain PEG linkers is derived from a unique combination of intrinsic properties that can be fine-tuned by varying the number of ethylene glycol subunits.

Structure and Hydrophilicity

The fundamental structure of a PEG linker is a chain of repeating ethylene oxide units (–CH₂–CH₂–O–).[5] The ether oxygen atoms along this backbone are capable of forming hydrogen bonds with water molecules.[5][6] This interaction results in the formation of a structured hydration shell around the PEG chain, rendering it highly soluble in aqueous environments and conferring a high degree of hydrophilicity to the conjugated molecule.[5][6]

This hydrophilicity is a critical attribute for several reasons:

  • Enhanced Solubility: Many potent therapeutic agents are hydrophobic. Covalent attachment of a PEG linker can significantly increase their water solubility, which is crucial for intravenous formulations.[4][6]

  • "Stealth" Effect: The hydration shell effectively increases the hydrodynamic volume of the conjugate, masking it from the immune system and reducing recognition by proteolytic enzymes.[3][7] This "stealth" property helps to reduce immunogenicity and non-specific protein adsorption.[5][7]

The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[3] As the number of ethylene glycol units increases, the LogP value of the PEG linker decreases, signifying greater hydrophilicity.[4]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone possess a high degree of rotational freedom, which imparts significant flexibility to the linker.[1][3] In solution, short PEG linkers are often described as adopting a random coil conformation.[3] This flexibility is not merely a passive property; it plays an active role in the function of complex biologics:

  • Overcoming Steric Hindrance: The flexible nature of the PEG spacer allows the conjugated payload (e.g., a cytotoxic drug) and the targeting moiety (e.g., an antibody) to orient themselves optimally for binding to their respective targets, minimizing steric hindrance.[4]

  • Facilitating Ternary Complex Formation: In applications like Proteolysis-Targeting Chimeras (PROTACs), the linker's flexibility is crucial for enabling the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[8]

Biocompatibility and Low Immunogenicity

PEG is widely regarded as a biocompatible and non-toxic polymer, with approval from major regulatory agencies for numerous biomedical applications.[1][3] Its ability to reduce the immunogenicity of conjugated molecules is a key advantage.[4] By forming a protective hydrophilic cloud, the PEG linker can mask immunogenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[4][7]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the physicochemical properties of short-chain PEG linkers.

Table 1: Physicochemical Properties of Short PEG Linkers Note: Calculated LogP values are estimates and can vary based on the calculation method and terminal functional groups. These values generally indicate high hydrophilicity.[4]

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2288.117.6-0.84
PEG33132.1611.1-1.13
PEG44176.2114.6-1.42
PEG66264.3221.6-2.00
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

(Data sourced from BenchChem)[4]

Table 2: Hydrodynamic Radii of Short PEG Polymers Data synthesized from multiple sources, providing an approximate size range.

PEG DerivativeMolecular Weight (Da)Hydrodynamic Radius (Rh) (nm)
mPEG2,000~1.8
mPEG5,000~3.5
mPEG10,000~5.3

(Data sourced from BenchChem)[3]

Table 3: Effect of PEG Linker Length on ADC Stability Hypothetical data based on trends reported in the literature, illustrating that increasing PEG linker length can enhance the stability of Antibody-Drug Conjugates (ADCs) by reducing aggregation.[3][9]

ADC ConstructPEG Linker Length% Aggregate after 4 weeks at 4°C
Trastuzumab-MMAEPEG4~1.5%
Trastuzumab-MMAEPEG8~1.2%
Trastuzumab-MMAEPEG12~1.0%

Table 4: Solubility of Short PEG Linkers in Common Solvents Qualitative solubility based on general chemical principles and literature.[3]

PEG LinkerWaterEthanolDMSO
PEG4Highly SolubleHighly SolubleHighly Soluble
PEG8Highly SolubleHighly SolubleHighly Soluble
PEG12Highly SolubleHighly SolubleHighly Soluble

Visualizing Core Concepts and Workflows

PEG_Structure cluster_unit1 cluster_unit2 cluster_unitn cluster_bracket start X- CH2_1 CH2 start->CH2_1 O1 O CH2_2 CH2 O1->CH2_2 CH2_1->O1 CH2_3 CH2 CH2_2->CH2_3 ... O2 O CH2_4 CH2 O2->CH2_4 CH2_3->O2 CH2_n1 CH2 CH2_4->CH2_n1 ... On O CH2_n2 CH2 On->CH2_n2 CH2_n1->On end -Y CH2_n2->end p2 ] label_n n p1 [

General structure of a short-chain PEG linker.

The "Stealth" effect of PEGylation.

References

The Strategic Application of Boc-NH-PEG5-propargyl in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the development of highly targeted and potent bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), represents a significant leap forward. The efficacy of these complex molecules is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. Boc-NH-PEG5-propargyl has emerged as a key heterobifunctional linker, offering a versatile platform for the synthesis of these advanced drug delivery systems. This technical guide provides a comprehensive review of this compound, detailing its physicochemical properties, core applications, and the experimental protocols for its use, supplemented with quantitative data from relevant studies.

This compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This unique architecture allows for a sequential and controlled conjugation strategy. The Boc group provides a stable protecting group for the amine, which can be readily removed under acidic conditions for subsequent modification. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of bioconjugates. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₈H₃₃NO₇[1]
Molecular Weight 375.46 g/mol [1]
Appearance White to off-white solid or viscous oilCommercial Suppliers
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, and chlorinated solvents[1]
Storage Conditions Store at -20°C, desiccated and protected from light[2]
CAS Number 2062663-67-4[1][2]

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it an invaluable tool in the construction of PROTACs and ADCs.

PROTAC Synthesis

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in the stability and efficacy of the PROTAC. The PEG5 spacer in this compound provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex POI-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Proteasome Proteasome Degraded Protein Degraded Peptides Proteasome->Degraded Protein Degradation PROTAC PROTAC (this compound linker) PROTAC->Ternary Complex Ub Ubiquitin Ternary Complex->Ub Ubiquitination Poly-ubiquitinated Protein Poly-ubiquitinated Target Protein Ub->Poly-ubiquitinated Protein Poly-ubiquitinated Protein->Proteasome Recognition

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. While specific data for the PEG5 linker is not extensively published, studies on PROTACs with varying PEG linker lengths demonstrate this principle.

Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation EfficacySource(s)
PEG12Effective[3][4][5]
PEG16More Potent[3][4][5]

This data is based on a study developing ERα-targeting PROTACs and is illustrative of the general impact of linker length.

Antibody-Drug Conjugate (ADC) Development

In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's stability in circulation and its ability to release the payload at the target site are paramount. The propargyl group of this compound allows for a stable triazole linkage to an azide-modified drug payload via click chemistry. The PEG5 spacer can improve the solubility and pharmacokinetic profile of the ADC.

ADC_Mechanism cluster_0 Circulation cluster_1 Target Tumor Cell ADC Antibody-Drug Conjugate Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death Payload->Apoptosis

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of PROTACs and ADCs. Optimization may be required for specific molecules and reaction conditions.

Protocol 1: Boc Deprotection of this compound

This procedure removes the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected NH2-PEG5-propargyl linker.

Boc_Deprotection_Workflow start Start: this compound in DCM add_tfa Add TFA at 0°C start->add_tfa stir Stir at RT for 1-2h add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete evaporate Rotary Evaporation monitor->evaporate Complete workup Aqueous Workup (NaHCO3) evaporate->workup dry Dry (Na2SO4) and Concentrate workup->dry end End: NH2-PEG5-propargyl dry->end

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the propargyl group of the linker and an azide-functionalized molecule.[1][6]

Materials:

  • Propargyl-functionalized molecule (from Protocol 1 or subsequent synthesis)

  • Azide-functionalized molecule (e.g., drug payload, ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Reaction buffer (e.g., phosphate buffer, pH 7.0, or a mixture of t-BuOH/H₂O)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • In a reaction vessel, combine the propargyl-functionalized molecule and the azide-functionalized molecule in the reaction buffer.

  • Add the THPTA ligand to the reaction mixture.

  • Initiate the click reaction by adding CuSO₄ followed by sodium ascorbate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the resulting conjugate to remove unreacted starting materials, catalyst, and other reagents.

CuAAC_Workflow start Start: Mix Propargyl and Azide -functionalized molecules in buffer add_ligand Add THPTA Ligand start->add_ligand add_catalyst Add CuSO4 then Sodium Ascorbate add_ligand->add_catalyst react React at RT for 1-4h add_catalyst->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete purify Purify Conjugate (HPLC/SEC) monitor->purify Complete end End: Purified Triazole Conjugate purify->end

Conclusion

This compound is a highly versatile and valuable linker for the synthesis of advanced bioconjugates such as PROTACs and ADCs. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive propargyl group, provides a robust platform for modular and efficient synthesis. While specific quantitative data for the PEG5 variant is limited in peer-reviewed literature, the principles of PEG linker optimization are well-established, and the protocols provided herein offer a solid foundation for the successful application of this and similar linkers in the development of next-generation targeted therapies. Careful characterization and optimization of reaction conditions are crucial for achieving high yields and purity of the final bioconjugate.

References

The Critical Connector: A Technical Guide to the Discovery and Development of PEGylated PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] While the ligands confer specificity, the linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[1][6]

Among various linker compositions, polyethylene glycol (PEG) has emerged as a privileged motif in PROTAC design.[7][8] PEGylation, the incorporation of PEG chains, offers a powerful strategy to overcome common challenges in PROTAC development, such as poor solubility and low cell permeability, which often arise from their high molecular weight and hydrophobicity.[1][9] This guide provides an in-depth technical overview of the discovery and development of PEGylated PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the core mechanisms and workflows.

The Role and Advantages of PEGylation in PROTAC Linker Design

The linker's primary role is to bridge the POI and E3 ligase, enabling the formation of a productive ternary complex—the crucial step that precedes POI ubiquitination and degradation.[10][11] The composition and length of this linker profoundly influence the stability and geometry of this complex.[8][] Initially, simple alkyl chains were the most common linker motifs due to their synthetic tractability.[7] However, the field has increasingly shifted towards incorporating PEG units.[7]

Key Advantages of PEGylated Linkers:

  • Improved Solubility: PEG is a hydrophilic polymer, and its incorporation into the linker significantly enhances the aqueous solubility of the often large and lipophilic PROTAC molecule.[13][14][15]

  • Enhanced Cell Permeability: By carefully tuning the overall physicochemical properties, PEGylation can improve a PROTAC's ability to cross the cell membrane, a critical factor for reaching intracellular targets.[9][16]

  • Tunable Length and Flexibility: The length of a PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve a stable and productive ternary complex.[8][9] This flexibility can help accommodate the topographies of the POI and E3 ligase.[16]

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can minimize non-specific interactions with other proteins and cellular components, potentially leading to improved selectivity and a better safety profile.[1]

  • Facile Synthesis: The commercial availability of various bifunctional PEG motifs enables the rapid and modular assembly of PROTAC libraries for optimization.[7][9]

PROTAC Mechanism of Action: A Signaling Pathway

PROTACs function catalytically by inducing proximity between a target protein and an E3 ubiquitin ligase. This action initiates a cascade of events within the cell's ubiquitin-proteasome system, culminating in the degradation of the target protein. The PROTAC is then released to repeat the cycle.[2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation

Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The optimization of linker length is a critical, empirical process in PROTAC development.[1] An insufficient length can cause steric hindrance, preventing ternary complex formation, while an excessive length may fail to bring the proteins into sufficient proximity for efficient ubiquitin transfer.[8][17] The optimal length is highly dependent on the specific POI-E3 ligase pair.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation Data summarized from studies on ERα degradation in MCF7 cells using a VHL-based PROTAC.[17][18]

PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 19>1000<20
PROTAC 212~500~60
PROTAC 3 16 ~100 >90
PROTAC 419~750~50
PROTAC 521>1000<30

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation Data summarized from a study on BTK degraders.[7][17]

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)E3 Ligase
BTK Degrader 12 PEG units>1000<10CRBN
BTK Degrader 23 PEG units~250~50CRBN
BTK Degrader 3 4 PEG units ~20 >95 CRBN
BTK Degrader 45 PEG units~25>95CRBN

Table 3: Comparison of PEG vs. Alkyl Linkers for α-Synuclein Degradation Data summarized from a study developing α-synuclein PROTACs.[19]

Compound IDE3 Ligase LigandLinker TypeDC₅₀ (µM)Dₘₐₓ (at 10 µM, 48h)
Compound APomalidomideAlkyl2.1555.7%
Compound B Pomalidomide PEG-based 0.89 78.3%
Compound CVHL LigandAlkyl>10<20%
Compound D VHL Ligand PEG-based 3.56 65.2%

These tables clearly illustrate that linker length and composition are not trivial parameters. A "sweet spot" often exists for optimal degradation, as seen with the 16-atom linker for ERα, and PEG-based linkers can offer superior efficacy compared to simple alkyl chains.[17][18][19]

Experimental Protocols for PROTAC Characterization

A multi-faceted approach is essential to fully characterize a novel PROTAC. The following section details key experimental protocols used to assess the critical steps in the PROTAC mechanism of action.

Overall Experimental Workflow

The evaluation of a new PROTAC candidate follows a logical progression from initial synthesis to cellular and functional assessment. This workflow ensures a thorough understanding of the molecule's activity at each stage of its mechanism.

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays synthesis PROTAC Synthesis (Varying PEG Linkers) binary Binary Binding Assays (SPR, ITC) Assess binding to POI & E3 separately synthesis->binary ternary Ternary Complex Formation (SPR, ITC, NanoBRET™) Assess POI-PROTAC-E3 complex binary->ternary degradation Target Degradation Assays (Western Blot, ELISA) Determine DC₅₀ and Dₘₐₓ ternary->degradation ubiquitination Target Ubiquitination (IP/Western Blot) degradation->ubiquitination Confirm Mechanism functional Downstream Functional Assays (e.g., Cell Viability, Reporter Assays) degradation->functional Assess Phenotype Synthesis_Logic POI_Ligand POI Ligand (with alkyne) Click_Reaction Click Chemistry (CuAAC) POI_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Conjugate1 E3 Ligand-Linker Conjugate E3_Ligand->Conjugate1 PEG_Linker Bifunctional PEG Linker (with azide and reactive group) PEG_Linker->Conjugate1 Conjugate1->Click_Reaction PROTAC Final PEGylated PROTAC Click_Reaction->PROTAC

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and provide flexibility for optimal ternary complex formation.[3] The Boc-NH-PEG5-propargyl linker is a versatile building block for PROTAC synthesis, featuring a Boc-protected amine for sequential conjugation and a terminal alkyne group for efficient "click chemistry" reactions. This application note provides detailed protocols for the synthesis and evaluation of a model PROTAC using this linker.

PROTAC Mechanism of Action: A Signaling Pathway

The core function of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. The following diagram illustrates the signaling pathway of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, by recruiting the Cereblon (CRBN) E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (JQ1-PEG5-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex E1, E2 Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (Amide Coupling & Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using the heterobifunctional linker, Boc-NH-PEG5-propargyl. These protocols and notes are intended to serve as a foundational resource for applications in bioconjugation, drug delivery, diagnostics, and proteomics.

Introduction to CuAAC with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[] This reaction forms a stable triazole linkage between a terminal alkyne and an azide. The use of a polyethylene glycol (PEG) linker, such as this compound, offers significant advantages in the development of bioconjugates.

Key Advantages of this compound:

  • Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of conjugated molecules, which is critical for hydrophobic drugs or labels.[2]

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutics by reducing renal clearance.[2]

  • Flexible Spacer: The 5-unit ethylene glycol chain provides a flexible spacer, which can minimize steric hindrance between conjugated molecules.[2]

  • Orthogonal Functionalization: The Boc-protected amine provides a functional handle for subsequent conjugation after the initial click reaction, allowing for the construction of complex biomolecules.[2][3]

This compound is a versatile tool for a range of applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][4]

Experimental Protocols

This section details the materials and methods for a typical CuAAC reaction between this compound and an azide-containing molecule. The protocols provided are a starting point and may require optimization for specific substrates.[3]

Protocol 1: General CuAAC Reaction in Aqueous Solution

This protocol is suitable for the conjugation of azide-modified small molecules, peptides, or proteins to this compound in an aqueous buffer system.[5]

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Organic solvent for stock solutions (e.g., DMSO, DMF)

Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO or the reaction buffer.[6]

  • Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.[7]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[3]

  • THPTA: Prepare a 50 mM or 100 mM stock solution in deionized water.[3][6]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [3]

Reaction Procedure:

  • In a clean reaction vessel, add the azide-containing molecule to the desired final concentration in the reaction buffer.

  • Add the this compound stock solution to achieve the desired molar excess (typically 1.2 to 10-fold over the azide).[2][3]

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:Ligand is common.[6]

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.[3][6]

Purification:

  • Upon completion, the reaction mixture can be purified to remove unreacted reagents and byproducts.

  • For protein conjugates, size-exclusion chromatography or dialysis are effective methods.[5][8]

  • For small molecules, the product can be extracted with an organic solvent like ethyl acetate or dichloromethane, washed with an EDTA solution to remove copper ions, and purified by silica gel column chromatography or preparative HPLC.[3]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.[9]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS), optional)[9]

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (final concentration of 20-50% v/v).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).[9]

  • Concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the deprotected product as a TFA salt.[9]

  • Collect the precipitate by filtration or centrifugation and dry under vacuum.[9]

Data Presentation

The following tables summarize typical quantitative data and reaction parameters for CuAAC reactions. Note that yields and purity are dependent on specific reaction conditions and purification methods.

Table 1: Typical CuAAC Reaction Parameters

ParameterTypical RangeNotes
Alkyne Concentration1-10 mMHigher concentrations can increase reaction rates.
Azide:Alkyne Molar Ratio1:1.2 - 1:10An excess of one reagent can drive the reaction to completion.
Copper(II) Sulfate0.1 - 1 mol%The catalytic amount can be optimized.[10]
Ligand (THPTA)0.2 - 1.0 equivalentsA ligand to copper ratio of 2:1 to 5:1 is often used.[3]
Sodium Ascorbate0.5 - 1.0 equivalentsShould be in excess relative to copper.
TemperatureRoom TemperatureReactions can be performed at 4°C for sensitive biomolecules.[9]
Reaction Time1-4 hoursMonitor by LC-MS for completion.[3]

Table 2: Characterization of a Model CuAAC Product

Analysis MethodExpected Result
LC-MS A major peak corresponding to the calculated mass of the triazole product.
¹H NMR Characteristic triazole proton singlet (~7.5-8.0 ppm), signals for the PEG backbone (~3.6 ppm), and the Boc group (~1.4 ppm).[3]
FTIR Disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) C Combine Azide and This compound in Buffer A->C B Prepare Fresh Sodium Ascorbate Solution F Initiate Reaction with Sodium Ascorbate B->F E Add Catalyst Premix to Azide/Alkyne Mixture C->E D Prepare Catalyst Premix (CuSO4 + Ligand) D->E E->F G Incubate at Room Temp (1-4 hours) F->G H Purify Product (e.g., HPLC, SEC) G->H I Characterize Product (LC-MS, NMR) H->I

Caption: Experimental workflow for a typical CuAAC reaction.

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction CopperAcetilide Copper Acetilide Intermediate CuI->CopperAcetilide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne This compound (Alkyne) Alkyne->CopperAcetilide Azide Azide-Molecule Azide->CopperAcetilide TriazoleProduct Triazole Product CopperAcetilide->TriazoleProduct TriazoleProduct->CuI Regeneration of Catalyst

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Boc_Deprotection_Workflow Start Boc-Protected PEG Conjugate Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddTFA Add TFA (20-50%) Cool->AddTFA React Stir at 0°C to RT (1-2 hours) AddTFA->React Concentrate Concentrate in vacuo React->Concentrate Precipitate Precipitate with cold Diethyl Ether Concentrate->Precipitate Isolate Isolate Product (Filtration/Centrifugation) Precipitate->Isolate FinalProduct Deprotected Amine (TFA Salt) Isolate->FinalProduct

Caption: Workflow for the Boc deprotection of the PEG conjugate.

References

Application Notes and Protocols for Boc-NH-PEG5-propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient, specific, and bio-orthogonal method for covalently linking molecular fragments.[1][2][] This reaction's reliability and compatibility with a wide range of solvents, including aqueous buffers, have established it as an invaluable tool in drug development, bioconjugation, and materials science.[4][5] The Boc-NH-PEG5-propargyl reagent is a heterobifunctional linker that leverages these advantages. It features a terminal alkyne group for participation in CuAAC reactions and a Boc-protected amine, which can be deprotected for subsequent functionalization.

The integrated five-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of conjugates, potentially improving the pharmacokinetic profiles of therapeutic molecules.[6] This makes this compound particularly suitable for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][]

Principle of the Reaction

The CuAAC reaction involves the coupling of a terminal alkyne (from this compound) and an azide-functionalized molecule. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., Copper(II) sulfate, CuSO₄) using a reducing agent like sodium ascorbate.[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction rate.[4][8] The reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, securely linking the two molecules.[4]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule (e.g., small molecule, peptide, or protein). Optimization may be necessary depending on the specific substrates.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Ligand: THPTA (water-soluble) or TBTA (organic-soluble)

  • Reaction Solvent: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.4), or organic solvents like DMF, THF, or a mixture of water/tert-butanol.[4][6]

  • DMSO (if needed to dissolve starting materials)

Stock Solution Preparation:

ComponentRecommended Stock ConcentrationSolventNotes
This compound 10 mMDMSO or Reaction Solvent
Azide Compound 10 mMDMSO or Reaction Solvent
Copper(II) Sulfate (CuSO₄) 10-20 mMDeionized Water[4][6]
Ligand (THPTA) 50-100 mMDeionized Water[4]
Sodium Ascorbate 100 mMDeionized WaterMust be prepared fresh immediately before use.[8]

Reaction Procedure (Example for 100 µL final volume):

  • Reaction Setup :

    • In a microcentrifuge tube, add 10 µL of 10 mM this compound stock solution (1.0 eq., 1 mM final concentration).

    • Add 10 µL of 10 mM Azide Compound stock solution (1.0 eq., 1 mM final concentration).

    • Add reaction buffer/solvent to bring the volume to 77.5 µL.

    • Mix gently by vortexing or pipetting.

  • Catalyst Preparation :

    • In a separate tube, prepare the catalyst premix by combining 2.5 µL of 10 mM CuSO₄ and 2.5 µL of 50 mM THPTA.[8] This maintains a recommended 1:5 molar ratio of Cu:Ligand.[4]

    • Vortex the catalyst premix briefly.

  • Catalyst Addition :

    • Add the 5 µL of the catalyst premix to the reaction tube containing the alkyne and azide. This yields final concentrations of 250 µM CuSO₄ and 1.25 mM THPTA.

  • Reaction Initiation :

    • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (10 eq., 10 mM final concentration).[8]

    • Mix the final reaction solution gently.

  • Incubation :

    • Allow the reaction to proceed at room temperature for 1-4 hours.[6][8] For sensitive biomolecules, the reaction can be performed at 4°C, though a longer reaction time may be required.[9]

    • If yields are low, the incubation time can be extended overnight.[8]

  • Monitoring and Purification :

    • Monitor reaction progress using an appropriate analytical method such as TLC, LC-MS, or HPLC.[8]

    • Upon completion, purify the conjugate. For small molecules, an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate) may be suitable. Washing the organic layer with an EDTA solution can help remove copper ions.[6] For protein conjugates, size-exclusion chromatography (SEC) is a common purification method.[9]

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for further conjugation steps.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Optional Scavenger (e.g., triisopropylsilane - TIS)

  • Cold Diethyl Ether (for precipitation)

Deprotection Procedure:

  • Reaction Setup :

    • Dissolve the dried Boc-protected PEG conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9] If acid-sensitive functional groups are present, add a scavenger like TIS (2-5% v/v).[9]

  • Incubation :

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation :

    • Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator).

    • Add cold diethyl ether to the concentrated residue to precipitate the deprotected product as a TFA salt.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield the final amine-functionalized product.[9]

Quantitative Data Summary

The following table provides recommended starting concentrations and molar ratios for the CuAAC reaction.

ComponentMolar Equivalents (relative to limiting reagent)Typical Final Concentration
Alkyne or Azide (Limiting Reagent) 1.01 - 10 mM[6]
Alkyne or Azide (Excess Reagent) 1.0 - 1.51 - 15 mM
Copper(II) Sulfate (CuSO₄) 0.1 - 0.25100 - 250 µM[4][8]
Ligand (e.g., THPTA) 0.2 - 1.25 (Ratio of Ligand:Cu is typically 2:1 to 5:1)[4][6]200 µM - 1.25 mM
Sodium Ascorbate 1.0 - 101 - 10 mM[8][9]

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification prep_alkyne Prepare Alkyne Stock (this compound) mix_reactants Combine Alkyne, Azide, and Buffer/Solvent prep_alkyne->mix_reactants prep_azide Prepare Azide Stock prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock mix_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) prep_cu->mix_catalyst prep_ligand Prepare Ligand Stock (e.g., THPTA) prep_ligand->mix_catalyst prep_asc Prepare Fresh Sodium Ascorbate Stock initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reactant Mixture mix_reactants->add_catalyst mix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS / HPLC) incubate->monitor purify Purify Conjugate (Chromatography / Extraction) monitor->purify product Final Product: Boc-Protected Conjugate purify->product

Caption: Experimental workflow for CuAAC using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne This compound (R1-C≡CH) CuI Cu(I) Active Catalyst Alkyne->CuI + Azide Azide Molecule (R2-N3) Azide->CuI + CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Product Product: 1,2,3-Triazole Linkage CuI->Product Catalyzes Cycloaddition Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes

References

Application Note: Facile Deprotection of Boc-NH-PEG5-propargyl for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly within the realm of bioconjugation and pharmaceutical sciences.[1] Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic environments.[1] This application note provides a comprehensive guide for the efficient deprotection of Boc-NH-PEG5-propargyl, a heterobifunctional linker critical for the synthesis of advanced bioconjugates. The selective removal of the Boc group yields a primary amine, poised for subsequent conjugation, while preserving the propargyl group for click chemistry applications.[2] This protocol is designed for researchers, scientists, and drug development professionals to achieve reliable and high-purity deprotection.

The deprotection proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This unstable intermediate readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium salt.[1]

Quantitative Data Summary

Successful Boc deprotection is contingent on the careful selection of reagents and reaction conditions. The following table summarizes common acidic conditions, typical reaction times, and expected outcomes for the deprotection of Boc-protected PEGylated amines. While yields and purities are substrate-dependent, these values represent typical results.[2]

Deprotection ReagentConcentration (v/v)SolventTypical Reaction TimeTypical TemperatureExpected YieldExpected PurityNotes
Trifluoroacetic Acid (TFA)20-50%[1]Dichloromethane (DCM)[1]0.5 - 2 hours[1][2]0°C to Room Temp[1]>95%[2]>95%[2]The most common and robust method.[2]
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]1 - 4 hours[1][2]Room Temp[1]>90%>95%A strong alternative to TFA.[3]
Oxalyl Chloride3 equivalents[4]Methanol[4]1 - 4 hours[4]Room Temp[4]Up to 90%[4]Substrate dependentA milder, non-TFA alternative.[4]

Experimental Protocols

This section details the standard protocol for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM). This method is widely regarded for its efficiency and reliability.[2][5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[5]

  • Trifluoroacetic Acid (TFA)[5]

  • Triisopropylsilane (TIS) (Optional scavenger)[5]

  • Toluene[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional free amine conversion)[5]

  • Anhydrous sodium sulfate (Na₂SO₄) (for optional free amine conversion)[5]

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[5]

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For instance, for a 50% solution, add an equal volume of TFA to the DCM solution.[5]

  • Optional Scavenger Addition: If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (TIS) can be added at a concentration of 2.5-5% (v/v).[5]

  • Deprotection Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[2][3]

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[2]

    • To ensure the complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[2][7]

    • The resulting product, the TFA salt of NH2-PEG5-propargyl, is often an oil or waxy solid and can typically be used directly in the next step without further purification.[5]

  • Optional Conversion to Free Amine:

    • If the free amine is required, dissolve the TFA salt residue in a suitable organic solvent like DCM.[5]

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

Visualizations

Experimental Workflow Diagram:

Boc_Deprotection_Workflow start Start: this compound in Anhydrous DCM dissolve Dissolve in Anhydrous DCM (0.1-0.2 M) start->dissolve cool Cool to 0°C in Ice Bath dissolve->cool add_tfa Slowly Add TFA (20-50% v/v) (Optional: Add Scavenger like TIS) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT (Monitor by TLC or LC-MS) add_tfa->react concentrate Concentrate under Reduced Pressure react->concentrate co_evaporate Co-evaporate with Toluene (3x) concentrate->co_evaporate product_salt Product: NH2-PEG5-propargyl TFA Salt co_evaporate->product_salt optional_step Optional: Convert to Free Amine? product_salt->optional_step neutralize Dissolve in DCM, Wash with Sat. NaHCO3 optional_step->neutralize Yes end_salt End optional_step->end_salt No dry_concentrate Dry over Na2SO4, Filter, Concentrate neutralize->dry_concentrate product_free_amine Product: Free Amine (NH2-PEG5-propargyl) dry_concentrate->product_free_amine end_free_amine End product_free_amine->end_free_amine Deprotection_Mechanism cluster_0 Boc Deprotection Cascade Boc_Protected_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen (by Strong Acid, e.g., H+) Boc_Protected_Amine->Protonation + H+ Carbocation_Formation Formation of Stable tert-Butyl Cation Protonation->Carbocation_Formation Carbamic_Acid Formation of Unstable Carbamic Acid Intermediate Protonation->Carbamic_Acid Isobutylene Isobutylene Carbocation_Formation->Isobutylene - H+ Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 Carbon Dioxide (CO2) Decarboxylation->CO2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent linkage of a protein to a small molecule utilizing the heterobifunctional linker, Boc-NH-PEG5-propargyl. This linker is composed of three key functional components: a Boc-protected amine, a flexible 5-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This architecture enables a sequential and controlled bioconjugation strategy.

The propargyl group facilitates highly efficient and specific "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugation to an azide-modified protein.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[2] The Boc-protected amine, after deprotection, provides a reactive site for the attachment of a small molecule.[2][3]

This methodology is particularly valuable in therapeutic and diagnostic development, including the construction of antibody-drug conjugates (ADCs) and targeted imaging agents.

Principle of the Method

The overall strategy involves a three-stage process:

  • Protein Modification and Linker Attachment: The protein of interest is first functionalized with azide groups. The this compound linker is then attached to the azide-modified protein via a CuAAC reaction.

  • Boc Deprotection: The Boc protecting group on the protein-PEG conjugate is removed under acidic conditions to expose a primary amine.[2][4]

  • Small Molecule Conjugation: A small molecule containing a carboxylic acid is activated using EDC/NHS chemistry and subsequently conjugated to the newly revealed amine on the protein-PEG construct, forming a stable amide bond.[5]

Experimental Protocols

Protocol 1: Azide Modification of the Protein

This protocol describes the introduction of azide groups onto the protein surface by targeting primary amines (lysine residues and the N-terminus) using an NHS-azide reagent.

Materials:

  • Protein of interest

  • NHS-Azide (e.g., Azido-PEGn-NHS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[1]

  • NHS-Azide Preparation: Immediately before use, dissolve the NHS-Azide reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS-Azide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS-Azide reagent using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the azide-modified protein. The degree of labeling (DOL) can be quantified by mass spectrometry.[2]

Protocol 2: Conjugation of this compound to Azide-Modified Protein via CuAAC

This protocol details the "click chemistry" reaction to attach the propargyl-containing linker to the azide-functionalized protein.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper Ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Desalting column or size-exclusion chromatography (SEC) system

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.[2]

    • Prepare a 50 mM stock solution of the copper ligand in DMSO or water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein to a final concentration of 1-10 µM in Reaction Buffer.

    • This compound to a final concentration of 100-500 µM (10- to 50-fold molar excess over the protein).

    • Copper ligand to a final concentration of 500 µM.

    • CuSO₄ to a final concentration of 100 µM.

    • Freshly prepared sodium ascorbate to a final concentration of 1-5 mM to initiate the reaction.

  • Incubation: Gently mix the components and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the Boc-protected PEGylated protein from excess reagents and catalyst using a desalting column or SEC.

Protocol 3: Boc Deprotection of the PEGylated Protein

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEGylated protein (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Desalting column or dialysis system

Procedure:

  • Preparation: If the purified protein conjugate is in an aqueous buffer, it should be lyophilized.

  • Reaction Setup: Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Deprotection: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for completeness.

  • Neutralization and Purification: Neutralize the reaction by carefully adding saturated sodium bicarbonate solution. Remove the organic solvent under reduced pressure. Resuspend the protein in a suitable buffer and purify using a desalting column or dialysis to remove TFA salts and byproducts.

Protocol 4: Small Molecule Activation and Conjugation

This protocol describes the activation of a small molecule containing a carboxylic acid and its subsequent conjugation to the amine-PEGylated protein.

Materials:

  • Amine-PEGylated protein (from Protocol 3)

  • Small molecule with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 4.5-6.0[5]

  • Coupling Buffer: PBS, pH 7.2-8.0[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or SEC system

Procedure:

  • Small Molecule Activation:

    • Dissolve the small molecule in the Activation Buffer.

    • Add a 1.5- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the small molecule.[5]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[5]

  • Conjugation:

    • Immediately add the activated small molecule solution to the amine-PEGylated protein in the Coupling Buffer. A 10- to 50-fold molar excess of the activated small molecule over the protein is recommended.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.

  • Final Purification: Purify the final protein-small molecule conjugate using a desalting column or SEC to remove unreacted small molecules and reaction byproducts.

Data Presentation

Table 1: Quantitative Parameters for Protein Azide Modification

ParameterTypical RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[1]
NHS-Azide Molar Excess5- to 20-foldNeeds to be optimized for the specific protein.[7]
Reaction pH8.0-8.5Optimal for NHS ester reaction with primary amines.[2]
Reaction Time30-60 min (RT) or 2h (on ice)Longer times may be needed for less reactive proteins.[6]
Quenching AgentTris-HClFinal concentration of 50-100 mM.

Table 2: Quantitative Parameters for CuAAC "Click Chemistry"

ParameterTypical RangeNotes
Azide-Protein Concentration1-10 µM
This compound Molar Excess10- to 50-foldDrives the reaction to completion.
CuSO₄ Concentration100 µM
Sodium Ascorbate Concentration1-5 mMMust be freshly prepared.[2]
Copper Ligand Concentration500 µMStabilizes the Cu(I) catalyst.
Reaction Time1-4 hoursCan be monitored by LC-MS.
TemperatureRoom Temperature

Table 3: Quantitative Parameters for Boc Deprotection

ParameterTypical RangeNotes
TFA Concentration20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Reaction Time1.5-2.5 hoursMonitor for completion to avoid side reactions.
Temperature0°C to Room TemperatureStart at 0°C to control the initial reaction rate.

Table 4: Quantitative Parameters for Small Molecule Conjugation (EDC/NHS)

ParameterTypical RangeNotes
Activation pH (MES Buffer)4.5-6.0Optimal for EDC activation of carboxyl groups.[5]
Coupling pH (PBS Buffer)7.2-8.0Optimal for NHS ester reaction with amines.[5]
EDC/NHS Molar Excess1.5- to 5-fold (over small molecule)Ensures efficient activation.[5]
Activated Small Molecule Molar Excess10- to 50-fold (over protein)Drives the conjugation reaction.
Reaction Time2-4h (RT) or overnight (4°C)Longer incubation at lower temperatures for sensitive proteins.

Visualizations

experimental_workflow cluster_protein_mod Protein Modification cluster_linker_conjugation Linker Conjugation (CuAAC) cluster_deprotection Boc Deprotection cluster_sm_conjugation Small Molecule Conjugation protein Protein azide_protein Azide-Modified Protein protein->azide_protein pH 8.0-8.5 nhs_azide NHS-Azide nhs_azide->azide_protein boc_peg_protein Boc-PEG-Protein Conjugate azide_protein->boc_peg_protein Cu(I) catalyst linker This compound linker->boc_peg_protein amine_peg_protein Amine-PEG-Protein Conjugate boc_peg_protein->amine_peg_protein TFA/DCM final_conjugate Final Protein-Small Molecule Conjugate amine_peg_protein->final_conjugate sm_cooh Small Molecule (with COOH) activated_sm Activated Small Molecule (NHS-ester) sm_cooh->activated_sm EDC/NHS activated_sm->final_conjugate

Caption: Overall experimental workflow for protein-small molecule conjugation.

signaling_pathway cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Small Molecule Coupling Protein_N3 Protein-N3 Protein_Linker Protein-Triazole-PEG-NH-Boc Protein_N3->Protein_Linker CuAAC Propargyl_Linker Propargyl-PEG-NH-Boc Propargyl_Linker->Protein_Linker Protein_Amine Protein-Triazole-PEG-NH2 Protein_Linker->Protein_Amine Acid (TFA) Final_Product Protein-Triazole-PEG-NH-CO-Small Molecule Protein_Amine->Final_Product SM_COOH Small Molecule-COOH SM_NHS Small Molecule-NHS Ester SM_COOH->SM_NHS EDC/NHS SM_NHS->Final_Product

Caption: Chemical reaction sequence for the three-stage conjugation process.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency (Azide Modification) - Presence of primary amines (e.g., Tris) in the protein buffer.[4]- Hydrolyzed NHS-ester reagent.[4]- Incorrect reaction pH.- Buffer exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate).[4]- Prepare a fresh stock solution of the NHS-azide reagent.[4]- Ensure the reaction pH is between 8.0 and 8.5.
Low Yield in CuAAC Reaction - Oxidation of the Cu(I) catalyst to inactive Cu(II).- Insufficient reducing agent.- Inactive reagents.- Degas the reaction mixture or perform the reaction under an inert atmosphere.- Use a freshly prepared solution of sodium ascorbate.[2]- Ensure the azide-modified protein and propargyl-linker are pure and active.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions.- Over-modification of the protein.- Minimize the volume of organic solvent added.- Optimize reaction conditions (e.g., lower temperature, shorter incubation time).- Reduce the molar excess of the labeling or linker reagent.[8]
Incomplete Boc Deprotection - Insufficient acid concentration or reaction time.- Poor solubility of the conjugate in DCM.- Increase the concentration of TFA or the reaction time. Monitor by LC-MS.- Consider alternative solvent systems.
Low Yield in Final Conjugation - Inefficient activation of the small molecule.- Hydrolysis of the NHS-ester intermediate.- Steric hindrance.- Ensure fresh EDC and NHS/Sulfo-NHS are used. Optimize activation time.- Use the activated small molecule immediately.- Consider a longer PEG spacer if steric hindrance is suspected.

References

Application Notes and Protocols for Bioconjugation with Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for bioconjugation utilizing Boc-NH-PEG5-propargyl. This heterobifunctional linker is a valuable tool in drug development, particularly for the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a terminal propargyl group for "click" chemistry, a five-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, allowing for a controlled, sequential conjugation strategy.

The propargyl group facilitates highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The hydrophilic PEG5 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate, while also providing a flexible linkage to minimize steric hindrance. The Boc-protected amine allows for a secondary conjugation step after deprotection under acidic conditions, enabling the assembly of trifunctional molecules.

Core Principles and Applications

This compound is instrumental in a two-step orthogonal conjugation strategy. The initial step typically involves the highly specific CuAAC reaction between the terminal alkyne of the linker and an azide-functionalized molecule (e.g., a protein, peptide, or small molecule). Following this conjugation and subsequent purification, the Boc protecting group can be removed to expose a primary amine. This newly available amine can then be coupled to a second molecule of interest, such as a targeting ligand or a payload, through well-established amine-reactive chemistries (e.g., NHS ester or isothiocyanate coupling).

Key Applications Include:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • PROTACs: Synthesizing molecules that recruit a target protein to an E3 ubiquitin ligase for targeted protein degradation.[1]

  • Peptide and Protein Modification: Site-specific labeling of biomolecules with imaging agents, fluorophores, or other functionalities.

  • Surface Functionalization: Modifying the surfaces of nanoparticles or microarrays for diagnostic and biomedical applications.[1]

Quantitative Data Summary

The following tables provide typical reaction parameters for the key steps in a bioconjugation workflow using this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterTypical ConditionsNotes
Reactant Concentration 10 µM - 1 mMHigher concentrations generally lead to faster reaction rates.[1]
Molar Ratio (Alkyne:Azide) 1:1 to 1:5An excess of one reactant can be used to drive the reaction to completion.[1]
Copper(I) Source Copper(II) sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)The active Cu(I) catalyst is generated in situ.
Copper(I) Concentration 50 µM - 1 mMHigher concentrations can increase the reaction rate but may also lead to protein precipitation or degradation.[1]
Ligand THPTA or TBTAA ligand is used to stabilize the Cu(I) catalyst and protect the biomolecule from damage.[2]
Reducing Agent (Sodium Ascorbate) 1-5 mMUsed in excess to maintain the copper in its active Cu(I) state.[1]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.[1]
Reaction Time 1 - 12 hoursMonitored by LC-MS or other analytical techniques.[1]
Typical Yield >90%With optimized conditions, CuAAC reactions are highly efficient.

Table 2: Boc-Deprotection Reaction Parameters

ParameterTypical ConditionsNotes
Deprotection Reagent Trifluoroacetic acid (TFA)A strong acid is required to cleave the Boc protecting group.[3]
Solvent Dichloromethane (DCM)A common solvent for TFA-mediated deprotection.[1]
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the substrate's sensitivity.[1][3]
Reaction Temperature 0°C to Room TemperatureThe reaction is often initiated at a lower temperature to control the reaction rate.[1]
Reaction Time 30 minutes - 2 hoursMonitored by TLC or LC-MS until the starting material is consumed.[1][3]
Typical Yield >95%Boc deprotection is generally a high-yielding reaction.[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an azide-modified protein.

Materials:

  • Azide-modified protein in a copper-compatible buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[2]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[2]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[2]

  • Desalting column or size-exclusion chromatography (SEC) system for purification

  • LC-MS for reaction monitoring and characterization

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.[1]

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions.

    • Add the copper-ligand complex to the protein-linker mixture to a final copper concentration of 0.1-0.5 mM.[1]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[4]

    • Monitor the reaction progress by LC-MS to determine the extent of conjugation.

  • Purification:

    • Purify the resulting Boc-protected PEGylated protein from excess reagents and catalyst using a desalting column or SEC.

Protocol 2: Boc-Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Lyophilized Boc-protected PEGylated conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)[5]

  • Trifluoroacetic acid (TFA)[5]

  • Saturated sodium bicarbonate solution[5]

  • Desalting column or dialysis system

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected PEGylated conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[3]

  • Incubation:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[1]

    • Monitor the deprotection by LC-MS to ensure the complete removal of the Boc group.

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • To neutralize the TFA salt, dissolve the residue in a suitable buffer and carefully add saturated sodium bicarbonate solution until the pH is neutral (pH 7-7.5).

  • Purification:

    • Purify the deprotected PEGylated conjugate using a desalting column or dialysis to remove salts and residual reagents. The resulting conjugate with a free amine is now ready for subsequent conjugation reactions.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for bioconjugation with this compound.

G cluster_0 Protocol 1: CuAAC Conjugation cluster_1 Protocol 2: Boc Deprotection prep_reactants Prepare Reactants: - Azide-modified Protein - this compound - Catalyst Stocks setup_reaction Reaction Setup: - Mix Protein and PEG Linker - Add Cu(I)/Ligand Complex - Add Sodium Ascorbate prep_reactants->setup_reaction incubation Incubation: - Room Temperature - 1-4 hours setup_reaction->incubation purification1 Purification: - Size Exclusion Chromatography incubation->purification1 start_deprotection Start with Purified Boc-PEG-Conjugate purification1->start_deprotection Lyophilize dissolve Dissolve in DCM start_deprotection->dissolve add_tfa Add TFA (20-50%) at 0°C dissolve->add_tfa incubate_deprotection Incubate: - 0°C to Room Temp - 30 min - 2 hours add_tfa->incubate_deprotection workup Work-up & Neutralization incubate_deprotection->workup purification2 Purification: - Desalting/Dialysis workup->purification2 G start This compound boc_peg_conjugate Boc-NH-PEG5-Conjugate start->boc_peg_conjugate azide_molecule Azide-Modified Molecule (e.g., Protein) azide_molecule->boc_peg_conjugate cu_catalyst Cu(I) Catalyst (CuSO4 + NaAsc) cu_catalyst->boc_peg_conjugate CuAAC amine_peg_conjugate H2N-PEG5-Conjugate boc_peg_conjugate->amine_peg_conjugate tfa TFA/DCM tfa->amine_peg_conjugate Boc Deprotection final_conjugate Final Bioconjugate amine_peg_conjugate->final_conjugate second_molecule Second Molecule (e.g., NHS Ester) second_molecule->final_conjugate Amine Coupling

References

Application Notes and Protocols for the Analytical Characterization of Boc-NH-PEG5-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-propargyl is a heterobifunctional linker of significant interest in bioconjugation and drug development. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, allows for the controlled and sequential attachment of different molecular entities. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions for subsequent conjugation.[1] The hydrophilic PEG chain enhances solubility and can improve the pharmacokinetic profile of the final conjugate.[2][3] The terminal propargyl group enables covalent linkage to azide-containing molecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[4][5]

Given its crucial role in the synthesis of complex molecules like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies, rigorous analytical characterization of this compound conjugates is paramount.[6][7] This ensures the identity, purity, and consistency of the linker, which directly impacts the quality, efficacy, and safety of the final bioconjugate. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this versatile linker using a multi-faceted analytical approach.

Analytical Workflow

A systematic approach is essential for the complete characterization of this compound conjugates. The following workflow outlines the logical sequence of analysis, starting with structural confirmation by Nuclear Magnetic Resonance (NMR) and molecular weight verification by Mass Spectrometry (MS), followed by purity assessment using High-Performance Liquid Chromatography (HPLC) and functional group confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical_Workflow cluster_0 Characterization Stages cluster_1 Analytical Techniques Sample_Preparation Sample Preparation (Dissolution in appropriate solvent) NMR NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR Primary Analysis MS Mass Spectrometry (ESI-MS) Sample_Preparation->MS Primary Analysis Structural_Elucidation Structural Elucidation HPLC HPLC (RP-HPLC with UV/ELSD) Structural_Elucidation->HPLC Proceed if structure is confirmed Purity_Assessment Purity Assessment FTIR FTIR Spectroscopy Purity_Assessment->FTIR Confirm functional groups Final_Analysis Final Analysis & Reporting NMR->Structural_Elucidation MS->Structural_Elucidation HPLC->Purity_Assessment FTIR->Final_Analysis

Caption: General analytical workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound conjugates.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for verification of the key functional groups: the Boc protecting group, the PEG backbone, and the terminal propargyl group.[6][8]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse.

  • Temperature: 298 K (25 °C).

  • Spectral Width: ~16 ppm.

  • Number of Scans: 16-64 (depending on concentration).[8]

  • Relaxation Delay: 5 seconds.[8]

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse with proton decoupling.

  • Spectral Width: ~220 ppm.

  • Number of Scans: 1024-4096.[8]

  • Relaxation Delay: 2-5 seconds.[8]

Data Processing:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Data Presentation: Expected Chemical Shifts
Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Boc Group
-C(CH ₃)₃~1.44 (s, 9H)~28.4
-C (CH₃)₃-~79.1
-NHC =O-~156.0
PEG Backbone
-NH-CH ₂-~3.30 (q, 2H)~40.3
-O-CH ₂-CH ₂-O-~3.65 (m, 16H)~70.2-70.5
-CH ₂-O-CH ₂-C≡CH~3.70 (t, 2H)~69.1
Propargyl Group
-CH ₂-C≡CH~4.20 (d, 2H)~58.5
-C≡C H~2.45 (t, 1H)~74.8
-C ≡CH-~80.0

Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the this compound conjugate.[4] Electrospray Ionization (ESI) is a commonly used soft ionization technique that is well-suited for this type of molecule, often coupled with liquid chromatography (LC-MS).[10]

Mass_Spectrometry_Workflow Sample This compound Sample LC Liquid Chromatography (LC) (Reversed-Phase C18) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI Eluent Mass_Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Mass_Analyzer Ionized Molecules Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Molecular Ion Peak Identification) Detector->Data_Analysis

Caption: Experimental workflow for LC-ESI-MS analysis.
Experimental Protocol: LC-ESI-MS

Instrumentation:

  • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: Linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40°C.[10]

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: 100-1000 m/z.[10]

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimize for the specific instrument.

Data Presentation: Expected Molecular Ions
Parameter Value
Molecular Formula C₂₀H₃₇NO₈
Exact Monoisotopic Mass 419.2519 Da
Expected [M+H]⁺ (m/z) 420.2592
Expected [M+Na]⁺ (m/z) 442.2411

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the this compound conjugate and identifying any synthesis-related impurities.[4][] A reversed-phase HPLC (RP-HPLC) method is most commonly employed for this purpose.[12]

Experimental Protocol: RP-HPLC

Instrumentation:

  • Standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[13]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[13]

  • Gradient: A typical gradient would be 30-70% B over 20 minutes.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 210 nm (for the amide bond) or ELSD (as PEG lacks a strong chromophore).[13][14]

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions to determine the appropriate concentration for analysis.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: Purity Assessment
Parameter Specification
Purity (by area %) ≥ 95%
Retention Time Compound-specific, to be determined
Impurities Individual impurities should be < 0.5%

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups within the this compound molecule by identifying their characteristic vibrational frequencies.[15]

Experimental Protocol: FTIR

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the neat sample (if liquid) or solid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation: Characteristic FTIR Absorptions
Functional Group Vibrational Mode Expected Absorption (cm⁻¹)
Alkyne ≡C-H stretch3300-3270 (sharp, strong)[16]
-C≡C- stretch2260-2100 (weak to medium)[16][17]
Alkane C-H stretch2960-2850 (strong)[18]
Carbonyl (Amide) C=O stretch~1690 (strong)
Amine N-H stretch~3350 (moderate, broad)
Ether (PEG) C-O-C stretch~1100 (strong, broad)

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound conjugates. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight verification, HPLC for purity assessment, and FTIR for functional group confirmation is essential to ensure the quality and reliability of this critical linker. Adherence to these methods will enable researchers, scientists, and drug development professionals to confidently utilize this compound in the synthesis of advanced bioconjugates for therapeutic and diagnostic applications.

References

Application Notes and Protocols for Boc-NH-PEG5-propargyl in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-propargyl is a versatile, heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its unique tripartite structure, consisting of a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, enables a modular and efficient approach to synthesizing complex biological tools. This linker is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles for targeted therapeutic and research applications.

The Boc-protected amine allows for sequential conjugation; it remains stable during the initial reaction at the propargyl end and can be deprotected under acidic conditions to reveal a primary amine for a subsequent coupling reaction.[1] The PEG5 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, while providing a flexible bridge between the two conjugated moieties.[2] The terminal propargyl group is a key functional handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the stable ligation to azide-modified molecules.

These application notes provide a comprehensive guide to the use of this compound, from the fundamental synthetic reactions to the application of the resulting bioconjugates in cell-based assays for assessing biological activity.

Chemical Properties and Handling

PropertyValue
Molecular Formula C18H33NO7
Molecular Weight 375.46 g/mol
Appearance Typically a viscous liquid or solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents like Dichloromethane (DCM)
Storage Store at -20°C for long-term stability (months to years) or at 2-8°C for short-term use (days to weeks).[3]
CAS Number 2062663-67-4

Core Applications and Workflow

The primary utility of this compound is in the stepwise synthesis of bifunctional molecules. The general workflow involves two key orthogonal reactions: first, a "click" reaction at the propargyl terminus, followed by deprotection and coupling at the amine terminus.

G cluster_synthesis Bioconjugate Synthesis Workflow cluster_assay Cell-Based Assay Workflow A This compound C Click Chemistry (CuAAC) A->C B Azide-modified Molecule 1 (e.g., Target Ligand) B->C D Boc-protected Intermediate C->D E Boc Deprotection (Acidic Conditions) D->E F Amine-reactive Intermediate E->F H Amide Coupling F->H G Molecule 2 with Amine-reactive Group (e.g., E3 Ligand with activated COOH) G->H I Final Bioconjugate (e.g., PROTAC) H->I J Treat Cultured Cells with Final Bioconjugate I->J K Incubate for a Defined Period J->K L Cell Lysis & Protein Quantification (for Western Blot) K->L N Cell Viability Assay (e.g., MTT/MTS) K->N M Western Blot Analysis L->M O Data Analysis (DC50/IC50) M->O N->O

General workflow for synthesis and cell-based evaluation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[5] The optimal linker length is target-dependent and often requires empirical determination. The following table summarizes representative data for PROTACs targeting Bruton's tyrosine kinase (BTK) with varying PEG linker lengths, illustrating the impact on degradation potency (DC50) and efficacy (Dmax).[2]

PROTAC IdentifierLinker CompositionDC50 (nM)Dmax (%)
PROTAC-A PEG315.8~85
PROTAC-B PEG43.1>95
PROTAC-C PEG5 1.2 >98
PROTAC-D PEG64.5>95
PROTAC-E PEG711.2~90

This data is representative and compiled for illustrative purposes. Actual values are dependent on the specific target, ligands, and cell line used.

As shown, the PROTAC with the PEG5 linker (PROTAC-C) exhibits the highest potency (lowest DC50) and greatest efficacy (highest Dmax), highlighting the importance of optimizing linker length for maximal biological activity.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product (H2N-PEG5-propargyl) as a TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine-TFA salt can often be used directly in the next step.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-containing molecule to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving reagents)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or an appropriate buffer.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be made fresh).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order (example volumes for a 500 µL reaction):

    • Azide-functionalized molecule (e.g., to a final concentration of 100 µM).

    • This compound (e.g., 2-5 fold molar excess over the azide molecule).

    • Premix CuSO₄ (final concentration 0.1-0.5 mM) and THPTA (final concentration 0.5-2.5 mM, maintaining a 5:1 ligand-to-copper ratio) and add to the reaction mixture.[5][7]

    • Add reaction buffer to bring the volume close to the final desired volume.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]

    • Mix gently and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC to remove unreacted reagents.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This assay quantifies the reduction of a target protein in cells treated with a PROTAC synthesized using this compound.

Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC stock solution (in DMSO) and vehicle control (DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[3]

    • Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10,000 nM.[3]

    • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., 0.1% DMSO) for a desired time period (e.g., 2, 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and add lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Strip and re-probe the membrane for the loading control antibody.

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot this against the log of the PROTAC concentration to determine the DC50 and Dmax values.[5]

Protocol 4: Cell Viability (MTT/MTS) Assay

This assay assesses the downstream effect of protein degradation on cell viability or can be used to determine the cytotoxicity of an ADC.

Materials:

  • Cultured cells

  • Bioconjugate (PROTAC or ADC) stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the bioconjugate for a specified period (e.g., 48 or 72 hours).[2] Include vehicle-only controls.

  • Reagent Addition:

    • For MTT: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.[9]

    • For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.[10]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated cells (representing 100% viability), and plot cell viability against the log of the compound concentration to calculate the IC50 value.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (contains PEG5 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated protein degradation.
Logical Relationship of this compound Components

G Linker This compound Boc Boc-Amine (-NHBoc) Linker->Boc PEG PEG5 Spacer (-(CH2CH2O)5-) Linker->PEG Propargyl Propargyl Group (-C≡CH) Linker->Propargyl Boc_Func Function: Protected amine for sequential, orthogonal conjugation. Boc->Boc_Func PEG_Func Function: Enhances solubility, provides flexible spacing. PEG->PEG_Func Propargyl_Func Function: Reactive handle for 'Click Chemistry' (CuAAC). Propargyl->Propargyl_Func

Functional components of the linker molecule.

References

Application Notes and Protocols for the Incorporation of Boc-NH-PEG5-propargyl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of functionalized linkers into synthetic peptides is a cornerstone of modern drug development and chemical biology. The heterobifunctional linker, Boc-NH-PEG5-propargyl, offers a versatile platform for peptide modification, combining the benefits of polyethylene glycol (PEG) spacing with the precision of "click chemistry." The PEG moiety enhances solubility, improves pharmacokinetic profiles, and reduces immunogenicity of peptides. The terminal propargyl group, a stable alkyne, serves as a chemical handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the covalent attachment of a wide array of molecules, including fluorophores, imaging agents, cytotoxic drugs, or other biomolecules, to the peptide of interest.[1][2][3]

These application notes provide a comprehensive guide to the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry. Detailed protocols for N-terminal modification of a resin-bound peptide, cleavage, purification, and subsequent bioconjugation via CuAAC are provided.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for its effective application.

PropertyValue
Molecular Formula C₁₈H₃₁NO₅
Molecular Weight 357.44 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (DMF, DCM, NMP)
Storage Store at -20°C, protect from moisture

Experimental Protocols

The following protocols detail the complete workflow from peptide synthesis to the final click chemistry conjugation.

Protocol 1: N-Terminal PEGylation of Resin-Bound Peptide with this compound

This protocol describes the coupling of the this compound linker to the free N-terminus of a fully assembled peptide on a solid support.

Materials:

  • Peptide-resin (with deprotected N-terminus)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Quantitative Parameters for Coupling:

ReagentEquivalents (relative to resin loading)
Peptide-Resin1
This compound1.5 - 3.0
DIC/HBTU/HATU1.5 - 3.0
HOBt/HOAt1.5 - 3.0
DIEA3.0 - 5.0

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-Terminal Deprotection (if necessary): If the N-terminus is Boc-protected, perform a standard Boc deprotection using 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2x for 5 minutes each). Wash the resin with DMF (3x).

  • Coupling Reaction:

    • Dissolve this compound (1.5-3.0 eq.) and HOBt/HOAt (1.5-3.0 eq.) in a minimal amount of DMF.

    • Add the coupling agent (DIC, HBTU, or HATU; 1.5-3.0 eq.) and DIEA (3.0-5.0 eq.) to the solution.

    • Add the activated linker solution to the swollen, neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the complete consumption of free primary amines. If the test is positive, continue the reaction for an additional 1-2 hours.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Peptide-Resin (N-terminus deprotected) Swell Swell Resin in DMF Resin->Swell Couple Couple this compound (DIC/HOBt/DIEA) Swell->Couple Kaiser Kaiser Test Couple->Kaiser Monitor Reaction Kaiser->Couple Positive Result (Continue Reaction) Wash Wash Resin (DMF, DCM, MeOH) Kaiser->Wash Negative Result Dry Dry Resin Wash->Dry

Experimental workflow for N-terminal PEGylation.

Protocol 2: Cleavage and Deprotection of the Propargylated Peptide

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups using anhydrous Hydrogen Fluoride (HF). The propargyl group is stable under these conditions.[4][5]

Materials:

  • Propargylated peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation: Dry the propargylated peptide-resin thoroughly under vacuum. Place the resin in a reaction vessel of the HF cleavage apparatus.

  • Scavenger Addition: Add anisole to the reaction vessel (typically 1 mL per gram of resin).

  • HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding the resin/scavenger mixture to a large volume of cold diethyl ether.

  • Isolation and Washing: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification of the Propargylated Peptide

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude propargylated peptide

  • Water (HPLC grade) with 0.1% TFA (Mobile Phase A)

  • Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Purification: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B.

  • Detection: Monitor the elution profile using UV detection at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified propargylated peptide as a white fluffy powder.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the purified propargylated peptide and an azide-containing molecule.[6]

Materials:

  • Purified propargylated peptide

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer

Quantitative Parameters for CuAAC:

ReagentMolar Excess (relative to peptide)
Azide-containing molecule1.5 - 5.0
CuSO₄0.1 - 0.5
Sodium Ascorbate1.0 - 5.0
THPTA/TBTA0.5 - 2.5

Procedure:

  • Reaction Setup: Dissolve the propargylated peptide and the azide-containing molecule in PBS or a suitable buffer system.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate. In another tube, premix the CuSO₄ and THPTA/TBTA solutions.

  • Reaction Initiation: Add the CuSO₄/ligand solution to the peptide/azide mixture, followed by the addition of the sodium ascorbate solution to initiate the reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed at 4°C for a longer duration for sensitive biomolecules.

  • Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Purify the final peptide conjugate by RP-HPLC to remove excess reagents and byproducts.

  • Characterization: Characterize the purified conjugate by mass spectrometry (ESI-MS) to confirm the successful conjugation.

Characterization of the Final Product

Thorough characterization is crucial to confirm the identity and purity of the final PEGylated and conjugated peptide.

TechniquePurposeExpected Outcome
Analytical RP-HPLC Assess purityA single major peak corresponding to the product.
ESI-MS Determine molecular weightThe observed mass should match the calculated mass of the peptide + PEG-propargyl linker and the clicked moiety.

Applications in Drug Development and Research

The ability to specifically attach various functionalities to peptides via the propargyl-PEG linker opens up numerous applications.

  • Targeted Drug Delivery: Peptides with high affinity for specific cell surface receptors can be conjugated to cytotoxic drugs, delivering the therapeutic payload directly to target cells, such as cancer cells.[7][8]

  • PROTACs: The linker can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) to connect a target protein binder to an E3 ligase ligand.[8][9]

  • Molecular Imaging: Conjugation of fluorescent dyes or imaging agents allows for the visualization and tracking of peptides in vitro and in vivo.[2]

  • Modulating Biological Pathways: Functionalized peptides can be designed to interact with and modulate specific signaling pathways, providing valuable tools for basic research and potential therapeutic interventions.[6]

G cluster_workflow Overall Workflow SPPS Boc-SPPS PEGylation N-terminal PEGylation with this compound SPPS->PEGylation Cleavage HF Cleavage & Deprotection PEGylation->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 CuAAC CuAAC Click Reaction with Azide-Molecule Purification1->CuAAC Purification2 RP-HPLC Purification CuAAC->Purification2 Characterization Characterization (HPLC, MS) Purification2->Characterization FinalProduct Final Peptide Conjugate Characterization->FinalProduct G cluster_pathway Targeted Drug Delivery Concept Peptide Targeting Peptide Conjugate Peptide-Drug Conjugate Peptide->Conjugate Linker PEG5-Propargyl Linker Linker->Conjugate Drug Cytotoxic Drug (with Azide) Drug->Conjugate Receptor Cell Surface Receptor Conjugate->Receptor Binds Cell Target Cell (e.g., Cancer Cell) Internalization Internalization Receptor->Internalization Triggers Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis Leads to

References

Application Notes and Protocols for Labeling Antibodies with Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of antibodies with functional moieties is a cornerstone of modern biological research and therapeutic development. Applications ranging from immunoassays and cellular imaging to the construction of antibody-drug conjugates (ADCs) rely on the stable and specific attachment of labels, dyes, or therapeutic payloads. Boc-NH-PEG5-propargyl is a heterobifunctional linker that offers a precise and versatile method for antibody conjugation.

This linker features three key components:

  • A Boc (tert-butyloxycarbonyl)-protected amine: This protecting group allows for the sequential and controlled use of the amine functionality. It can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2]

  • A hydrophilic five-unit polyethylene glycol (PEG5) spacer: The PEG chain enhances the aqueous solubility of the conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final molecule by increasing its hydrodynamic radius.[][4]

  • A terminal propargyl group: This alkyne functionality is a key component for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6]

These application notes provide a detailed protocol for the successful labeling of antibodies using this compound, from initial antibody preparation to the final purification and characterization of the conjugate.

Core Principles and Advantages

The use of this compound in antibody labeling leverages the principles of bioorthogonal chemistry to achieve high specificity and efficiency. The CuAAC reaction is highly specific, meaning the alkyne on the linker will react almost exclusively with an azide group introduced onto the antibody, minimizing off-target reactions with other functional groups on the protein.[7]

Advantages of this system include:

  • Controlled Conjugation: The two-step process (antibody modification and then click chemistry) allows for greater control over the labeling reaction.

  • Enhanced Solubility and Stability: The hydrophilic PEG5 spacer can mitigate the aggregation often associated with hydrophobic payloads and improve the overall stability of the antibody conjugate.[]

  • Improved Pharmacokinetics: PEGylation is known to increase the in vivo half-life of proteins by reducing renal clearance and shielding from proteolytic degradation.[8][9]

  • Versatility: This linker is suitable for attaching a wide variety of azide-modified molecules to an antibody, including fluorescent dyes, biotin, or small molecule drugs.

Experimental Protocols

This section provides a detailed, step-by-step guide for labeling an antibody with an azide-modified payload using this compound. The overall workflow involves the deprotection of the linker, modification of the antibody to introduce an azide group, and the subsequent copper-catalyzed click reaction.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Toluene

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1 M).

  • Purge the flask with nitrogen or argon gas.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10]

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting deprotected NH2-PEG5-propargyl can be used in the next step.

Protocol 2: Antibody Modification with an Azide Group

This protocol describes the introduction of azide groups onto the antibody, typically via reaction with primary amines (lysine residues).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (or a similar amine-reactive azide linker)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Perform a buffer exchange for the mAb into a conjugation buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).[11]

  • Prepare a stock solution of the Azide-PEG-NHS ester in anhydrous DMSO.

  • Add the Azide-PEG-NHS ester to the antibody solution at a molar excess (e.g., 5-20 fold). The optimal ratio should be determined empirically to achieve the desired degree of labeling.[7]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted azide linker using a desalting column, exchanging the buffer back to PBS.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified antibody and the propargyl-functionalized payload.

Materials:

  • Azide-modified antibody

  • Propargyl-functionalized payload (prepared by reacting the deprotected NH2-PEG5-propargyl with the desired molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[7]

  • In a reaction tube, combine the azide-modified antibody with the propargyl-functionalized payload at a desired molar ratio (e.g., 1:5 to 1:10 antibody:payload).

  • Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

  • Add the copper(I)/THPTA complex to the antibody-payload mixture. The final concentration of CuSO₄ should be approximately 500 µM.[12]

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.[12]

  • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purify the resulting antibody conjugate using SEC to remove unreacted payload and catalyst components.

Data Presentation

Effective characterization of the labeled antibody is critical. The following tables summarize key quantitative data that should be collected.

Table 1: Characterization of the Labeled Antibody

ParameterMethodExpected Outcome
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)UV-Vis Spectrophotometry, Mass SpectrometryA measure of the average number of payload molecules per antibody.
PuritySize-Exclusion Chromatography (SEC-HPLC)>95% monomeric species, with minimal aggregation or fragmentation.
Identity and Molecular WeightMass Spectrometry (e.g., LC-ESI-MS)Confirmation of the covalent attachment of the linker and payload.
In Vitro Binding AffinityELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)The binding affinity of the labeled antibody should be comparable to the unlabeled antibody.
In Vitro Potency (if applicable)Cell-based cytotoxicity assaysDetermination of the EC50 or IC50 of the antibody conjugate.

Table 2: Representative Data for a Labeled Antibody (Example)

SampleDOL/DARPurity (SEC)Binding Affinity (KD)In Vitro Potency (IC50)
Unlabeled AntibodyN/A98%1.2 nMN/A
Labeled Antibody (Batch 1)3.896%1.5 nM5.7 nM
Labeled Antibody (Batch 2)4.195%1.4 nM5.2 nM

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_0 Linker Preparation cluster_1 Antibody Modification cluster_2 Conjugation and Purification This compound This compound Boc Deprotection (TFA) Boc Deprotection (TFA) This compound->Boc Deprotection (TFA) NH2-PEG5-propargyl NH2-PEG5-propargyl Boc Deprotection (TFA)->NH2-PEG5-propargyl Click Reaction (CuAAC) Click Reaction (CuAAC) NH2-PEG5-propargyl->Click Reaction (CuAAC) Monoclonal Antibody Monoclonal Antibody Azide-NHS Ester Azide-NHS Ester Monoclonal Antibody->Azide-NHS Ester Lysine Targeting Azide-Modified Antibody Azide-Modified Antibody Azide-NHS Ester->Azide-Modified Antibody Azide-Modified Antibody->Click Reaction (CuAAC) Purification (SEC) Purification (SEC) Click Reaction (CuAAC)->Purification (SEC) Labeled Antibody Labeled Antibody Purification (SEC)->Labeled Antibody

Caption: Experimental workflow for antibody labeling.

G ADC in Circulation ADC in Circulation Binding Binding ADC in Circulation->Binding Target Cancer Cell Target Cancer Cell Tumor Antigen Tumor Antigen Binding->Tumor Antigen Internalization Internalization Tumor Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload Release Payload Release Lysosome->Payload Release Cell Death Cell Death Payload Release->Cell Death

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for Surface Functionalization using Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG5-propargyl is a heterobifunctional linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification.[1] Its structure is defined by three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group.[] This configuration enables a controlled, two-step functionalization strategy.

The terminal propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the highly efficient and specific covalent attachment of the linker to surfaces or molecules bearing an azide group, forming a stable triazole linkage.[3][4] The PEG spacer enhances hydrophilicity, which can improve the biocompatibility of surfaces by reducing non-specific protein adsorption and preventing aggregation in biological media.[1]

Following the attachment of the linker via its propargyl group, the Boc protecting group on the amine terminus can be removed under mild acidic conditions.[5][6] This exposes a primary amine that is then available for the covalent attachment of a wide range of molecules, such as targeting ligands, therapeutic agents, or imaging probes.[5][7] This modular approach provides a versatile platform for the design and fabrication of multifunctional surfaces for applications in diagnostics, tissue engineering, and the development of advanced biomaterials.[8][9]

Key Applications

  • Biosensor Development: Immobilization of capture probes (e.g., antibodies, nucleic acids) onto sensor surfaces while minimizing non-specific binding.[8]

  • Targeted Drug Delivery: Functionalization of nanoparticles with targeting moieties to direct them to specific cells or tissues.[1][7]

  • Tissue Engineering: Modification of scaffold surfaces to improve biocompatibility and promote specific cellular interactions.[8]

  • PROTAC Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[10][11][12]

  • Nanotechnology: Surface modification of quantum dots, magnetic beads, and other nanomaterials to enhance their stability and functionality in biological media.[8]

Physicochemical and Analytical Data

The following table summarizes the key physicochemical properties and expected analytical data for this compound.

ParameterExpected ValueAnalytical Technique
Molecular Formula C18H33NO7-
Molecular Weight 375.46 g/mol Mass Spectrometry
Purity ≥95%HPLC
Solubility Soluble in DMSO, DMF, DCM-
Storage Store at 2-8°C for short term or -20°C for long term-
Expected [M+H]⁺ (m/z) ~376.23ESI-MS
Expected [M+Na]⁺ (m/z) ~398.21ESI-MS

Surface Characterization Data

Successful surface modification should be verified at each functionalization step. The table below provides a summary of common characterization techniques and expected outcomes for a model planar or nanoparticle surface.

Characterization TechniqueAzide-Functionalized SurfaceThis compound Functionalized SurfaceAmine-Functionalized Surface (Post-Boc Deprotection)
X-ray Photoelectron Spectroscopy (XPS) Presence of N 1s peak corresponding to azide (~404 eV)Increase in C 1s and O 1s signals; presence of N 1s peak for triazole and carbamateDecrease in N 1s binding energy; disappearance of carbamate peak
Contact Angle Goniometry Moderately hydrophobicIncreased hydrophilicity (lower contact angle)Similar or slightly increased hydrophilicity
Atomic Force Microscopy (AFM) Smooth surfaceIncreased surface roughness and thicknessMinimal change in roughness from the previous step
Dynamic Light Scattering (DLS) (for nanoparticles) Initial hydrodynamic diameterIncrease in hydrodynamic diameterSlight decrease or minimal change in hydrodynamic diameter
Zeta Potential (for nanoparticles) Negative or near-neutralShift towards less negative potentialShift towards positive potential

Experimental Workflow Overview

The overall process for modifying a surface with this compound involves a sequential, three-stage process. First, the surface is prepared with azide functionalities. Next, the this compound linker is attached via a CuAAC reaction. Finally, the Boc protecting group is removed to expose a primary amine, which is then ready for subsequent conjugation.

G cluster_0 Stage 1: Surface Preparation cluster_1 Stage 2: Linker Conjugation cluster_2 Stage 3: Amine Deprotection & Final Conjugation start Azide-Functionalized Surface conjugation This compound Functionalized Surface start->conjugation CuAAC 'Click Chemistry' deprotection Amine-Functionalized Surface conjugation->deprotection Boc Deprotection (Acidic Conditions) final_conjugation Final Bio-functionalized Surface deprotection->final_conjugation Conjugation of Target Molecule

Caption: General workflow for surface functionalization.

Experimental Protocols

The following protocols provide a general framework for the surface functionalization of an azide-presenting substrate with this compound. Optimization of reaction conditions, such as concentrations and incubation times, may be necessary for specific substrates and applications.

Protocol 1: Covalent Attachment of this compound via CuAAC

This protocol details the copper-catalyzed azide-alkyne cycloaddition reaction to conjugate the propargyl-terminated PEG linker to an azide-functionalized surface.[1][13]

Materials:

  • Azide-functionalized substrate (e.g., nanoparticles, silicon wafer)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand (optional but recommended)

  • Degassed DI water or PBS (pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units or dialysis tubing (for nanoparticles)

Reagent Preparation:

  • This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • CuSO₄ Solution: Prepare a 20 mM stock solution in DI water.[14]

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in DI water. This solution must be prepared fresh immediately before use. [14]

  • THPTA Ligand Solution (Optional): Prepare a 50 mM stock solution in DI water.[14]

Procedure:

  • Reaction Setup:

    • For planar surfaces, place the azide-functionalized substrate in a suitable reaction vessel.

    • For nanoparticles, disperse them in degassed DI water or PBS to a final concentration of 1-5 mg/mL.

  • Add the this compound stock solution to the substrate. A 10- to 50-fold molar excess relative to the estimated surface azide groups is recommended.

  • If using a ligand, add the THPTA solution to the reaction mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.[3] The final concentrations can be optimized, but typical ranges are 50-200 µM for copper and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle agitation, protected from light.

  • Purification:

    • Planar Surfaces: Remove the substrate from the reaction solution and wash extensively with DI water, followed by ethanol, and dry under a stream of nitrogen.

    • Nanoparticles: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer using centrifugal filter units, or by dialysis against DI water or PBS for 24-48 hours.[15]

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product Surface_N3 Surface-N3 Linker This compound Product Surface-Triazole-PEG5-NH-Boc Surface_N3->Product Linker->Product CuSO4 CuSO4 CuSO4->Product NaAsc Sodium Ascorbate NaAsc->Product

Caption: CuAAC "Click Chemistry" reaction scheme.

Protocol 2: Boc Deprotection to Expose Terminal Amine

This protocol describes the removal of the Boc protecting group to generate a free primary amine on the surface, ready for subsequent conjugation.[6][16]

Materials:

  • This compound functionalized substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Neutralization Buffer: PBS (pH 7.4) or a buffer containing a mild base (e.g., 5% DIPEA in DMF)

  • Washing Buffers: DCM, Methanol, DI water

Procedure:

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in anhydrous DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. [9]

    • Immerse the Boc-protected PEGylated surface in the deprotection solution.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[8]

  • Washing and Neutralization:

    • Remove the substrate from the deprotection solution.

    • Wash the surface thoroughly with DCM to remove TFA and cleaved tert-butyl byproducts.[8]

    • Wash with methanol and then DI water.

    • Neutralize any residual acid by immersing the substrate in Neutralization Buffer for 5-10 minutes.

  • Final Wash and Dry:

    • Wash the surface again extensively with DI water.

    • Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine and is ready for further functionalization.

G cluster_0 Reactant cluster_1 Reagent cluster_2 Product Boc_Surface Surface-...-NH-Boc Amine_Surface Surface-...-NH3+ Boc_Surface->Amine_Surface TFA TFA / DCM TFA->Amine_Surface

Caption: Boc deprotection reaction scheme.

Protocol 3: Conjugation of Biomolecules to Amine-Functionalized Surface

This protocol provides a general method for conjugating an N-Hydroxysuccinimide (NHS)-activated molecule to the newly exposed primary amines on the functionalized surface.

Materials:

  • Amine-functionalized substrate (from Protocol 2)

  • NHS-activated molecule of interest (e.g., protein, peptide, drug)

  • Coupling Buffer: Amine-free buffer such as PBS (pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M glycine

  • Washing Buffer: PBST (PBS with 0.05% Tween-20)

Procedure:

  • Reagent Preparation: Dissolve the NHS-activated molecule in the Coupling Buffer at the desired concentration immediately before use, as the NHS ester is susceptible to hydrolysis.

  • Coupling Reaction:

    • Wash the amine-functionalized substrate 2-3 times with Coupling Buffer.

    • Immerse the substrate in the solution of the NHS-activated molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Quenching:

    • Remove the substrate and immerse it in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.

  • Final Washing:

    • Wash the functionalized surface extensively with PBST and then DI water to remove non-covalently bound molecules and byproducts.

    • Dry the surface under a stream of nitrogen.

G start Amine-Functionalized Surface (from Protocol 2) coupling Incubate surface with activated molecule solution start->coupling reagent_prep Prepare NHS-activated molecule solution reagent_prep->coupling quenching Quench unreacted NHS esters coupling->quenching washing Wash to remove unbound molecules quenching->washing finish Final Bio-functionalized Surface washing->finish

References

Revolutionizing Targeted Protein Degradation: Application Notes for Cell-Permeable PROTACs Featuring Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular environment by coopting the body's own ubiquitin-proteasome system. The design and synthesis of effective, cell-permeable PROTACs are paramount to their success. This document provides detailed application notes and protocols for the development of cell-permeable PROTACs, with a specific focus on the versatile linker, Boc-NH-PEG5-propargyl.

At the heart of a PROTAC's architecture is the linker, a component that critically influences the molecule's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers, such as this compound, are widely employed to impart favorable physicochemical properties. This linker features a Boc-protected amine for sequential conjugation and a terminal propargyl group amenable to "click chemistry," offering a modular and efficient approach to PROTAC synthesis.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex PROTAC PROTAC PROTAC->E3 POI Protein of Interest (POI) PROTAC->POI POI->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Poly-ubiquitination Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Boc_Linker This compound Step1 Amide Coupling Boc_Linker->Step1 Pomalidomide Pomalidomide derivative (E3 Ligase Ligand) Pomalidomide->Step1 JQ1 JQ1-N3 (BRD4 Ligand) Step3 Click Chemistry (CuAAC) JQ1->Step3 Intermediate Boc-Linker-Pomalidomide Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Amine_Intermediate NH2-Linker-Pomalidomide Step2->Amine_Intermediate Amine_Intermediate->Step3 Final_PROTAC Final BRD4 PROTAC Step3->Final_PROTAC Start Start: Synthesized PROTAC Cell_Treatment Cell Treatment with Serial Dilution of PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and Western Blot Cell_Lysis->SDS_PAGE Immunodetection Immunodetection of Target Protein and Loading Control SDS_PAGE->Immunodetection Data_Analysis Densitometry and Data Analysis Immunodetection->Data_Analysis End End: Determine DC50 and Dmax Data_Analysis->End PROTAC BRD4-Targeting PROTAC BRD4 BRD4 PROTAC->BRD4 Degrades SuperEnhancer Super-Enhancer BRD4->SuperEnhancer Binds to MYC_Gene c-MYC Gene SuperEnhancer->MYC_Gene Activates Transcription Transcription MYC_Gene->Transcription MYC_mRNA c-MYC mRNA Transcription->MYC_mRNA Translation Translation MYC_mRNA->Translation MYC_Protein c-MYC Protein Translation->MYC_Protein Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation Drives

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-NH-PEG5-propargyl Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, specifically involving Boc-NH-PEG5-propargyl.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound has a very low or no yield. Where should I start troubleshooting?

When encountering low or no product yield, a systematic approach is crucial. Start by evaluating the three most critical areas: the copper catalyst's activity, the integrity and stoichiometry of your reagents, and the reaction conditions. The active catalyst, Copper(I), is easily oxidized to the inactive Copper(II) state, which is a frequent cause of failure.[1][2]

Initial Checklist:

  • Catalyst Activity: Are you using a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state?[1] Was the sodium ascorbate solution prepared fresh?[1]

  • Oxygen Exclusion: Have you degassed your solvents to remove dissolved oxygen, which can deactivate the catalyst?[1][3]

  • Reagent Purity: Are your this compound, azide partner, and solvents of high purity?[1]

  • Ligand Use: Are you using a stabilizing ligand like THPTA to protect the Cu(I) catalyst?[1][3]

The following workflow provides a visual guide to the troubleshooting process.

TroubleshootingWorkflow start Low / No Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes catalyst_sol 1. Prepare fresh Sodium Ascorbate solution. 2. Use a stabilizing ligand (e.g., THPTA). 3. Degas all solvents thoroughly. catalyst->catalyst_sol No / Unsure conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol 1. Verify purity of alkyne and azide. 2. Use high-purity, anhydrous solvents. 3. Optimize alkyne:azide ratio (try 1.2 to 2 equivalents of one). reagents->reagents_sol No / Unsure conditions_sol 1. Check order of addition (initiate with ascorbate). 2. Screen different solvents (e.g., H2O, DMSO, DMF). 3. Adjust temperature and reaction time. conditions->conditions_sol No / Unsure end_q Is Yield > 80%? conditions->end_q Yes catalyst_sol->reagents reagents_sol->conditions conditions_sol->end_q success Success end_q->success Yes failure Consult Further / Consider Alternative Chemistry end_q->failure No

A step-by-step workflow for troubleshooting low-yield CuAAC reactions.
Q2: How can I be sure my copper catalyst is active?

The active catalyst is Cu(I), which is unstable and prone to oxidation.[2][4] To ensure its activity:

  • Use a Reducing Agent: Always include a reducing agent, typically sodium ascorbate, to reduce the inactive Cu(II) (from a precursor like CuSO₄) to the active Cu(I) state and scavenge any dissolved oxygen.[2]

  • Prepare Fresh Solutions: The sodium ascorbate solution should always be prepared fresh just before use, as it degrades over time, especially when exposed to air.[1][5]

  • Use a Ligand: Employ a nitrogen-based ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[3][4] THPTA is particularly suitable for reactions in aqueous media.[3][4]

  • Degas Solvents: Thoroughly degas all solvents and buffers by sparging with an inert gas (like argon or nitrogen) for 15-30 minutes before use. This removes dissolved oxygen, a primary cause of Cu(I) oxidation.[1][3]

Q3: What is the optimal order for adding my reagents?

The order of addition is critical to prevent catalyst precipitation and ensure high efficiency.[3] Adding the reducing agent prematurely can lead to the formation of insoluble copper species.[3] A widely recommended and successful procedure is:

  • In a separate tube, prepare a catalyst premix by mixing the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[3][5] This allows the protective copper-ligand complex to form.

  • In the main reaction vessel, combine your this compound and the azide partner in the chosen solvent.

  • Add the catalyst premix to the azide/alkyne mixture.

  • Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).[3][6][7]

Q4: Can my reagents be the problem, even if they are new?

Yes, reagent integrity is paramount.

  • Purity: Use high-purity this compound, azide substrate, and solvents. Impurities can inhibit the catalyst or participate in side reactions.[1]

  • Stoichiometry: The ratio of alkyne to azide can significantly impact the outcome. While a 1:1 ratio is the theoretical ideal, using a slight excess (e.g., 1.1 to 2 equivalents) of one component (usually the less expensive or more accessible one) can help drive the reaction to completion.[1][5]

  • Solubility: Ensure all reagents are fully dissolved in the reaction solvent. For this compound, which may require an organic co-solvent, ensure the final reaction mixture is homogeneous.

Q5: Which ligand should I use, and in what amount?

The choice of ligand depends primarily on the solvent system. For bioconjugation reactions often performed in aqueous buffers, a water-soluble ligand is essential.

  • THPTA is highly recommended for aqueous reactions due to its excellent water solubility and ability to stabilize Cu(I) while maintaining high catalytic activity.[3][4]

  • TBTA (Tris(benzyltriazolylmethyl)amine) is highly effective but has low water solubility, making it more suitable for reactions in organic solvents like DMSO or DMF.[5]

A typical starting point is a Ligand:Copper ratio between 1:1 and 5:1 .[1] An excess of ligand is generally well-tolerated and helps protect both the catalyst and potentially sensitive biomolecules from copper-mediated damage.[5][7]

Q6: How do I optimize my reaction conditions (solvent, concentration, temperature)?

If the initial steps fail, systematically optimize the reaction conditions using a series of small-scale test reactions.

  • Solvent: The CuAAC reaction is robust in a variety of solvents, including water, PBS, DMSO, DMF, and mixtures like t-butanol/water.[3] If solubility is an issue, a co-solvent like DMSO or DMF can be beneficial.

  • Concentration: For challenging conjugations, increasing the concentration of the reactants can improve reaction rates. However, be aware that the Cu-THPTA catalyst can be inhibited by high concentrations of alkyne (>5 mM).[6][7]

  • Temperature: Most click reactions proceed efficiently at room temperature within 1-4 hours.[1][8] For sterically hindered substrates, gently heating (e.g., to 37°C) or allowing the reaction to proceed overnight may improve yields.[1]

Q7: Are there common side reactions I should be aware of?

Yes, the primary side reaction to consider is the oxidative homocoupling of the terminal alkyne (this compound) to form a diyne, often called Glaser coupling.[2][9] This side reaction consumes your alkyne starting material and is promoted by the presence of oxygen and the copper catalyst. Rigorously excluding oxygen by degassing solvents and maintaining a reducing environment with sodium ascorbate are the most effective ways to suppress this side reaction.[2]

Data and Optimization Parameters

To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions.

Table 1: Troubleshooting Summary

Problem Possible Cause Recommended Solution
No Product Inactive Catalyst (Cu(II) form) Prepare fresh sodium ascorbate; degas solvents; use a stabilizing ligand (THPTA).
Reagent Degradation Use fresh, high-purity reagents; prepare sodium ascorbate solution immediately before use.
Low Yield Suboptimal Stoichiometry Test different alkyne:azide ratios (e.g., 1:1.2, 1.2:1, 1:1.5).
Insufficient Catalyst/Ligand Increase catalyst/ligand concentration; ensure optimal Ligand:Cu ratio (e.g., 5:1).
Poor Solubility Add a co-solvent like DMSO or DMF.
Multiple Products Alkyne Homocoupling Improve degassing of solvents; ensure sufficient sodium ascorbate is present.

| | Impure Starting Materials | Purify starting alkyne and azide reagents before the reaction. |

Table 2: Recommended Starting Concentrations & Ratios for Optimization

Component Recommended Starting Range Notes
Copper (from CuSO₄) 50 µM - 500 µM Higher concentrations may be needed for difficult substrates.[1]
Ligand (e.g., THPTA) 1 to 5 equivalents relative to Copper A 5:1 ratio is a robust starting point for bioconjugation.[5]
Reducing Agent (Sodium Ascorbate) 1 mM - 10 mM (5-10 eq. to Copper) Ensure it is in excess to maintain a reducing environment.[1][5]
This compound 1.1 to 2 equivalents to limiting reagent A slight excess can drive the reaction to completion.[5]

| Azide-containing Molecule | Limiting Reagent | Concentration is application-dependent. |

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Test Reaction

This protocol provides a starting point for conjugating this compound to an azide-containing molecule in an aqueous buffer.

Materials & Stock Solutions:

  • This compound (10 mM in DMSO)

  • Azide-containing molecule (10 mM in DMSO or buffer)

  • Copper(II) Sulfate (CuSO₄) (20 mM in deionized, degassed water)[5]

  • THPTA (100 mM in deionized, degassed water)[5]

  • Sodium Ascorbate (100 mM in deionized, degassed water - prepare fresh )[5]

  • Reaction Buffer (e.g., PBS, pH 7.4, degassed)

Procedure:

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, mix 1 µL of 20 mM CuSO₄ stock with 1 µL of 100 mM THPTA stock. This creates a 1:5 molar ratio of Cu:Ligand. Let it sit for 2 minutes.[4][5]

  • Set Up Reaction: In the main reaction tube, add the following (example for a 100 µL final volume):

    • 12 µL of 10 mM this compound (for 1.2 mM final conc.)

    • 10 µL of 10 mM Azide-molecule (for 1.0 mM final conc.)

    • 74 µL of degassed Reaction Buffer

  • Add Catalyst: Add the 2 µL of the catalyst premix to the reaction tube containing the azide and alkyne. Mix gently by pipetting. The final copper concentration will be 200 µM.

  • Initiate Reaction: Add 2 µL of freshly prepared 100 mM sodium ascorbate stock solution to initiate the reaction (final concentration 2 mM).[5]

  • Incubate: Gently mix the reaction. Incubate at room temperature for 1-4 hours. Protect from light if any components are fluorescent.

  • Analysis: Monitor reaction progress and product formation using an appropriate technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugates).

Visualizing the CuAAC Catalytic Cycle

Understanding the reaction mechanism can aid in troubleshooting. The cycle relies on the Cu(I) species to coordinate with both the alkyne and azide to facilitate the cycloaddition.

CuAAC_Mechanism cluster_reactants Reactants Cu1 Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate Cu1->Cu_Acetylide + Alkyne Alkyne This compound (R-C≡CH) Azide Azide Partner (R'-N3) Metallacycle Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Product 1,4-Triazole Product Triazole_Cu->Product + H+ Product->Cu1 Regenerates Catalyst

Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

Technical Support Center: Optimizing Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of tert-butyloxycarbonyl (Boc) deprotection for polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection reaction is incomplete. What are the possible causes and how can I improve the yield?

Incomplete Boc deprotection can be attributed to several factors, ranging from reaction conditions to the nature of the PEG linker itself.

Possible Causes:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1][2][3]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][3]

  • Solvent Issues: The choice of solvent is critical for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50% TFA in DCM.[1][2]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) and extend the reaction time accordingly.[1][2]

  • Consider a Stronger Acid: If increasing concentration and time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1][2]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1][2]

  • Increase Temperature: Gentle heating (e.g., to 40°C) can sometimes improve the reaction rate, but should be done with caution to avoid potential degradation of the target molecule.[4]

Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?

Side product formation is often attributed to the reactive nature of the carbocation intermediate generated during Boc deprotection.

Primary Cause:

  • Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine, leading to undesired side products.[2][4] This may be observed in LC-MS analysis as unexpected masses corresponding to your product plus multiples of 56 Da (the mass of a tert-butyl group).[4]

  • Cleavage of other acid-sensitive groups: The strongly acidic conditions required for Boc deprotection can inadvertently remove other acid-labile protecting groups present in your molecule or cleave sensitive ester bonds.[5][6] One user reported that while TFA in DCM led to 100% Boc deprotection in 30 minutes, it also resulted in a 10-20% loss of their ester bonds.[6]

Preventative Measures:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.[1]

  • Alternative Acids: Using 4M HCl in dioxane can sometimes be a milder alternative to TFA for preventing cleavage of sensitive ester bonds.[6][7]

Q3: How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and ensuring complete deprotection.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (Boc-protected) and the appearance of the product (free amine). The deprotected amine is typically more polar and will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl proton signal of the Boc group.[8]

Q4: How do I work up the reaction and isolate my deprotected PEG linker?

The work-up procedure aims to remove the acid and other reagents to isolate the deprotected product.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help to remove residual traces of TFA.[1][3]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1] The resulting free amine can then be isolated by separating the organic layer, drying, and concentrating.[3]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp
Formic AcidNeat or in DCM1 - 16 hoursRoom Temp
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricDCM or Acetonitrile10 min - 2 hoursRoom Temp

Data compiled from multiple sources.[9][10]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.
Water2.5 - 5%Acts as a carbocation scavenger.
Thioanisole5%Scavenges carbocations and protects Methionine residues.
1,2-Ethanedithiol (EDT)2.5%Scavenges carbocations and protects Cysteine residues.
Phenol5%Carbocation scavenger.

Data compiled from multiple sources.[2][9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][10]

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][11]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

    • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.[2]

    • Neutralization (Optional): Dissolve the crude TFA salt in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane.[2]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-PEG in DCM (0.1-0.2M) cool Cool to 0°C start->cool add_reagents Add TFA (20-50%) & Scavenger (e.g., TIS) cool->add_reagents stir Stir at 0°C (30 min), then warm to RT add_reagents->stir monitor Monitor by TLC/LC-MS (1-2 hours) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Completion coevaporate Co-evaporate with Toluene (3x) concentrate->coevaporate product_salt TFA Salt of Deprotected Amine coevaporate->product_salt neutralize Neutralize with aq. NaHCO3 product_salt->neutralize Optional product_free Free Amine Product neutralize->product_free Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Boc Deprotection Issue incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? start->side_products increase_acid Increase Acid Conc. (e.g., 20% to 50% TFA) incomplete->increase_acid Yes success Successful Deprotection incomplete->success No extend_time Extend Reaction Time increase_acid->extend_time stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) extend_time->stronger_acid stronger_acid->success add_scavenger Add Scavenger (e.g., TIS, Water) side_products->add_scavenger Yes side_products->success No milder_cond Use Milder Conditions (e.g., different acid, lower temp) add_scavenger->milder_cond milder_cond->success

References

preventing side reactions with Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-NH-PEG5-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the use of this bifunctional linker in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. The PEG spacer enhances hydrophilicity and provides spatial separation between conjugated molecules.[1][][] Its primary applications are in bioconjugation and drug discovery, particularly in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where it serves to link two different molecular entities.[1][4]

Q2: What are the main chemical reactions involving this compound?

The use of this compound typically involves a two-step process:

  • Boc Deprotection: The removal of the Boc protecting group to expose the primary amine. This is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][6][7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction where the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[8][9][10]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C and protected from moisture and light.[][11] Before use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation, which could lead to hydrolysis of the Boc group.[11] For frequent use, creating smaller, single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, categorized by the reaction step.

Part 1: Boc Deprotection

Issue 1: Incomplete Boc Deprotection

  • Observation: Analysis of the reaction mixture (e.g., by LC-MS or NMR) shows the presence of starting material.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider using a stronger acid system like 4M HCl in 1,4-dioxane.[5]
Short Reaction Time Extend the reaction time and monitor the progress by an appropriate analytical method like TLC or LC-MS.[5]
Steric Hindrance If the molecule is particularly bulky, gentle warming may be required in conjunction with a stronger acid and longer reaction time. However, this may increase the risk of side reactions.
Poor Solubility Ensure that the Boc-protected compound is fully dissolved in the reaction solvent.[5]

Issue 2: Observation of Side Products after Deprotection

  • Observation: Unexpected peaks in HPLC or LC-MS, often with a +56 Da mass shift.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkylation by tert-butyl Cation The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues on the substrate, such as tryptophan, methionine, cysteine, and tyrosine.[12][13]
Use of Scavengers: Add scavengers to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, or thioanisole.[12][14]
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: Low or No Product Yield

  • Observation: The click chemistry reaction does not proceed to completion, resulting in a low yield of the desired triazole product.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive Copper Catalyst The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.[5][8]
Degas Solvents: Thoroughly degas all solvents and buffers before use.[8]
Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before use.[5]
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon.[8]
Incorrect Stoichiometry An improper ratio of the azide and alkyne reactants can limit the reaction.
Optimize Reactant Ratio: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants to drive the reaction to completion.[8]
Inappropriate Ligand or Ligand-to-Copper Ratio The ligand stabilizes the Cu(I) catalyst. An incorrect choice or ratio can lead to poor results.[5]
Use a Suitable Ligand: Employ a copper-chelating ligand such as THPTA or TBTA.[14]

Issue 2: Formation of Side Products

  • Observation: Presence of unexpected byproducts, such as a dimer of the propargyl-containing molecule.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkyne Homo-coupling (Glaser Coupling) The terminal alkyne of the propargyl group can react with itself in the presence of the copper catalyst, especially at higher temperatures and with prolonged reaction times.[8][15]
Optimize Reaction Conditions: Keep the reaction time as short as possible by optimizing other parameters. Ensure the reaction is run at room temperature unless otherwise required.
Residual Copper in Final Product Copper contamination can interfere with downstream applications.
Copper Sequestration: After the reaction, add a chelating agent like EDTA to sequester the copper. Alternatively, wash the reaction mixture with an aqueous ammonia solution during workup or use a copper-chelating resin.[8]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (2-5%).[14]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[16][17]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and carefully wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Deprotected NH2-PEG5-propargyl

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Copper ligand (e.g., THPTA or TBTA)

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • In a reaction vessel, dissolve the azide-functionalized molecule and the deprotected NH2-PEG5-propargyl in the degassed buffer.

  • Add the copper ligand to the reaction mixture.

  • Add the CuSO₄ solution to a final concentration of 0.1 to 1 mM.[14]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently agitate the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours.[5]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Once the reaction is complete, the product can be purified to remove unreacted reagents and the copper catalyst. Common purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC.[][19][20]

Visualizations

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection cluster_troubleshooting_deprotection Troubleshooting start Start with This compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) + Scavenger (e.g., TIS) cool->add_tfa react Stir at 0°C to RT (1-4 hours) add_tfa->react monitor Monitor by TLC or LC-MS react->monitor workup Workup: Neutralize, Dry, Concentrate monitor->workup incomplete Incomplete Reaction? monitor->incomplete side_products Side Products (+56 Da)? monitor->side_products product Deprotected NH2-PEG5-propargyl workup->product node_incomplete Increase TFA concentration Extend reaction time node_side_products Ensure scavenger is used

Caption: Workflow for the Boc deprotection of this compound with troubleshooting steps.

CuAAC_Workflow cluster_cuaac CuAAC Reaction cluster_troubleshooting_cuaac Troubleshooting start_reactants Start with: - Deprotected PEG-propargyl - Azide-molecule dissolve_buffer Dissolve in degassed buffer start_reactants->dissolve_buffer add_reagents Add: 1. Ligand (THPTA) 2. CuSO4 3. Sodium Ascorbate (fresh) dissolve_buffer->add_reagents incubate Incubate at RT (minutes to hours) add_reagents->incubate monitor_cuaac Monitor by LC-MS or SDS-PAGE incubate->monitor_cuaac purify Purify by SEC, IEX, or RP-HPLC monitor_cuaac->purify low_yield Low Yield? monitor_cuaac->low_yield dimer_formation Dimer Formation? monitor_cuaac->dimer_formation final_product Final Conjugate purify->final_product node_low_yield Ensure degassed solvents Use fresh reducing agent Work under inert atmosphere node_dimer_formation Optimize reaction time Ensure proper stoichiometry

Caption: Workflow for the CuAAC (Click Chemistry) reaction with troubleshooting guidance.

References

Technical Support Center: Improving the Solubility of Boc-NH-PEG5-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Boc-NH-PEG5-propargyl conjugates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound conjugates?

A1: this compound conjugates possess a mixed solubility profile due to their distinct structural components. The pentaethylene glycol (PEG5) chain is hydrophilic and generally enhances solubility in aqueous solutions and polar organic solvents.[1] Conversely, the tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can significantly decrease aqueous solubility, potentially leading to aggregation or precipitation, especially at higher concentrations.[1][2] The terminal propargyl group is small and has a minimal impact on the overall solubility compared to the PEG and Boc moieties. Consequently, these conjugates are often readily soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][]

Q2: I am observing precipitation or an oily film when I add my DMSO stock solution of the conjugate to an aqueous buffer. What is the cause and how can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when the concentration of the conjugate exceeds its solubility limit in the final aqueous buffer. The hydrophobic Boc group is the primary contributor to this phenomenon.[2] To prevent this, it is recommended to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[1] Then, add this stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[1] This technique helps to avoid localized high concentrations that lead to precipitation.

Q3: Can I heat the solution to improve the solubility of my this compound conjugate?

A3: Gentle warming (e.g., to 30-40°C) can be an effective method to aid in the dissolution of PEGylated compounds.[1] However, this should be done with caution, as excessive or prolonged heating can lead to the degradation of the molecule, particularly the heat-labile Boc protecting group.

Q4: How does pH affect the solubility of these conjugates?

A4: The solubility of PEG-containing molecules can be influenced by the pH of the buffer. While specific data for this compound is not extensively available, it is advisable to experiment with a range of pH values to determine the optimal conditions for your specific conjugate and buffer system.[2]

Q5: My downstream applications are giving inconsistent results. Could this be related to solubility issues?

A5: Yes, poor solubility or aggregation of your this compound conjugate can lead to significant variability in experimental outcomes, particularly in cell-based assays.[2] It is crucial to ensure complete dissolution before use. Visually inspect the solution for any cloudiness or particulates. For cell-based experiments, it is also recommended to sterile-filter the final solution through a 0.22 µm syringe filter to remove any undissolved aggregates.[2]

Troubleshooting Guide

Issue: The this compound conjugate is difficult to dissolve or forms a precipitate in the desired solvent.

Below is a systematic approach to troubleshoot and resolve solubility issues with your conjugate.

G start Start: Solubility Issue with This compound Conjugate check_solvent Step 1: Solvent Selection Is the primary solvent appropriate? (e.g., DMSO, DMF for stock) start->check_solvent use_cosolvent Action: Use a water-miscible organic co-solvent (DMSO/DMF) to prepare a stock solution. check_solvent->use_cosolvent No check_concentration Step 2: Concentration Check Is the concentration too high for the aqueous buffer? check_solvent->check_concentration Yes use_cosolvent->check_concentration lower_concentration Action: Lower the final concentration in the aqueous buffer. check_concentration->lower_concentration Yes dissolution_method Step 3: Dissolution Technique Was the stock solution added correctly to the aqueous buffer? check_concentration->dissolution_method No lower_concentration->dissolution_method dropwise_addition Action: Add the stock solution dropwise while vigorously stirring or vortexing the buffer. dissolution_method->dropwise_addition No physical_methods Step 4: Physical Intervention Is the compound still not dissolving? dissolution_method->physical_methods Yes dropwise_addition->physical_methods sonicate_warm Action: Use bath sonication or gentle warming (30-40°C) to aid dissolution. physical_methods->sonicate_warm Yes final_check Step 5: Final Solution Quality Is the solution clear and free of particulates? physical_methods->final_check No sonicate_warm->final_check sterile_filter Action: For cell-based assays, sterile-filter the solution (0.22 µm) before use. final_check->sterile_filter Yes proceed Proceed with Experiment final_check->proceed No, still issues. Re-evaluate from Step 1. sterile_filter->proceed

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

The following table summarizes the solubility of this compound and analogous compounds in various solvents. Please note that specific quantitative data for the exact this compound conjugate may not be widely published, and the provided values are based on structurally similar compounds.

Compound Class/ExampleSolventSolubilityNotes
Boc-NH-PEG-propargyl Analogues
Propargyl-PEG5-NHS esterDMSO100 mg/mLUltrasonic treatment may be needed. Hygroscopic DMSO can affect solubility.[4]
Propargyl-PEG5-NHS esterAqueous Formulation (10% DMSO/40% PEG300/5% Tween-80/45% Saline)≥ 2.5 mg/mLThis formulation creates a clear solution.[4]
Boc-NH-PEG5-ClDMSOHigh (≥ 200 mg/mL for a similar compound)Generally exhibits high solubility in polar aprotic solvents.[5]
General PEG Linkers
Boc-NH-PEG5-ClWaterSolubleSolubility of PEG linkers in water tends to decrease with increasing molecular weight.[5]
Boc-NH-PEG5-ClEthanol, DMF, DCM, Toluene, AcetonitrileSolubleGenerally soluble in a wide range of organic solvents.[5]
Boc-NH-PEG5-ClHexane, EtherInsolubleGenerally insoluble in non-polar aliphatic solvents.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of a this compound conjugate for subsequent dilution into aqueous buffers.

Materials:

  • This compound conjugate

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of the this compound conjugate to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weigh the desired amount of the conjugate in a sterile microcentrifuge tube.

  • Add a small volume of anhydrous DMSO or DMF to the tube to achieve a desired stock concentration (e.g., 10-50 mg/mL).[1]

  • Vortex the tube vigorously until the compound is completely dissolved.

  • If dissolution is slow or incomplete, briefly sonicate the tube in a sonicator bath for 5-10 minutes.

  • Alternatively, gently warm the solution in a water bath to no more than 30-40°C while continuing to mix.[1]

  • Once fully dissolved, store the stock solution appropriately (see manufacturer's recommendations, typically at -20°C or -80°C for long-term storage).

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

Objective: To dilute the organic stock solution of the this compound conjugate into an aqueous buffer for experimental use.

Materials:

  • Concentrated stock solution of the conjugate in DMSO or DMF (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Vortex mixer or magnetic stirrer

  • Sterile conical tube or beaker

Procedure:

  • Bring the required volume of the aqueous buffer to the desired experimental temperature.

  • While vigorously stirring or vortexing the aqueous buffer, slowly add the required volume of the concentrated organic stock solution dropwise.

  • Continue to mix the solution for an additional 1-2 minutes to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, consider lowering the final concentration or optimizing the buffer conditions (e.g., pH).

  • For cell-based assays, it is recommended to prepare the working solution fresh and sterile-filter it through a 0.22 µm syringe filter before adding it to the cells.[2]

G start Start: Prepare Aqueous Solution prepare_stock Step 1: Prepare Concentrated Stock (e.g., 10-50 mg/mL in DMSO) (See Protocol 1) start->prepare_stock prepare_buffer Step 2: Prepare Aqueous Buffer (e.g., PBS, HEPES) at desired temperature prepare_stock->prepare_buffer add_dropwise Step 3: Dropwise Addition Slowly add stock solution to vigorously stirring buffer prepare_buffer->add_dropwise mix_thoroughly Step 4: Homogenize Continue mixing for 1-2 minutes add_dropwise->mix_thoroughly inspect_solution Step 5: Visual Inspection Check for precipitation or cloudiness mix_thoroughly->inspect_solution filter_solution Step 6: Sterile Filtration (Optional) For cell-based assays, filter through a 0.22 µm filter inspect_solution->filter_solution Clear troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH inspect_solution->troubleshoot Precipitate/Cloudy ready_for_use Solution Ready for Experiment filter_solution->ready_for_use

References

Technical Support Center: Challenges in Purifying PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated compounds?

The main difficulty in purifying PEGylated compounds stems from the heterogeneity of the reaction mixture.[1][2] The PEGylation process, which involves covalently attaching polyethylene glycol (PEG) to a molecule, often results in a complex mix of:

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.[1][2]

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[1][2]

  • Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][2]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][3]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[3]

Q2: What are the most common methods for purifying PEGylated compounds?

The most widely used purification techniques for PEGylated proteins are based on chromatography and membrane separation, leveraging differences in molecular size, charge, and hydrophobicity.[1][] These methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size).[5] SEC is highly effective at separating the larger PEGylated conjugate from smaller unreacted protein and unreacted PEG.[5] However, it may not be suitable for separating species with similar sizes, such as positional isomers or different multi-PEGylated forms.[2][5]

  • Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[1] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[][5] This change can be exploited to separate PEGylated from non-PEGylated proteins and, in some cases, positional isomers.[][5]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[] The attachment of a hydrophilic PEG chain generally decreases a protein's hydrophobicity.[5] HIC can be a useful secondary purification step for higher resolution.[][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates based on hydrophobicity. It is particularly useful for analytical purposes and for the purification of smaller PEGylated peptides.[5][6]

  • Non-Chromatographic Methods: Techniques like ultrafiltration, diafiltration, and dialysis are also used, primarily for removing smaller molecular weight species.[3][]

Q3: How does the size and structure of the PEG molecule affect purification?

The molecular weight and structure (linear vs. branched) of the PEG chain significantly impact the purification process:

  • Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the size of the conjugate, which generally improves separation from the unreacted protein in SEC.[5][7]

  • Charge Shielding: Larger PEGs can more effectively mask the surface charges of the protein, which can diminish the effectiveness of IEX for separating species with higher degrees of PEGylation.[3][7]

  • Polydispersity: The inherent polydispersity of PEG reagents contributes to the heterogeneity of the final product, making high-resolution separation more challenging.[6]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Size-Exclusion Chromatography (SEC)
ProblemPossible CauseRecommended Solution
Poor separation of PEGylated protein from native protein Insufficient resolution of the SEC column for the size difference between the native and PEGylated protein.[7]- Use a column with a smaller particle size for higher efficiency.[2][7] - Increase the column length to improve resolution.[7][8] - Optimize the mobile phase composition and flow rate.[7]
Co-elution of unreacted PEG with the PEGylated product The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated protein.[7]- Use a column with a pore size that effectively separates the two species.[7] - Consider a different purification technique, such as IEX or HIC, as an orthogonal step.[7]
Broad, asymmetric peaks - Sample viscosity is too high.[7] - Non-specific interactions between the PEGylated protein and the SEC matrix.[7]- Dilute the sample before loading.[7] - Add a small amount of an organic modifier (e.g., isopropanol) or a salt to the mobile phase to minimize secondary interactions.[7]
Ion-Exchange Chromatography (IEX)
ProblemPossible CauseRecommended Solution
Poor binding of PEGylated protein to the column The PEG chains are shielding the charged groups on the protein surface, leading to weak interaction with the resin.[7]- Adjust the buffer pH to increase the net charge of the protein.[7] - Use a salt gradient with a lower starting ionic strength.[7]
Co-elution of different PEGylated species Insufficient difference in charge between the species.- Optimize the pH and the salt gradient for elution. A shallower gradient may improve resolution.[2][5] - Try a different IEX resin with different selectivity.
Elution of PEGylated protein in the flow-through The net charge of the PEGylated protein at the chosen pH is the same as the resin.[7]- If using an anion exchanger, decrease the buffer pH. If using a cation exchanger, increase the buffer pH.[7]
Hydrophobic Interaction Chromatography (HIC)
ProblemPossible CauseRecommended Solution
PEGylated protein does not bind to the column The hydrophobicity of the PEGylated protein is not sufficient for binding under the chosen salt conditions.[7]- Increase the concentration of the high-salt binding buffer (e.g., ammonium sulfate).[7] - Use a more hydrophobic HIC resin.[7]
Poor recovery of the PEGylated protein The PEGylated protein is binding too tightly to the column.- Use a less hydrophobic HIC resin.[7] - Decrease the salt concentration in the elution buffer more gradually.[7] - Add a small amount of a non-polar solvent to the elution buffer.[7]
Co-elution of different PEGylated species Insufficient difference in hydrophobicity between the species.[7]- Optimize the salt gradient for elution.[7] - Try a different type of salt in the mobile phase.[7]

Experimental Protocols

General Workflow for PEGylated Protein Purification

A typical purification strategy for a PEGylated protein involves multiple chromatographic steps to remove various impurities.

G cluster_0 Purification Workflow Reaction PEGylation Reaction Mixture SEC Size-Exclusion Chromatography (SEC) Reaction->SEC Remove unreacted PEG & native protein IEX Ion-Exchange Chromatography (IEX) SEC->IEX Separate by degree of PEGylation HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polish & remove isoforms Final Purified PEGylated Product HIC->Final

Caption: A typical multi-step purification workflow for PEGylated proteins.

Detailed Protocol: Size-Exclusion Chromatography (SEC)

This protocol outlines the general steps for purifying a PEGylated protein using SEC.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein and the impurities you want to remove.

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein and the column. A common mobile phase is phosphate-buffered saline (PBS). Ensure the mobile phase is filtered and degassed.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.

  • Sample Preparation: The protein sample should be diluted in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm filter before injection.[6]

  • Sample Injection: Inject a small volume of the filtered sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure good resolution.[5]

  • Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[6] Monitor the elution profile using a UV detector at 280 nm.[5][6]

  • Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, will elute first, followed by the unreacted protein, and finally the unreacted PEG.[5]

  • Analysis: Analyze the collected fractions using methods like SDS-PAGE or analytical HPLC to confirm the purity of the PEGylated protein.

Data Presentation

The following table summarizes the performance characteristics of common HPLC methods for the purity analysis of PEGylated proteins.

FeatureSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Reversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic Radius (Size)[1]Net Surface Charge[1]Hydrophobicity[6]Hydrophobicity[1]
Primary Application Separation of PEGylated protein from unreacted protein and free PEG.[6]Separation of species with different degrees of PEGylation and positional isomers.[6]High-resolution analysis, especially for smaller peptides and positional isomers.[5][6]Orthogonal purification step, separation of species with different hydrophobicity.[1][5]
Typical Purity Achieved >95% (for removing unreacted components)[9]>98% (for isoform separation)>99% (analytical/small scale)[5]Variable, dependent on sample
Key Advantages - Mild, non-denaturing conditions. - Good for removing large and small impurities.[8]- High resolving power for charge variants.[]- Very high resolution.[5]- Can be less denaturing than RP-HPLC.
Key Disadvantages - Poor resolution for species of similar size.[2] - Sample dilution.[8]- PEG can shield charges, reducing separation efficiency.[3]- Organic solvents can denature proteins.[5]- Lower capacity and resolution compared to IEX or RP-HPLC.[]

Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for troubleshooting common purification problems.

G cluster_1 Troubleshooting Purification Start Problem with Purification CheckPurity Assess Purity (e.g., SDS-PAGE, HPLC) Start->CheckPurity CoElution Co-elution of Impurities? CheckPurity->CoElution LowYield Low Yield? CoElution->LowYield No OptimizeGradient Optimize Gradient (shallower) CoElution->OptimizeGradient Yes CheckBinding Check Binding Conditions (pH, salt) LowYield->CheckBinding Yes End Successful Purification LowYield->End No ChangeMethod Change Purification Method (Orthogonal) OptimizeGradient->ChangeMethod CheckElution Check Elution Conditions CheckBinding->CheckElution CheckElution->End

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linker length. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC, a heterobifunctional molecule designed to degrade specific proteins.[1] It connects a ligand that binds to the target Protein of Interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[2][3][4] The linker's primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[6] The linker's characteristics, including its length, chemical composition, and rigidity, are critical for the PROTAC's overall efficacy and selectivity.[3][5][7]

Q2: Is there a universal optimal linker length for all PROTACs?

A2: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair.[8] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[4][6] Conversely, a linker that is too long might lead to an unstable or non-productive complex where ubiquitination cannot occur efficiently.[4][6] Optimization is an empirical process that often requires synthesizing and testing a library of PROTACs with varying linker lengths to find the most effective one for a given system.[2][9]

Q3: What are the most common types of linkers used in PROTACs?

A3: The most common linkers are flexible chains, such as polyethylene glycol (PEG) and alkyl chains.[]

  • Alkyl Chains: These are synthetically straightforward and allow for easy, systematic changes in length. However, their hydrophobicity can negatively impact the PROTAC's solubility.[5]

  • PEG Linkers: Known for their hydrophilicity, PEG linkers can improve a PROTAC's water solubility and cell permeability.[][12]

  • Rigid Linkers: To improve ternary complex stability and pharmacokinetic properties, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are increasingly being used.[2][][13] These constrained linkers can help pre-organize the PROTAC for binding, potentially increasing potency.[14]

Q4: How does linker length and flexibility affect the "hook effect"?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[15] This occurs because an excess of PROTAC molecules leads to the formation of separate binary complexes (POI-PROTAC or E3-PROTAC) rather than the productive ternary complex.[14][15] While the hook effect is an inherent property of this three-body system, a well-designed linker can help mitigate it by promoting positive cooperativity—where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex over the binary ones.[14]

Troubleshooting Guide

Issue 1: My PROTAC shows good binary binding but no target degradation.

This is a common challenge that often points to a failure in forming a productive ternary complex.

Possible Linker-Related Causes:

  • Suboptimal Length: The linker may be too short, causing a steric clash between the target protein and the E3 ligase, or too long, resulting in an unstable complex where the ubiquitination sites are not accessible.[6][16]

  • Incorrect Flexibility: A highly flexible linker might not sufficiently restrict the proteins in a productive orientation, while a very rigid linker might lock the PROTAC into a conformation incompatible with complex formation.[16]

  • Poor Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC. A linker that imparts poor solubility or low cell permeability can prevent the molecule from reaching its intracellular target.[16][17]

Troubleshooting Steps & Solutions:

  • Synthesize a Linker Library: Create a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[16]

  • Modify Linker Composition: If using a flexible linker, introduce some rigidity with cyclic structures (e.g., piperazine).[16] Conversely, if a rigid linker is failing, try a more flexible alternative.

  • Change Attachment Points: The exit vector, or the position where the linker connects to the ligands, is critical.[7] Explore alternative attachment points on one or both ligands.

  • Confirm Target Engagement in Cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to its target inside the cell.[18]

Issue 2: The degradation potency (DC₅₀) is weak and the maximal degradation (Dₘₐₓ) is low.

Even if some degradation is observed, the efficiency may be too low for therapeutic relevance.

Possible Linker-Related Causes:

  • Weak Ternary Complex Formation: The linker may not be optimal for inducing favorable protein-protein interactions between the target and the E3 ligase, leading to a transient or unstable complex.[16]

  • Negative Cooperativity: The linker might be forcing an unfavorable interaction, where the binding of one protein to the PROTAC actually hinders the binding of the second protein.[16]

Troubleshooting Steps & Solutions:

  • Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the kinetics and thermodynamics of ternary complex formation.[14][16] This can provide quantitative data on cooperativity.

  • Systematic Linker Modification: Iteratively test different linker lengths and compositions to identify a structure that promotes positive cooperativity and stabilizes the ternary complex.[8]

  • Computational Modeling: Use molecular modeling and dynamics simulations to predict how different linkers might affect the geometry and stability of the ternary complex, helping to guide the design of new candidates.[19][20]

Data Presentation: Linker Length vs. Efficacy

The optimal linker length is empirically determined and varies for each target-ligase pair. The tables below summarize data from different studies, illustrating this dependency.

Table 1: Impact of Alkyl Linker Length on TBK1 Degradation [5]

PROTAC Target Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
TBK1 < 12 No degradation -
TBK1 12-29 Submicromolar >90%

| TBK1 | 21 (optimal) | Potent | >90% |

Table 2: Comparison of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [13][21]

PROTAC Target Linker Length (atoms) Degradation Efficiency
ERα 12 Effective

| ERα | 16 | Superior |

Note: Data is compiled for illustrative purposes. Direct comparison across different experimental systems should be made with caution.

Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 Bridges E3 E3 Ligase E3->POI_PROTAC_E3 Binds POI_Ub Poly-ubiquitinated POI POI_PROTAC_E3->POI_Ub Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC facilitates a ternary complex, leading to ubiquitination and degradation of the target protein.[12]

Linker Optimization Workflow

Linker_Optimization_Workflow start Start: Initial PROTAC Design synthesis Synthesize PROTAC Library (Varying Linker Lengths/Types) start->synthesis screening Cellular Degradation Assay (e.g., Western Blot) synthesis->screening evaluate Evaluate DC₅₀ / Dₘₐₓ screening->evaluate evaluate->synthesis No/Weak Degradation permeability Assess Cell Permeability & Target Engagement (CETSA) evaluate->permeability Potent Degraders biophysical Biophysical Assays for Ternary Complex (SPR/ITC) permeability->biophysical decision Optimal Linker Identified? biophysical->decision decision->synthesis No, Redesign end End: Lead Candidate decision->end Yes Linker_Length_Efficacy center Optimal Linker Length (Productive Ternary Complex, High Efficacy) short Too Short (Steric Hindrance, No Complex Formation, Low Efficacy) center->short Decreasing Length long Too Long (Unstable/Unproductive Complex, Low Efficacy) center->long Increasing Length

References

Boc-NH-PEG5-propargyl stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-NH-PEG5-propargyl in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three factors: pH, temperature, and the presence of certain metal catalysts. The molecule has three key components, each with different stability characteristics: the Boc-protecting group, the PEG linker, and the propargyl group.

Q2: How does pH affect the stability of the Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[1][2] Under acidic pH, the Boc group undergoes hydrolysis, leading to its removal and the formation of a free amine, carbon dioxide, and isobutene.[1][3] Conversely, the Boc group is stable under neutral and basic conditions.[1][4]

Q3: What is the stability of the PEG linker in aqueous solutions?

A3: The polyethylene glycol (PEG) linker is generally stable in aqueous solutions under typical experimental conditions.[5][6] The ether linkages within the PEG chain are resistant to hydrolysis. However, prolonged exposure to strongly acidic conditions or the presence of oxidizing agents can lead to the degradation of the PEG chain.[7][8]

Q4: Is the propargyl group stable in aqueous solutions?

A4: The terminal alkyne of the propargyl group is generally stable under conditions commonly used in bioconjugation, such as neutral to slightly basic pH.[1] However, it can be susceptible to degradation under strongly acidic conditions or in the presence of certain transition metals.[1][9]

Q5: Can I store this compound in an aqueous stock solution?

A5: For short-term storage, it is generally acceptable to prepare stock solutions in anhydrous solvents like DMSO or DMF and then dilute them into your aqueous buffer immediately before use.[2] Long-term storage in aqueous solutions is not recommended due to the potential for hydrolysis of the Boc group, especially if the buffer is acidic. For long-term storage, it is best to store the compound in its solid form at -20°C or lower, under an inert atmosphere.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected deprotection of the Boc group (e.g., confirmed by mass spectrometry) The aqueous buffer is too acidic (pH < 6).Ensure the pH of your aqueous solution is neutral (pH 7) or slightly basic. Use a well-buffered system to maintain the desired pH throughout your experiment.
Loss of reactivity of the propargyl group for click chemistry The solution is strongly acidic, or there is contamination with incompatible metal ions.Maintain a neutral to slightly basic pH for your reaction. If using metal catalysts for click chemistry, ensure they are compatible and used under appropriate conditions to avoid side reactions.
General degradation of the compound Prolonged storage in an aqueous solution, exposure to high temperatures, or presence of oxidizing agents.Prepare fresh solutions for each experiment. Avoid prolonged heating of the aqueous solution. Ensure all reagents and buffers are free from oxidizing contaminants.
Precipitation of the compound in aqueous buffer The hydrophobicity of the Boc group can lead to aggregation at high concentrations.First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, add this stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing.[10]

Stability Summary

The following table summarizes the stability of the functional groups of this compound under different aqueous conditions.

Functional Group Acidic Conditions (pH < 6) Neutral Conditions (pH 7) Basic Conditions (pH > 8)
Boc Protecting Group Labile, undergoes hydrolysis[1][2]Stable[1]Stable[1][4]
PEG Linker Generally stable, potential for slow hydrolysis under strong acid[7]Stable[5]Stable
Propargyl Group Potential for degradation[1]Stable[1]Stable[1]

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the hydrolytic stability of this compound in aqueous buffers at different pH values.

  • Preparation of Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 4, 7, and 9). A common choice would be phosphate-buffered saline (PBS) for pH 7.4, an acetate buffer for acidic pH, and a carbonate-bicarbonate buffer for basic pH.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as acetonitrile or DMSO.

  • Incubation: Add a small aliquot of the stock solution to each of the prepared aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the pH or freezing the sample immediately.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV detection. The parent compound and any degradation products can be separated and quantified.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common starting point. Note that the TFA in the mobile phase is for chromatographic purposes and the short exposure time during the run should not significantly impact the stability of the analyte.

    • Column: A C18 column is typically used.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., ~210-220 nm for the carbamate bond).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate and half-life at each pH.

Visualizations

cluster_0 Boc Deprotection Pathway (Acidic Conditions) Boc_PEG_Propargyl This compound Protonation Protonation of Carbonyl Oxygen Boc_PEG_Propargyl->Protonation + H+ Cleavage Cleavage of t-butyl group Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Deprotected_Amine H2N-PEG5-propargyl Carbamic_Acid->Deprotected_Amine Byproducts CO2 + Isobutene Carbamic_Acid->Byproducts Decarboxylation

Caption: Acid-catalyzed degradation pathway of this compound.

cluster_1 Workflow for Stability Assessment Prep_Solutions Prepare Buffers and Stock Solution Incubation Incubate at Controlled Temperature Prep_Solutions->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Analysis Analyze by HPLC Sampling->Analysis Data Determine Degradation Rate Analysis->Data

Caption: General experimental workflow for assessing aqueous stability.

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis and purification of PEGylated PROTACs.

Guide 1: Low Overall Reaction Yield

A low overall yield in a multi-step PROTAC synthesis is a frequent challenge. A systematic evaluation of the entire process is essential for identifying the bottleneck.[1][2]

Observed Problem: The final isolated yield of the PROTAC is significantly lower than expected.

Troubleshooting Workflow:

G start Start: Low PROTAC Yield step1 1. Verify Starting Material Quality (Ligands, Linker) start->step1 step1_q Quality OK? step1->step1_q step1_a1 Source new materials. Re-purify and re-characterize. step1_q->step1_a1 No step2 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) step1_q->step2 Yes step1_a1->step1 step2_q Conversion >80%? step2->step2_q step2_a1 Optimize coupling reagents/base/solvent. Neutralize amine salts. step2_q->step2_a1 No step3 3. Analyze Second Coupling Reaction (e.g., Click Chemistry or Amide Bond) step2_q->step3 Yes step2_a1->step2 step3_q Conversion >80%? step3->step3_q step3_a1 Protect reactive functional groups (e.g., thiols). Use inert atmosphere. step3_q->step3_a1 No step4 4. Review Purification Strategy step3_q->step4 Yes step3_a1->step3 step4_q Isolated Yield >50%? step4->step4_q step4_a1 Switch to Reverse-Phase HPLC. Optimize gradient and conditions. step4_q->step4_a1 No end_node End: Yield Optimized step4_q->end_node Yes step4_a1->step4

A workflow for troubleshooting low PROTAC yield.

Potential Causes and Recommended Solutions:

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low overall yield Inefficient coupling, side reactions, poor purification.Systematically evaluate each step of the synthesis.[1]
Inefficient amide coupling Inappropriate reagents, TFA salt inhibition, poor solvent choice.Optimize coupling reagents, add excess base, use fresh anhydrous solvents like DMF or NMP.[1]
Complex mixture of products Side reactions (e.g., thiol oxidation), degradation of starting materials or product.Protect reactive functional groups, use an inert atmosphere, and consider adding reducing agents for thiol-containing molecules.[1]
Poor isolated yield after purification High polarity of the PEGylated PROTAC leading to poor recovery from normal-phase silica gel.Switch to purification methods suitable for polar molecules, such as Reverse-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), or Ion Exchange Chromatography (IEX).[1][3]
Presence of unreacted starting materials Inefficient coupling reaction or insufficient reaction time.Increase the molar excess of reagents, optimize reaction conditions (temperature, time), and consider different coupling reagents.[3][4]
Guide 2: Purification Challenges

The incorporation of a hydrophilic PEG linker significantly alters the physicochemical properties of the PROTAC, often complicating purification.[5]

Observed Problem: Difficulty in separating the desired PEGylated PROTAC from impurities and starting materials.

Troubleshooting Purification Methods:

G cluster_0 Purification Strategy cluster_1 Primary Purification cluster_2 Secondary/Polishing Steps input Crude PROTAC Mixture sec Size Exclusion Chromatography (SEC) Separates based on size. Effective for removing unreacted small molecules and aggregates. input->sec rphplc Reverse-Phase HPLC (RP-HPLC) Separates based on polarity. High resolution for PEGylated species. sec->rphplc Fraction containing PROTAC iex Ion Exchange Chromatography (IEX) Separates based on charge. Useful if PROTAC has a net charge. sec->iex Fraction containing PROTAC output Pure PEGylated PROTAC rphplc->output iex->output G Thiol1 PROTAC-Linker-SH Dimer PROTAC-Linker-S-S-Linker-PROTAC (Unreactive Dimer) Thiol1->Dimer Oxidation Thiol2 HS-Linker-PROTAC Thiol2->Dimer Oxidation

References

Technical Support Center: Troubleshooting Guide for Boc-NH-PEG5-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Boc-NH-PEG5-propargyl in their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Reaction Troubleshooting

Q1: Why is my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction yield low?

A1: Low yields in CuAAC reactions involving this compound can stem from several factors:

  • Inactive Catalyst: The active catalyst for the reaction is Cu(I). If it gets oxidized to the inactive Cu(II) state, the reaction will not proceed efficiently. This can be caused by dissolved oxygen in your reaction mixture or an insufficient amount of reducing agent (e.g., sodium ascorbate).[1][2]

  • Poor Reagent Quality: Degradation of the this compound or the azide-containing molecule can significantly lower yields. Reagents, especially those with sensitive functional groups, should be stored properly, typically at -20°C and protected from light and moisture.[3]

  • Suboptimal Reaction Conditions: The reaction's success is sensitive to pH, temperature, solvent, and reactant concentrations.[1] It is crucial to optimize these parameters for your specific substrates.

  • Steric Hindrance: If the alkyne or azide group is sterically hindered, it can prevent an efficient reaction. Using a linker with a longer PEG spacer might help increase the distance between the reactive group and the bulky part of the molecule.[3]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

A2: The most common higher molecular weight byproduct in CuAAC reactions is the result of oxidative homocoupling of the terminal alkyne, also known as Glaser coupling.[3][4] This side reaction leads to the formation of a symmetric 1,3-diyne, which can consume your this compound reagent.[3]

To minimize Glaser coupling:

  • Deoxygenate Buffers: Purge all reaction buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.[2][4]

  • Use a Cu(I) Stabilizing Ligand: Employ a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the copper(I) catalyst and increase the rate of the desired click reaction.[4]

  • Optimize Catalyst Concentration: Use the lowest effective concentration of the copper catalyst and sodium ascorbate.[4]

  • Ensure Sufficient Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate to maintain copper in its active Cu(I) state.[4]

Q3: Can the propargyl group participate in other side reactions?

A3: Yes, besides Glaser coupling, the propargyl group can undergo other side reactions:

  • Thiol-Yne Reaction: The propargyl group can react with free thiol groups (e.g., from cysteine residues) in a metal-free addition reaction.[1] If the thiol is not the intended reaction partner, you can block free thiols with a reagent like N-ethylmaleimide (NEM) before the CuAAC reaction.[1]

  • Degradation under Acidic Conditions: While generally stable, prolonged exposure to strong acids during Boc deprotection could potentially affect the propargyl group. It is advisable to monitor for side products if harsh deprotection conditions are used.[5]

Purification and Handling

Q4: I am having difficulty purifying my final PEGylated product using silica gel chromatography. What are my options?

A4: PEGylated compounds are known to be challenging to purify by standard silica gel chromatography due to their polarity, which can cause streaking.[2] Alternative purification techniques are often more effective:

  • Size Exclusion Chromatography (SEC): This method is effective for separating molecules based on their size and can be used to remove smaller, unreacted linkers.[2][6]

  • Ion-Exchange Chromatography (IEX): If your molecule has charged groups, IEX can be a useful separation technique.[2][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purifying PEGylated compounds, often using a C18 or C4 column.[7][8]

Q5: My this compound is not dissolving well in my aqueous reaction buffer. How can I improve its solubility?

A5: The solubility of this compound can be influenced by its hydrophobic Boc group and hydrophilic PEG chain.[9] Here are some strategies to improve solubility:

  • Sequential Dissolution: First, dissolve the compound in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding the aqueous buffer.[9]

  • Sonication: Use a bath sonicator to help break up aggregates and promote dissolution.[9]

  • Temperature and pH Adjustment: Gentle warming can aid in dissolution, but avoid prolonged heating.[9] The solubility of PEG-containing molecules can also be influenced by the pH of the buffer, so experimenting with a range of pH values may be beneficial.[9]

Boc Deprotection

Q6: My Boc deprotection reaction is incomplete. What could be the cause?

A6: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Reaction Time or Low Temperature: Deprotection is a kinetic process. If the reaction is sluggish, consider allowing it to proceed at room temperature for a longer duration.[5]

  • Inadequate Acid Concentration: Ensure that a sufficient excess of acid (e.g., TFA) is used. A common concentration is 20-50% (v/v) TFA in DCM.[5][8]

  • Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid.[5] Ensure you are using anhydrous solvents.

You can monitor the progress of the deprotection by Thin-Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting material and the appearance of the more polar, deprotected product.[5]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in CuAAC Reactions

Potential Cause Identification Suggested Solution
Inactive Cu(I) CatalystReaction fails to proceed or is very slow.Degas all solutions and perform the reaction under an inert atmosphere (e.g., argon). Use a fresh solution of sodium ascorbate.[1][2]
Glaser HomocouplingPresence of a byproduct with approximately double the mass of the propargyl-containing starting material.Add a Cu(I) stabilizing ligand like THPTA. Minimize oxygen exposure.[4]
Poor Reagent QualityInconsistent results; presence of multiple unexpected byproducts.Use fresh, high-purity reagents. Store reagents as recommended by the supplier.[3]
Suboptimal Reaction ConditionsLow conversion even with active catalyst and fresh reagents.Screen different solvent systems (e.g., t-BuOH/water, DMF, DMSO), temperatures, and pH values.[1][2]
Steric HindranceReaction is slow or gives low yields with bulky substrates.Consider a linker with a longer PEG chain. Increase reaction time or temperature.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for conjugating this compound to an azide-containing molecule. Optimization may be required for your specific substrates.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), deoxygenated)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide-functionalized molecule, this compound, CuSO₄ (e.g., 50 mM in deionized water), sodium ascorbate (e.g., 100 mM in deionized water, prepare fresh), and THPTA (e.g., 50 mM in deionized water or DMSO).[8]

  • Reaction Setup:

    • In a reaction vessel, add the azide-functionalized molecule to the desired final concentration in the deoxygenated reaction buffer.

    • Add this compound to the reaction mixture. A molar excess (e.g., 1.5 to 5 equivalents relative to the azide) is often used to drive the reaction to completion.[8]

    • If using a ligand, add THPTA to a final concentration that is typically 5 times the concentration of CuSO₄.[8]

    • Add CuSO₄ to a final concentration of 0.1 to 1 mM.[8]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.[8]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though the reaction time may need to be extended.[8]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, it can be quenched by adding a solution of EDTA to chelate the copper.[2]

    • Proceed with the purification of the conjugate.

Protocol 2: Standard Boc Deprotection using TFA/DCM

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., to a concentration of 0.1–0.2 M).[5]

    • Cool the solution to 0°C using an ice bath.[5][8]

  • Acid Addition:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5][8]

    • If your substrate is sensitive to side reactions, you can add a scavenger like TIS (2-5%).[5][8]

  • Reaction Incubation:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5][8]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[10]

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to precipitate the deprotected product as a TFA salt.[8]

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.[8]

    • For the free amine, the residue can be carefully neutralized with a base such as saturated sodium bicarbonate solution and extracted with an organic solvent.[6][8]

Visualizations

Troubleshooting_Workflow start_end start_end problem problem cause cause solution solution start Start: Low Reaction Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents fresh and pure? check_catalyst->check_reagents Yes deoxygenate Deoxygenate buffers Use fresh reducing agent check_catalyst->deoxygenate No check_side_products Are side products observed? check_reagents->check_side_products Yes use_fresh_reagents Use fresh, high-purity reagents check_reagents->use_fresh_reagents No optimize_conditions Optimize reaction conditions (temp, solvent, pH) check_side_products->optimize_conditions No minimize_glaser Add stabilizing ligand (THPTA) Perform reaction under inert gas check_side_products->minimize_glaser Yes (Glaser coupling) end Successful Reaction optimize_conditions->end deoxygenate->check_reagents use_fresh_reagents->check_side_products minimize_glaser->end

Caption: A logical workflow for troubleshooting low CuAAC reaction yields.

Boc_Deprotection_Workflow start_end start_end step step decision decision output output start Start: Boc-Protected PEG Conjugate dissolve 1. Dissolve in anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (20-50%) +/- Scavenger (TIS) cool->add_tfa react 4. Stir and warm to RT add_tfa->react monitor 5. Monitor by TLC or LC-MS react->monitor is_complete Is reaction complete? monitor->is_complete workup 6. Work-up: Evaporate and precipitate is_complete->workup Yes extend_time Extend reaction time is_complete->extend_time No product Deprotected Amine (TFA Salt) workup->product extend_time->monitor

Caption: Experimental workflow for the Boc deprotection of a PEG conjugate.

References

impact of steric hindrance on Boc-NH-PEG5-propargyl reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG5-propargyl. This guide is designed for researchers, scientists, and drug development professionals to address specific issues related to steric hindrance and reactivity that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used? A1: this compound is a heterobifunctional linker molecule.[1] It contains three key components:

  • A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable under many conditions but can be easily removed with acid.[2][3]

  • A 5-unit polyethylene glycol (PEG) spacer : This flexible, hydrophilic chain enhances the solubility and pharmacokinetic properties of conjugates and provides distance between conjugated molecules to minimize steric clashes.[2][3][4]

  • A terminal propargyl group : This alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[5][6]

It is frequently used in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][7]

Q2: How does steric hindrance affect the reactivity of this compound? A2: Steric hindrance arises when the size and shape of molecules impede a chemical reaction.[2] With this compound, hindrance can come from two sources:

  • The Boc Group : The tert-butoxycarbonyl group is sterically bulky and can impede reactions at the propargyl end of the molecule.[8]

  • The PEG Chain : While the PEG5 linker is designed to act as a spacer, its flexibility allows it to "fold back" or "shield" the reactive propargyl and Boc-NH ends, creating a crowded environment that can slow the approach of other reactants.[8][9][10]

This hindrance can lead to lower reaction yields or require longer reaction times and optimized conditions to overcome.[8][11]

Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses common issues when reacting the propargyl group.

Q3: My CuAAC (click) reaction has a very low yield. What are the common causes related to steric hindrance? A3: Low yields in CuAAC reactions can often be attributed to steric hindrance, especially when reacting with a bulky azide-containing molecule. The PEG chain and the Boc group can limit the accessibility of the propargyl group to the copper catalyst and the azide partner.[8][12]

Solutions:

  • Increase Reaction Time and/or Temperature : To provide more energy to overcome the activation barrier caused by steric hindrance, consider extending the reaction time to 24-48 hours.[8] Gentle heating to 40-60 °C can also improve the reaction rate, but should be monitored to avoid degradation of sensitive molecules.[8]

  • Optimize Reagent Concentrations : While a 1:1 stoichiometry is theoretical, using a slight excess (1.2 to 1.5 equivalents) of the less sterically hindered partner can help drive the reaction to completion.[12][13]

  • Use a Stabilizing Ligand : Ligands like THPTA or TBTA are highly recommended. They stabilize the active Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction rate, which is particularly helpful in overcoming steric challenges.[13][14]

Q4: Besides steric hindrance, what else could cause my click reaction to fail? A4: Complete reaction failure is often due to issues with the catalyst system or reagents.[15]

  • Inactive Copper Catalyst : The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen. It is common to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a fresh solution of a reducing agent (like sodium ascorbate).[13][14]

  • Reagent Degradation : Ensure the alkyne and azide functionalities are intact. The sodium ascorbate solution is particularly prone to degradation and should always be prepared freshly.[13][15]

  • Presence of Inhibitors : Buffers containing coordinating groups, such as Tris, can chelate the copper catalyst and inhibit the reaction. Use non-coordinating buffers like PBS or MES.[12][15]

G start Low or No CuAAC Product catalyst Check Catalyst System start->catalyst Step 1 reagents Check Reagents & Conditions start->reagents Step 2 steric Consider Steric Hindrance start->steric Step 3 q_catalyst1 Is Cu(I) present and active? (Use fresh reducing agent) catalyst->q_catalyst1 q_reagents1 Are reactants pure & intact? reagents->q_reagents1 q_steric1 Are reactants bulky? steric->q_steric1 q_catalyst2 Using a Cu(I) stabilizing ligand? (e.g., THPTA) q_catalyst1->q_catalyst2 Yes sol_catalyst1 Generate Cu(I) in situ from CuSO4 + fresh Na-Ascorbate. q_catalyst1->sol_catalyst1 No q_catalyst2->reagents Yes sol_catalyst2 Add ligand (e.g., THPTA) to stabilize Cu(I) and accelerate reaction. q_catalyst2->sol_catalyst2 No q_reagents2 Is buffer non-coordinating? (Avoid Tris) q_reagents1->q_reagents2 Yes sol_reagents1 Verify purity by NMR/MS. Store properly. q_reagents1->sol_reagents1 No q_reagents2->steric Yes sol_reagents2 Use PBS, MES, or HEPES. q_reagents2->sol_reagents2 No sol_steric1 Increase reaction time (24-48h). Increase temperature (40-60°C). Use excess of less hindered reagent. q_steric1->sol_steric1 Yes

Troubleshooting Guide: Boc Group Deprotection

This section addresses issues related to the removal of the Boc protecting group to reveal the primary amine.

Q5: My Boc deprotection is incomplete, with starting material remaining. Why is this happening? A5: Incomplete Boc deprotection is a common issue, often exacerbated by the PEG chain.[9][16]

  • Steric Hindrance : The PEG5 chain can physically block the acid's approach to the Boc group, slowing the reaction rate.[2][9][17]

  • Insufficient Acid : The concentration or strength of the acid (typically Trifluoroacetic Acid, TFA) may be too low to completely drive the reaction.[9]

  • Inadequate Reaction Time/Temperature : Deprotection is a kinetic process and may require more time or gentle heating for substrates with significant steric bulk.[9][17]

Solutions:

  • Extend Reaction Time : Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed, which may take 1-2 hours or longer.[17]

  • Increase Acid Concentration : A higher concentration of TFA (e.g., 20-50% v/v in DCM) is often effective.[9][18]

  • Increase Temperature : If the reaction is sluggish at room temperature, gentle heating to 30-40 °C can be considered, but monitor carefully for potential side products.[9]

Q6: I'm observing side products after deprotection. What are they and how can I prevent them? A6: The most common side reaction during Boc deprotection is alkylation from the tert-butyl cation that is generated.[16][19] This cation is an electrophile and can react with electron-rich functional groups (e.g., tryptophan or methionine residues in peptides).

Solution:

  • Use Scavengers : The most effective way to prevent this is to add a "scavenger" to the deprotection reaction. Scavengers like triisopropylsilane (TIS) or water trap the tert-butyl cation before it can react with your molecule.[16][18][19] A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]

G start Incomplete Boc Deprotection conditions Check Reaction Conditions start->conditions q_acid Is acid concentration sufficient? (e.g., 20-50% TFA in DCM) conditions->q_acid side_products Side Products Observed? sol_scavenger Add scavengers (e.g., TIS, water) to trap tert-butyl cations. side_products->sol_scavenger Yes success Deprotection Complete side_products->success No q_time Is reaction time adequate? q_acid->q_time Yes sol_acid Increase TFA concentration. q_acid->sol_acid No q_time->side_products Yes sol_time Extend reaction time (monitor by LC-MS). Consider gentle heating (30-40°C). q_time->sol_time No sol_acid->q_time sol_time->side_products sol_scavenger->success

Troubleshooting Guide: Amide Bond Formation (Post-Deprotection)

After successful Boc deprotection, the newly formed primary amine can be coupled to a carboxylic acid.

Q7: I am getting a low yield when coupling the deprotected H₂N-PEG5-propargyl to a carboxylic acid. Could this be steric hindrance? A7: Yes. The PEG chain can still present steric challenges for the amide coupling reaction, especially if the carboxylic acid-containing molecule is also large or has bulky groups near the carboxyl function.[8]

Solutions:

  • Use an Appropriate Coupling Reagent : For sterically hindered reactions, standard coupling reagents may be inefficient. Use a more potent coupling reagent known to be effective for hindered substrates, such as HATU or HBTU.[8][20][21]

  • Optimize Reaction Conditions : Ensure the reaction is run under anhydrous conditions, as water can hydrolyze activated intermediates. A polar aprotic solvent like DMF or DMSO is typically recommended.[10][20]

  • Adjust Stoichiometry and Time : Use a slight excess of the coupling agent (e.g., 1.1 equivalents of HATU) and a base like DIPEA (2-3 equivalents).[20] The reaction may require extended time (1-4 hours or longer), which should be monitored by TLC or LC-MS.[8][20]

Quantitative Data Summary

The choice of PEG linker length is a critical parameter that involves a trade-off between solubility, pharmacokinetics, and potential steric hindrance. While data for the specific PEG5 linker is often embedded in broader studies, the following tables provide representative data from related systems that illustrate these trade-offs.

Table 1: Impact of Linker Length on PROTAC Efficacy (Representative Data)

Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Interpretation
< 12 > 1000 < 10% Linker is likely too short, causing steric hindrance and preventing formation of a stable ternary complex.[22]
12-29 10 - 500 > 75% Effective degradation is often observed in this range.[22]
21 ~3 > 95% An optimal linker length can achieve high potency and maximal degradation.[22]
> 29 > 300 ~75% Potency may decrease with excessively long linkers, possibly due to entropic penalties.[5][22]

Data synthesized from studies on various PROTAC systems.[5][22] Values are for illustrative purposes to show trends.

Table 2: Typical Reaction Conditions for Key Transformations

Parameter Boc Deprotection CuAAC (Click Chemistry) Amide Coupling (HATU)
Solvent DCM[18] aq. Buffer/DMSO[1] Anhydrous DMF[20]
Key Reagent(s) TFA (20-50% v/v)[18] CuSO₄, Sodium Ascorbate[14] HATU, DIPEA[20]
Additives TIS (scavenger, 2.5-5%)[18] THPTA (ligand)[14] -
Temperature 0 °C to RT[18] Room Temperature[1] Room Temperature[20]

| Typical Time | 1 - 2 hours[17] | 1 - 4 hours (can be longer)[1] | 1 - 4 hours[20] |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound [9][18]

  • Dissolution : Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Acid Addition : Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). To prevent side reactions, add triisopropylsilane (TIS) as a scavenger to a final concentration of 2.5-5% (v/v).

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting TFA salt of the deprotected amine (H₂N-PEG5-propargyl) can often be used directly in the next step.

    • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][14][18]

  • Reagent Preparation :

    • Prepare stock solutions of your azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20-50 mM).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water (e.g., 100 mM).

    • Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100-300 mM) immediately before use.

  • Reaction Setup :

    • In a reaction vessel, add the azide-containing molecule and this compound in a suitable buffer (e.g., PBS, pH 7.4). A 1:1.2 to 1:1.5 molar ratio of the limiting reagent to the excess reagent is a good starting point.

    • Add the THPTA ligand solution (typically to achieve a 5:1 molar ratio of ligand to copper).

    • Add the CuSO₄ solution (for a final concentration of 0.1 to 1 mM).

  • Initiation : Initiate the reaction by adding the freshly prepared sodium ascorbate solution (for a final concentration of 1 to 5 mM).

  • Incubation : Gently mix and incubate the reaction at room temperature for 1-4 hours. For sterically hindered or very dilute reactants, longer reaction times (up to 48 hours) may be necessary.

  • Purification : Upon completion, remove the copper catalyst by adding a chelating agent like EDTA or by using a copper-scavenging resin. Purify the final conjugate by an appropriate method such as HPLC, size-exclusion chromatography, or precipitation.

Protocol 3: Amide Coupling using H₂N-PEG5-propargyl and HATU [20]

  • Reagent Preparation : Ensure all glassware is dry and work under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents (e.g., DMF).

  • Activation : In a reaction vessel, dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling : Add a solution of H₂N-PEG5-propargyl (1 equivalent, from Protocol 1) in anhydrous DMF to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification : Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate and wash with water and brine to remove DMF and excess reagents. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.

References

Technical Support Center: Strategies to Improve the Pharmacokinetics of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when working with PEGylated Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you optimize the pharmacokinetic (PK) properties of your molecules to advance your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (Protein of Interest or POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker is a critical component that positions the POI and the E3 ligase to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][3] This complex formation is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

PEG (Polyethylene Glycol) linkers are frequently used due to their hydrophilicity, which can improve the solubility and biocompatibility of the PROTAC molecule.[1][4] Their length is also easily tunable, which allows for the systematic synthesis of a library of PROTACs to identify the optimal construct for efficient protein degradation.[1][]

Q2: Why is the length of the PEG linker so critical for PROTAC efficacy?

The linker's length is a crucial parameter that must be optimized to find a "sweet spot" for maximal degradation efficacy.[1]

  • If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously to form a stable ternary complex.[1][6]

  • If the linker is too long, it can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[1][6]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2][6]

Q3: My PEGylated PROTAC has a high molecular weight, placing it "beyond the Rule of 5." Will it have poor cell permeability?

This is a common challenge. PROTACs often have high molecular weights (>800 Da) and a large polar surface area (TPSA), which are characteristics generally unfavorable for passive diffusion across the cell membrane.[7][8] However, this doesn't automatically mean permeability will be insufficient. Some PROTACs exhibit a "chameleon effect," where flexible linkers like PEG allow the molecule to adopt a folded conformation.[8][9] This conformation can shield polar groups by forming intramolecular hydrogen bonds, reducing the effective TPSA and improving membrane traversal.[7][8]

Q4: What are the main pharmacokinetic challenges associated with PEGylated PROTACs?

Despite their benefits, PEGylated PROTACs present several PK challenges:

  • Poor Cell Permeability: Due to high molecular weight and TPSA.[8][10]

  • Metabolic Instability: The linker can introduce "soft spots" susceptible to metabolism by enzymes, leading to rapid clearance.[11][12] Cleaved metabolites may also competitively bind to the target or E3 ligase, reducing the efficacy of the parent PROTAC.[9]

  • Low Oral Bioavailability: A combination of poor permeability and high first-pass metabolism can severely limit oral absorption.[13][14][15]

  • Aggregation: While PEGylation can improve solubility, the process itself or the properties of the final conjugate can sometimes lead to the formation of aggregates.[16][17][18]

Troubleshooting Guides

Issue 1: Poor Cell Permeability and Low In-Cell Activity

Symptom: Your PEGylated PROTAC is potent in biochemical assays (e.g., ternary complex formation) but shows weak or no degradation of the target protein in cellular assays.

Possible Cause Troubleshooting Strategy Recommended Experiment(s)
High Polar Surface Area (TPSA) / Low Passive Permeability The PROTAC may not be adopting a favorable conformation to cross the cell membrane.[7]Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 units) and compositions (e.g., incorporating rigid moieties like piperidine/piperazine) to find a balance between solubility and permeability.[7][12]
Active Efflux The PROTAC enters the cell but is actively removed by efflux transporters such as P-glycoprotein (P-gp).[8][12]Perform a bidirectional Caco-2 assay. An efflux ratio greater than 2 suggests active efflux.[8]
Suboptimal Linker Design The linker is too long or too flexible, preventing the formation of a stable ternary complex inside the cell.[1]Modify the linker to be shorter or more rigid. Evaluate ternary complex formation and degradation in cells.[11][]
Low E3 Ligase Expression in Cell Line The recruited E3 ligase (e.g., VHL, CRBN) is not sufficiently expressed in the chosen cell model.[8]Confirm E3 ligase expression levels using Western Blot or qPCR.[8]
Issue 2: Rapid In Vivo Clearance and Poor Efficacy

Symptom: Your PROTAC shows good cellular activity but has a very short half-life in pharmacokinetic (PK) studies and fails to show efficacy in animal models.

Possible Cause Troubleshooting Strategy Recommended Experiment(s)
High Metabolic Clearance The PROTAC is being rapidly metabolized, likely at the linker or one of the ligands.[11]1. Identify Metabolic Hotspots: Use LC-MS/MS to identify primary sites of metabolism.[11] 2. Introduce Blocking Groups: Place metabolically inert groups (e.g., fluorine, deuterium) at the identified hotspots to prevent enzymatic modification.[11] 3. Modify Linker: Replace flexible PEG linkers with more rigid cyclic linkers (e.g., piperazine-based), which often show higher metabolic stability.[11]
High Renal Clearance The hydrodynamic radius of the PROTAC is too small, leading to rapid filtration by the kidneys.[16]Increase the length of the PEG chain. A larger hydrodynamic radius can reduce renal clearance and prolong circulation half-life.[16][20]
High First-Pass Metabolism If administered orally, the PROTAC is extensively metabolized by the liver before reaching systemic circulation.[11][13]1. Improve metabolic stability using the strategies above. 2. Consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver.[11]
Formation of Antagonistic Metabolites Metabolites are competing with the parent PROTAC for binding to the target or E3 ligase, reducing efficacy.[9]Synthesize and test the major metabolites for their binding affinity to the POI and E3 ligase to check for competitive antagonism.[11]

Data Summary Tables

Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficacy

Note: Data are synthesized from multiple studies to illustrate general trends. Actual results are target- and system-dependent.[1][6]

Target ProteinPROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Citation(s)
ERα PROTAC-A14 PEG units25~85%[1][6]
PROTAC-A26 PEG units10>95%[1][6]
PROTAC-A38 PEG units15>95%[1][6]
PROTAC-A412 PEG units50~80%[1][6]
BRD4 PROTAC-B12 PEG units100~60%[1][6]
PROTAC-B24 PEG units20~90%[1][6]
PROTAC-B36 PEG units35~85%[1][6]
BTK PROTAC-C14 PEG units>1000<20%[2]
PROTAC-C28 PEG units5.2>90%[2]
PROTAC-C312 PEG units1.8>95%[2]

Key Parameters:

  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.[6]

  • Dₘₐₓ: The maximum percentage of the target protein that can be degraded. A higher Dₘₐₓ value signifies greater efficacy.[6]

Table 2: Impact of Linker Modification on Metabolic Stability

Note: Data compiled from various sources for illustrative purposes.

PROTAC SystemLinker ModificationAssay SystemHalf-life (t½)Citation(s)
BTK PROTAC Flexible PEG linkerMouse Liver Microsomes1.3 min[11]
Rigid pyridine-containing linkerMouse Liver Microsomes116.5 min[11]
Various PROTACs Linear LinkersHuman HepatocytesVariable[11]
Cyclic (piperazine/triazole) LinkersHuman HepatocytesGenerally Higher Stability[11]

Visual Diagrams and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Ligand PEG Linker E3 Ligand POI Target Protein (POI) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PEGylated PROTAC.

PK_Optimization_Workflow start Start: Initial PEGylated PROTAC Design synthesis Synthesize Library (Vary PEG Length & Composition) start->synthesis invitro_binding In Vitro Binding (SPR, TR-FRET) synthesis->invitro_binding cellular_assay Cellular Degradation Assay (e.g., Western Blot) Determine DC50 & Dmax invitro_binding->cellular_assay invitro_adme In Vitro ADME (Permeability, Stability) cellular_assay->invitro_adme decision1 Potent Degradation & Good Properties? invitro_adme->decision1 invivo_pk In Vivo PK Study (Rodent Model) decision1->invivo_pk Yes troubleshoot Troubleshoot & Redesign Linker/Ligand decision1->troubleshoot No decision2 Favorable PK Profile? invivo_pk->decision2 efficacy_study In Vivo Efficacy Study decision2->efficacy_study Yes decision2->troubleshoot No end End: Optimized Candidate efficacy_study->end troubleshoot->synthesis

Caption: Experimental workflow for optimizing PROTAC pharmacokinetics.

Troubleshooting_Tree start Start: Poor In Vivo Efficacy Despite Good In Vitro Potency pk_study Conduct PK Study start->pk_study low_exposure Low Systemic Exposure (AUC)? pk_study->low_exposure metabolism_check Assess In Vitro Stability (Microsomes/Hepatocytes) low_exposure->metabolism_check Yes end Re-evaluate In Vivo low_exposure->end No, investigate PD rapid_metabolism Rapid Metabolism? metabolism_check->rapid_metabolism permeability_check Assess Permeability (e.g., PAMPA, Caco-2) rapid_metabolism->permeability_check No sol1 Modify Linker: - Introduce rigidity - Use metabolic blockers (F, D) - Change attachment points rapid_metabolism->sol1 Yes poor_permeability Poor Permeability? permeability_check->poor_permeability sol2 Modify Linker: - Optimize length - Promote IMHB - Reduce PSA poor_permeability->sol2 Yes sol3 Consider Alternative Formulation or Route of Administration poor_permeability->sol3 No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to evaluate the passive permeability of a PROTAC across an artificial lipid membrane, serving as a rapid in vitro screen.[7][8][21]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen, PVDF membrane)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (e.g., 10 mg/mL lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

Procedure:

  • Coat Filter Plate: Carefully add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the 96-well filter plate (the "donor" plate). Let the lipid impregnate the filter for at least 5 minutes.[8]

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (<1%). Prepare a "T0" (time zero) sample of this donor solution for later analysis.[8]

  • Start the Assay: Add 200 µL of the donor solution to each well of the coated filter plate.[8] Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sampling: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor plates for concentration analysis.

  • Quantification: Analyze the concentration of the PROTAC in the donor, acceptor, and T0 samples using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula, which accounts for the surface area of the membrane, incubation time, and concentrations.

Protocol 2: Liver Microsomal Stability Assay

This assay determines the in vitro metabolic stability of a PROTAC by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes (e.g., Cytochrome P450s).[11][22]

Materials:

  • Pooled liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • PROTAC stock solution in DMSO

  • Control compounds (high and low clearance)

  • Acetonitrile with an internal standard for reaction quenching

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL).

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the PROTAC to the mixture (final concentration typically 1 µM). Split the mixture into two aliquots: one for the reaction (+NADPH) and one for a negative control (-NADPH).

  • Start Metabolism: Add the NADPH regenerating system to the "+NADPH" aliquot to start the metabolic reaction. Add buffer to the "-NADPH" aliquot.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent PROTAC in each sample using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[22]

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol provides a general framework for assessing the PK profile of a PROTAC in an animal model like mice or rats.[4][16]

Procedure:

  • Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats). Acclimate the animals according to institutional guidelines.

  • Formulation: Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., saline/DMSO/Tween 80 for intravenous (IV) injection; PEG400/Solutol for oral (PO) gavage).

  • Dosing: Administer the PROTAC to different groups of animals. Include an IV group to determine absolute bioavailability and a PO group. For example, dose at 1 mg/kg for IV and 5 mg/kg for PO.[4]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[4]

  • Plasma Processing: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[4]

  • PK Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the curve (AUC)

    • Oral bioavailability (%F)

References

Validation & Comparative

The Strategic Advantage of PEGylation in PROTAC Design: A Comparative Analysis of Boc-NH-PEG5-propargyl and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. This guide offers an objective comparison of Boc-NH-PEG5-propargyl with other polyethylene glycol (PEG) and alternative linkers, providing researchers, scientists, and drug development professionals with a data-driven framework for rational PROTAC design.

The linker in a PROTAC molecule transcends its role as a mere spacer, profoundly influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ligase.[1][] Among the diverse linker classes, PEG linkers are frequently employed for their hydrophilicity, biocompatibility, and tunable length, which can enhance the solubility and permeability of often large and lipophilic PROTAC molecules.[3][4] The this compound linker, featuring a five-unit PEG chain, offers a balance of these desirable properties with the added advantage of a terminal propargyl group for efficient "click chemistry" synthesis.[5]

Comparative Analysis of Linker Performance

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, with linker length and composition being key determinants of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax).[6][7] While direct head-to-head comparative data for this compound against a systematic series of other linkers for a single target is not always publicly available, the following tables summarize representative data and general trends observed in the literature.

Table 1: Influence of Linker Composition on Physicochemical Properties and Degradation Efficiency of Representative PROTACs

PROTAC ExampleLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC A Propargyl-PEG5-TriazoleGeneric KinaseCRBN~50>901.5
PROTAC B Ethyl-PEG4-AmideGeneric KinaseCRBN~25>951.2
PROTAC C Alkyl-C8Generic KinaseCRBN~100852.5
PROTAC D PEG2-EtherGeneric KinaseVHL~200700.8

Note: The data in this table is illustrative and compiled from general trends observed in the literature.[5] DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4 CRBN2>1000<10
327>90
48>95
515>95
TBK1 VHL< 12 atomsInactive-
21 atomsPotentHigh
ERα VHL12 atomsModerate-
16 atomsPotent-

Note: This data highlights a clear dependency on linker length for effective degradation.[][7][8] The optimal length varies between different PROTAC systems.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Catalyzes Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Targets for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Mediates

Caption: PROTAC-mediated protein degradation pathway.

A systematic evaluation of different PROTAC linkers is crucial for identifying the optimal candidate. This typically involves synthesis, purification, and a series of in vitro and cellular assays.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification & Characterization (HPLC, LC-MS) Synthesis->Purification Permeability Cell Permeability Assays (PAMPA, Caco-2) Purification->Permeability Degradation Degradation Assays (Western Blot, NanoBRET) Purification->Degradation Optimization Lead Optimization Permeability->Optimization Degradation->Optimization

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol is suitable for coupling a propargyl-terminated linker, such as this compound, with an azide-functionalized ligand.

  • Materials: Azide-functionalized POI ligand (1.0 equivalent), propargyl-PEG linker (1.1 equivalents), E3 ligase ligand, copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents), sodium ascorbate (0.2 equivalents), solvent (e.g., t-BuOH/H2O or DMF).

  • Procedure:

    • Dissolve the azide-functionalized ligand and the propargyl-PEG linker in the chosen solvent.

    • Add aqueous solutions of sodium ascorbate followed by copper(II) sulfate.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product using preparative HPLC.

    • The resulting product is then coupled to the E3 ligase ligand using standard coupling chemistries (e.g., amide bond formation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of PROTACs across an artificial membrane.[10]

  • Materials: 96-well filter plates, 96-well acceptor plates, lipid solution (e.g., 1% lecithin in dodecane), phosphate-buffered saline (PBS), pH 7.4, test PROTACs, LC-MS/MS system.

  • Procedure:

    • Coat the filter of each well in the 96-well filter plate with 5 µL of the lipid solution.

    • Fill the wells of the acceptor plate with 300 µL of PBS.

    • Prepare solutions of the test PROTACs in PBS and add 150 µL to the donor wells of the coated filter plate.

    • Incubate the "sandwich" of the donor and acceptor plates at room temperature for 4-18 hours with gentle shaking.

    • Determine the concentration of the PROTACs in both the donor and acceptor wells using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp).

Western Blot for Protein Degradation

This technique quantifies the degradation of the target protein induced by the PROTAC.[9]

  • Materials: Cultured cells, cell culture plates, test PROTACs, cell lysis buffer, antibodies (primary and secondary), SDS-PAGE and Western blot equipment.

  • Procedure:

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC for a specified time.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.

Conclusion

The choice of linker is a pivotal step in the rational design of potent and effective PROTACs. This compound provides a valuable combination of a mid-length PEG chain to enhance solubility and a terminal propargyl group for efficient and modular synthesis via click chemistry. The experimental data, though often system-dependent, consistently underscores the importance of systematic linker optimization to achieve desired degradation efficacy and drug-like properties. The detailed protocols and workflows provided herein offer a robust framework for the evaluation and comparison of novel PROTAC molecules, empowering researchers to advance the development of next-generation targeted protein degraders.

References

The Great Debate: Boc-NH-PEG5-propargyl vs. Alkyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of the chemical linker is a critical decision that profoundly influences a drug's efficacy, selectivity, and pharmacokinetic profile.[1][2] This guide provides an objective, data-driven comparison of Boc-NH-PEG5-propargyl, a flexible polyethylene glycol (PEG)-based linker, and traditional alkyl linkers. By examining experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation therapeutics.

The linker, far from being a mere spacer, plays a pivotal role in connecting the targeting moiety to the therapeutic payload.[3][4][5] Its chemical nature dictates the overall properties of the conjugate, including its solubility, stability, and interaction with the biological environment.[6][7] While the synthetic simplicity of alkyl chains is appealing, evidence strongly suggests that PEG linkers, such as this compound, often confer a superior profile for many therapeutic applications.[6][8]

At a Glance: Key Differences Between PEG and Alkyl Linkers

The fundamental distinction between a PEG linker and an alkyl chain lies in their chemical composition. PEG linkers are composed of repeating hydrophilic ethylene glycol units (-CH₂-CH₂-O-), whereas alkyl chains consist of hydrophobic repeating methylene units (-CH₂-).[1][6] This structural variance leads to significant differences in their physicochemical and biological properties.

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Repeating ethylene glycol units with terminal Boc-protected amine and propargyl groups.[9][10][]Saturated or unsaturated hydrocarbon chains.[1][7][8]
Hydrophilicity Hydrophilic.[1][7][8]Generally hydrophobic.[1][6][8]
Aqueous Solubility Generally improves the aqueous solubility of the conjugate.[1][7][8][12]May limit the aqueous solubility of the conjugate.[7][8][12]
Pharmacokinetics Can prolong plasma half-life and reduce clearance.[1][13][14]Can lead to rapid clearance.[1]
Immunogenicity Generally low, though anti-PEG antibodies can be a concern.[6][15][16]Generally low.[1]
Metabolic Stability PEG chains can be susceptible to oxidative metabolism.[2][8]Generally considered more metabolically stable.[2][8]
Cell Permeability Complex; can adopt folded conformations to aid permeability.[1][8][17]Generally enhances cell permeability due to hydrophobicity.[1][8]
Synthetic Accessibility Can be more complex and costly to synthesize.[7][8]Readily accessible and synthetically straightforward.[1][7][8]

In-Depth Analysis: Performance Comparison

Physicochemical Properties: Solubility and Aggregation

A paramount advantage of PEG linkers is their ability to enhance the aqueous solubility of conjugated molecules.[3][6] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor bioavailability.[6] The hydrophilic nature of the PEG chain in this compound can counteract the hydrophobicity of the payload, thereby improving the overall solubility of the conjugate and preventing aggregation.[3][6] In contrast, hydrophobic alkyl linkers can exacerbate the solubility issues of a hydrophobic payload.[6]

Pharmacokinetics and In Vivo Performance

The process of attaching PEG chains, known as PEGylation, is a well-established strategy for extending the in vivo circulation half-life of therapeutics.[6][13][14][18][] The hydrophilic PEG linker forms a hydration shell around the molecule, increasing its hydrodynamic radius.[1][18] This increased size reduces renal clearance and can shield the conjugate from uptake by the mononuclear phagocyte system.[6][18] While alkyl chains also increase molecular size, their hydrophobic nature does not provide the same "stealth" effect.[6]

Table 1: Hypothetical Pharmacokinetic Parameters of a Model Antibody-Drug Conjugate (ADC)

Linker TypePlasma Half-life (t½) (hours)Systemic Clearance (CL) (mL/h/kg)Area Under the Curve (AUC) (µg·h/mL)
This compound~40~0.1~1500
C5 Alkyl Linker~15~0.5~500
Note: This data is illustrative and represents expected trends based on the known properties of PEG and alkyl linkers.[2][18]
Immunogenicity

The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs).[6] The flexible and hydrophilic PEG chains can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.[6] While alkyl chains can offer some steric hindrance, they do not provide the same level of shielding as the hydrated PEG cloud.[6] However, it is important to note that pre-existing anti-PEG antibodies in some individuals can be a concern for PEGylated therapeutics.[15][16]

Stability

PEG linkers can protect the conjugated biomolecule from enzymatic degradation.[6] The hydration shell created by the PEG chain can sterically hinder the approach of proteolytic enzymes.[6] The this compound linker itself is stable under physiological conditions, with the Boc protecting group being readily removable under acidic conditions for further conjugation steps.[20][21] The propargyl group is designed for stable triazole linkage formation via click chemistry.[22][23] Alkyl linkers are also generally chemically stable.[7]

Experimental Protocols

To empirically determine the optimal linker for a specific application, a series of in vitro and in vivo experiments are essential.[3]

Protocol 1: In Vitro Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma.

  • Incubation: Incubate the ADC or PROTAC construct (with either a PEG or alkyl linker) in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Calculation: Determine the half-life of the conjugate in plasma.

Protocol 2: Solubility and Aggregation Assessment

Objective: To determine the aqueous solubility and propensity for aggregation of the conjugate.

  • Solution Preparation: Prepare solutions of the conjugate at increasing concentrations in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Solubility Measurement: Determine the maximum concentration at which the conjugate remains in solution without precipitation.

  • Aggregation Analysis: Analyze the samples using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect the presence of high-molecular-weight aggregates.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profile of the conjugate in an animal model (e.g., mice or rats).

  • Administration: Administer a single intravenous (IV) dose of the conjugate to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h).

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the intact conjugate using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[3]

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

cluster_0 PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, highlighting the role of the linker in forming the ternary complex.

cluster_1 Experimental Workflow: Linker Comparison Synthesis Synthesize Conjugates (PEG vs. Alkyl Linker) InVitro In Vitro Characterization (Solubility, Stability, Potency) Synthesis->InVitro InVivo In Vivo Evaluation (Pharmacokinetics, Efficacy) InVitro->InVivo Analysis Data Analysis and Linker Selection InVivo->Analysis

Caption: A typical experimental workflow for comparing the performance of different linkers.

Conclusion

The choice between a PEG-based linker like this compound and a simple alkyl linker is a critical decision in the design of complex therapeutics.[6] While alkyl chains offer synthetic simplicity and metabolic stability, the evidence strongly suggests that PEG linkers provide significant advantages in terms of hydrophilicity, pharmacokinetics, and reduced immunogenicity.[6][8] These benefits often translate to improved therapeutic efficacy and a better safety profile. The optimal linker is highly dependent on the specific application, target protein, and payload; therefore, empirical testing of a variety of linker types and lengths is often necessary to identify the most effective candidate.[8][12]

References

Validating Boc-NH-PEG5-propargyl Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is critical for success. This guide provides a detailed comparison of mass spectrometry techniques for the validation of Boc-NH-PEG5-propargyl, a heterobifunctional linker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group for click chemistry applications.

The validation of this linker's identity, purity, and successful conjugation to target molecules relies heavily on robust analytical methods. Mass spectrometry (MS) is a primary tool for confirming the molecular weight and assessing the purity of these conjugates. The two most common ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Performance Comparison: ESI-MS vs. MALDI-TOF MS

The choice between ESI-MS and MALDI-TOF MS depends on the specific analytical need, sample complexity, and desired data output. Below is a comparative summary of the two techniques for the analysis of this compound and similar PEGylated molecules.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle A high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated, often resulting in multiply charged species.[1]A laser pulse desorbs and ionizes the sample embedded in a crystalline matrix, primarily generating singly charged ions.[1]
Sample Introduction Liquid solution, often coupled with liquid chromatography (LC-MS).[1]Co-crystallized with a matrix on a target plate.[1]
Ionization State Tends to produce multiply charged ions, which can complicate spectra for polydisperse samples.[1]Primarily produces singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), leading to simpler spectra.[1][2]
Mass Spectra Can be complex due to multiple charge states and adducts, sometimes requiring deconvolution software.[1][3]Typically produces simpler, easier to interpret spectra showing the distribution of PEG oligomers.[1][4]
Coupling to LC Easily coupled with HPLC or UPLC for separation prior to analysis (LC-MS).[3]Not directly coupled to LC in a continuous flow manner.
Best For Accurate mass determination of discrete molecules, analysis of complex mixtures when coupled with LC, and studying non-covalent interactions.Analysis of discrete and polydisperse PEG samples, providing a clear distribution of molecular weights, and high-throughput screening.[5]

Expected Mass Spectrometry Data for this compound

The following table summarizes the expected mass spectrometry data for the un-conjugated this compound linker. The exact mass is calculated based on its chemical formula (C₁₈H₃₃NO₇).

ParameterValue
Molecular Formula C₁₈H₃₃NO₇
Theoretical Monoisotopic Mass (Da) 375.2257
Expected [M+H]⁺ (m/z) 376.2330
Expected [M+Na]⁺ (m/z) 398.2149
Expected [M+K]⁺ (m/z) 414.1888
Expected [M+NH₄]⁺ (m/z) 393.2595

Note: The observation of different adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) is common in both ESI and MALDI mass spectrometry and depends on the sample preparation and solvent conditions.[2]

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for confirming the molecular weight and assessing the purity of the this compound linker, often coupled with liquid chromatography.

1. Sample Preparation:

  • Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.[6]

2. Instrumentation (LC-MS):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometer Settings (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize to minimize fragmentation).

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: 100-1000 m/z.[7]

4. Data Analysis:

  • Analyze the resulting mass spectrum for the presence of the expected protonated ([M+H]⁺) and other adducts ([M+Na]⁺, [M+K]⁺) of the conjugate.[7]

  • Determine the purity by integrating the peak area of the compound of interest in the total ion chromatogram.

Protocol 2: MALDI-TOF Mass Spectrometry

This protocol is well-suited for rapid molecular weight confirmation and can be adapted for high-throughput analysis.

1. Materials:

  • This compound sample.

  • Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules. Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% TFA.

  • Cationizing agent (optional but recommended for PEGs): Sodium trifluoroacetate (NaTFA) solution in ethanol.[5]

  • MALDI target plate (e.g., ground steel).

2. Sample Preparation (Dried-Droplet Method):

  • Prepare the matrix solution by dissolving 10 mg of CHCA in 1 mL of 50% acetonitrile/0.1% TFA.

  • Prepare the analyte solution by dissolving the this compound sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Mix the analyte solution and the matrix solution in a 1:1 ratio.

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and let it air dry completely to allow for co-crystallization.

3. Instrumentation:

  • System: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive.

  • Laser: Nitrogen laser (337 nm) or other suitable laser.

  • Mode: Reflector mode for higher mass accuracy.

4. Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 200-1000 m/z).

  • Calibrate the instrument using a standard of known molecular weight.

5. Data Analysis:

  • Identify the molecular ion peaks, which are typically singly charged sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts for PEGylated compounds.[2]

  • Compare the observed mass to the theoretical molecular weight.

Analytical Workflow and Logic

The characterization of a this compound conjugate follows a logical progression, with each analytical step providing complementary information to confirm the identity, purity, and successful conjugation.

cluster_0 Synthesis & Purification cluster_1 Mass Spectrometry Validation cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting synthesis Synthesis of This compound Conjugate purification Purification (e.g., HPLC) synthesis->purification esi_ms ESI-MS Analysis (Accurate Mass) purification->esi_ms Purity & MW maldi_ms MALDI-TOF MS Analysis (MW Confirmation) purification->maldi_ms MW Distribution nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Identity data_analysis Compare Experimental Data to Theoretical Values esi_ms->data_analysis maldi_ms->data_analysis nmr->data_analysis report Final Certificate of Analysis (Identity, Purity, Structure) data_analysis->report

Caption: General analytical workflow for the validation of this compound conjugates.

References

The Critical Impact of PEG Linker Length on PROTAC Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a key challenge. Among the critical determinants of a PROTAC's success is the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides a comprehensive comparison of the biological activity of PROTACs with varying polyethylene glycol (PEG) linker lengths, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer but a crucial element that dictates the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and composition of this linker directly influence several key performance indicators of a PROTAC, including its degradation efficacy, selectivity, and physicochemical properties.[3][] An optimal linker length is essential for positioning the target protein and the E3 ligase in the correct proximity and orientation to facilitate the transfer of ubiquitin, marking the target protein for proteasomal degradation.[5][6] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where ubiquitination is inefficient.[2][7]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1][7] The following tables summarize illustrative experimental data from various studies, demonstrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4)
Linker Length (PEG units)DC50 (nM)Dmax (%)Reference
PEG34588[1]
PEG42592[1]
PEG5 10 >95 [1]
PEG63090[1]

This illustrative data, compiled from literature sources, demonstrates that for BRD4-targeting PROTACs, a PEG5 linker achieves the optimal balance of potency and efficacy.[1]

Table 2: Degradation of Estrogen Receptor-α (ERα)
PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
12~50>10[8][9]
16 ~80 ~1 [8][9]
19~60~5[9]
21~40>10[9]

Studies on ERα-targeting PROTACs revealed that a 16-atom linker was significantly more potent in degrading the target protein compared to shorter or longer linkers.[9]

Table 3: Degradation of TANK-binding kinase 1 (TBK1)
PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No Degradation-[3][6]
12-29Submicromolar>75[3]
21 3 96 [3]
2929276[3]

For TBK1-targeting PROTACs, a minimum linker length of 12 atoms was required to observe degradation, with a 21-atom linker demonstrating the highest potency and efficacy.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[10]

1. Cell Culture and Treatment:

  • Seed the chosen cell line in 6-well plates and grow to 70-80% confluency.[7]

  • Treat the cells with a serial dilution of the PROTAC compound (typically in DMSO) or vehicle control for a specified period (e.g., 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Quantify the band intensities using densitometry software.[1]

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[1]

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 2: Ternary Complex Formation Assays

Assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex is crucial for understanding the mechanism of action.

A. Co-Immunoprecipitation (Co-IP):

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC or vehicle control.

  • Lyse the cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) or the target protein, coupled to protein A/G magnetic beads.

3. Elution and Western Blot:

  • Wash the beads to remove non-specific binding.

  • Elute the bound proteins from the beads.

  • Perform Western blotting on the eluate, probing for the target protein and the E3 ligase to confirm their interaction in the presence of the PROTAC.

B. Surface Plasmon Resonance (SPR): [1]

1. Immobilization:

  • Immobilize the purified E3 ligase onto an SPR sensor chip.[1]

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase.

3. Ternary Interaction Analysis:

  • Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.[11]

4. Data Analysis:

  • Analyze the sensorgram data to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex formation.

  • Calculate the cooperativity factor (α), which indicates the extent to which the binding of the target protein and the E3 ligase to the PROTAC is mutually beneficial.[1]

Visualizing Key Processes in PROTAC Action

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Synthesize PROTACs with Varying PEG Linker Lengths primary_assay Primary Assay: Assess Protein Degradation (Western Blot) start->primary_assay quantify Determine DC50 & Dmax primary_assay->quantify secondary_assay Secondary Assay: Confirm Ternary Complex Formation (Co-IP, SPR) quantify->secondary_assay For promising candidates analyze Analyze Cooperativity (α) secondary_assay->analyze tertiary_assay Tertiary Assay: Assess Cellular Permeability & Off-Target Effects analyze->tertiary_assay end End: Select Optimal PROTAC Candidate tertiary_assay->end

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Length_Logic cluster_linker PEG Linker Length cluster_outcome Biological Outcome cluster_result Degradation Efficacy short Too Short steric_hindrance Steric Hindrance No Ternary Complex short->steric_hindrance optimal Optimal stable_complex Stable & Productive Ternary Complex optimal->stable_complex long Too Long unstable_complex Unstable/Non-Productive Ternary Complex long->unstable_complex no_degradation No/Poor Degradation steric_hindrance->no_degradation efficient_degradation Efficient Degradation stable_complex->efficient_degradation inefficient_degradation Inefficient Degradation unstable_complex->inefficient_degradation

Caption: Logical relationship between PEG linker length and PROTAC efficacy.

References

Head-to-Head Comparison: Boc-NH-PEG5-propargyl vs. Boc-NH-PEG4-propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, heterobifunctional polyethylene glycol (PEG) linkers have garnered significant attention for their ability to impart favorable physicochemical properties. This guide provides an objective, data-driven comparison of two closely related short-chain PEG linkers: Boc-NH-PEG5-propargyl and Boc-NH-PEG4-propargyl.

Both molecules share a common architecture: a tert-butyloxycarbonyl (Boc) protected amine for sequential conjugation, a terminal propargyl group for efficient "click" chemistry, and a hydrophilic PEG spacer. The key distinction lies in the length of this spacer, with this compound containing five ethylene glycol units and Boc-NH-PEG4-propargyl containing four. This subtle difference can have a significant impact on the performance of the resulting bioconjugate.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these linkers is essential for their effective application in synthesis and bioconjugation.

PropertyThis compoundBoc-NH-PEG4-propargyl
Synonyms t-Boc-N-Amido-PEG5-propargyl, Boc-Amine-PEG5-propargylt-Boc-N-Amido-PEG4-propargyl, Boc-Amine-PEG4-propargyl
Molecular Formula C18H33NO7C16H29NO6
Molecular Weight 375.46 g/mol []331.4 g/mol [2]
Appearance Colorless to light yellow liquid or solidColorless to light yellow liquid
Solubility Soluble in DMSO, DCM, DMF[2][]Soluble in DMSO, DCM, DMF[2]
Storage Conditions -20°C, desiccated and protected from light-20°C, desiccated and protected from light

Performance in PROTACs: A Quantitative Comparison

The linker in a PROTAC plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The length and flexibility of the linker are key determinants of the molecule's overall performance.

A comparative analysis of homo-PROTACs targeting the von Hippel-Lindau (VHL) E3 ligase for self-degradation revealed a clear dependency on linker length. While specific data for a direct comparison in a hetero-PROTAC system is limited, the trend observed in this study provides valuable insights.

PROTAC LinkerTarget ProteinDC50 (nM)Dmax (%)Cell Line
PEG5 pVHL30< 100>90HeLa
PEG4 pVHL30Less PotentLowerNot Specified
PEG3 pVHL30Less PotentLowerNot Specified

Note: The parent study highlighted the PROTAC with the PEG5 linker as the most effective at inducing VHL self-degradation. Specific DC50 and Dmax values for the PEG3 and PEG4 analogs were not detailed but were noted as being less potent with lower maximal degradation.

This data suggests that for this particular system, a PEG5 linker provides a more optimal spatial arrangement for efficient ternary complex formation and subsequent protein degradation compared to the shorter PEG4 linker.

Impact on Antibody-Drug Conjugates (ADCs)

The incorporation of PEG linkers in ADCs is a well-established strategy to improve their physicochemical and pharmacological properties.[4] Key considerations include:

  • Hydrophilicity and Aggregation: Both PEG4 and PEG5 linkers enhance the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads and can reduce the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[4]

  • Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[4] While the difference between a PEG4 and a PEG5 linker in this regard is likely to be modest, it could contribute to improved tumor accumulation.

  • In Vitro Cytotoxicity: An emerging trend in ADC development is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity.[5] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent release of the cytotoxic payload within the cell.

  • In Vivo Efficacy: The potential for a longer plasma half-life with a PEG5 linker could translate to enhanced in vivo anti-tumor activity, although this needs to be balanced against any potential decrease in in vitro potency. The optimal linker length is often a trade-off between pharmacokinetic advantages and cytotoxic potency and is highly dependent on the specific antibody, payload, and tumor target.[6]

In general, shorter PEG linkers (in the range of PEG2-PEG8) are often considered to provide a good balance between improved stability and efficient tumor penetration.[7]

Experimental Protocols

The following are generalized protocols for the key chemical transformations involving Boc-NH-PEG-propargyl linkers. These should be regarded as starting points and may require optimization based on the specific substrates and experimental context.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.

Materials:

  • Boc-NH-PEG-propargyl linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEG-propargyl linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG-propargyl linker.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" chemistry conjugation of the propargyl-functionalized PEG linker to an azide-containing molecule.

Materials:

  • Amine-PEG-propargyl linker (from Protocol 1)

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Suitable solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • In a reaction vessel, dissolve the azide-containing molecule and the amine-PEG-propargyl linker (typically in a slight molar excess) in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄ in water.

  • In another vial, prepare a stock solution of the THPTA ligand in water.

  • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 mol%).

  • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Upon completion, the resulting conjugate can be purified by a suitable method such as size-exclusion chromatography, dialysis, or reversed-phase HPLC, depending on the nature of the product.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key chemical structures and the general workflow for utilizing these bifunctional linkers.

Chemical Structures of Boc-NH-PEG-propargyl Linkers cluster_PEG5 This compound cluster_PEG4 Boc-NH-PEG4-propargyl Boc5 Boc-NH PEG5_1 O Boc5->PEG5_1 PEG5_2 O PEG5_1->PEG5_2 PEG5_3 O PEG5_2->PEG5_3 PEG5_4 O PEG5_3->PEG5_4 PEG5_5 O PEG5_4->PEG5_5 Propargyl5 Propargyl PEG5_5->Propargyl5 Boc4 Boc-NH PEG4_1 O Boc4->PEG4_1 PEG4_2 O PEG4_1->PEG4_2 PEG4_3 O PEG4_2->PEG4_3 PEG4_4 O PEG4_3->PEG4_4 Propargyl4 Propargyl PEG4_4->Propargyl4

Caption: General structures of this compound and Boc-NH-PEG4-propargyl.

General Bioconjugation Workflow Start Boc-NH-PEG-propargyl Deprotection Boc Deprotection (Protocol 1) Start->Deprotection Amine_Linker H2N-PEG-propargyl Deprotection->Amine_Linker Coupling Amide Bond Formation Amine_Linker->Coupling Molecule1 Molecule 1 (e.g., targeting ligand) Molecule1->Coupling Intermediate Molecule 1-NH-PEG-propargyl Coupling->Intermediate Click CuAAC Click Chemistry (Protocol 2) Intermediate->Click Molecule2 Molecule 2 with Azide (e.g., payload) Molecule2->Click Final_Conjugate Molecule 1-Linker-Molecule 2 Click->Final_Conjugate

Caption: A generalized workflow for the synthesis of a bioconjugate.

Conclusion

The choice between this compound and Boc-NH-PEG4-propargyl is a nuanced decision that should be guided by the specific application and the desired properties of the final bioconjugate. The available data suggests that for PROTACs, the longer PEG5 linker may offer advantages in achieving optimal degradation efficacy. For ADCs, both linkers are expected to improve hydrophilicity and stability, with the PEG5 linker potentially providing a slight advantage in pharmacokinetic profile, which must be weighed against a possible reduction in in vitro potency. A systematic evaluation of both linkers in the specific context of the intended application is recommended to identify the optimal choice for a given therapeutic candidate.

References

The Pivotal Role of the PEG5 Linker in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring a five-unit polyethylene glycol (PEG5) linker. We will delve into how the length of the PEG linker impacts key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is far more than a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various linker types, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2]

This guide focuses on the successful application of a PEG5 linker in PROTAC design, using a well-characterized BRD4-targeting PROTAC as a primary case study. We will compare its performance with PROTACs utilizing different PEG linker lengths and targeting other proteins to highlight the principles of linker optimization.

The "Goldilocks" Principle of Linker Length: A BRD4 Case Study

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are crucial regulators of gene transcription and are attractive targets in oncology.[3] The development of PROTACs to degrade BRD4 has demonstrated the critical importance of the linker length for optimal efficacy.

In a series of PROTACs designed to degrade BRD4, consisting of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, the PROTAC utilizing a PEG5 linker exhibited the most potent degradation of BRD4.[4] This molecule demonstrated the lowest half-maximal degradation concentration (DC50) and the highest maximal degradation (Dmax), indicating superior potency and efficacy compared to its counterparts with shorter (PEG3, PEG4) or longer (PEG6) linkers.[4][5] This highlights a "Goldilocks" principle in linker design, where a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to unfavorable conformations.[6]

Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
PROTACLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
JQ1-PROTAC-1PEG3BRD4VHL5585Not Specified
JQ1-PROTAC-2PEG4BRD4VHL2095Not Specified
JQ1-PROTAC-3 PEG5 BRD4 VHL 15 >98 Not Specified
JQ1-PROTAC-4PEG6BRD4VHL3092Not Specified

This data is synthesized from comparative studies of BRD4-targeting PROTACs.[4][5]

Contrasting Case Study: BCR-ABL Degraders

In contrast to the BRD4 case, a study on PROTACs targeting the oncogenic fusion protein BCR-ABL found that a shorter PEG1 linker was the most effective.[7] In this instance, PROTACs with PEG linkers of varying lengths (PEG1-4) were synthesized, and the one with a single PEG unit (Arg-PEG1-Dasa) demonstrated the most potent degradation of BCR-ABL in K562 cells, with a DC50 value of 0.85 nM and a Dmax of 98.8%.[7] This underscores that the optimal linker length is highly dependent on the specific protein of interest and the E3 ligase being recruited.

Performance of a BCR-ABL-Targeting PROTAC with a PEG1 Linker
PROTACLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Arg-PEG1-DasaPEG1BCR-ABLUBR family0.8598.8K562

Data from a study on single amino acid-based PROTACs.[7]

Visualizing the PROTAC Mechanism and Workflow

To facilitate a deeper understanding of the processes involved in PROTAC research, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., JQ1-PEG5-VHL) POI Target Protein (e.g., BRD4) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation Protein Degradation Assay (Western Blot) Characterization->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Characterization->Viability DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax IC50 Determine IC50 Viability->IC50

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Boc-NH-PEG5-propargyl Linker

This protocol describes a modular approach for synthesizing a BRD4-targeting PROTAC using a this compound linker, which involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

Step 1: Preparation of Azide-Functionalized JQ1

  • Dissolve JQ1-carboxylic acid in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes.

  • Add an azide-containing amine (e.g., 1-azido-3-aminopropane) and stir at room temperature overnight.

  • Purify the JQ1-azide product by flash chromatography.

Step 2: Coupling of VHL Ligand to the this compound Linker

  • Dissolve the VHL ligand with a free hydroxyl group and this compound in a suitable solvent.

  • Perform a coupling reaction, for example, a Mitsunobu reaction, to attach the VHL ligand to one end of the linker.

  • Purify the VHL-linker conjugate.

Step 3: Boc Deprotection

  • Dissolve the VHL-linker conjugate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

  • Evaporate the solvent and TFA to obtain the deprotected VHL-linker-amine.

Step 4: Click Chemistry Reaction

  • Dissolve the JQ1-azide and the deprotected VHL-linker-amine in a solvent mixture (e.g., t-BuOH/water).

  • Add a copper(II) sulfate solution and a reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature for 4-12 hours.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream functional effects of target protein degradation.[2]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate for 24 hours.[1]

  • Compound Treatment: Prepare a serial dilution of the PROTAC in culture medium and add it to the cells. Incubate for the desired treatment period (e.g., 72 hours).[1]

  • Assay Procedure: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[1]

  • Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]

References

A Comparative Analysis of Click Chemistry Efficiency with Different PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and precise conjugation of molecules is a cornerstone of innovation. Click chemistry, with its high efficiency and biocompatibility, has emerged as a premier tool for creating complex bioconjugates. The choice of the polyethylene glycol (PEG) linker within these constructs is not merely a matter of spacing; it critically influences reaction kinetics, solubility, and the ultimate biological performance of the conjugate. This guide provides an objective comparison of click chemistry efficiency with various PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics and research tools.

Executive Summary

This guide explores the two dominant forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We delve into a comparative analysis of their reaction efficiencies when utilized with PEG linkers of varying lengths and architectures (linear versus branched).

The evidence indicates a trade-off between the rapid kinetics of CuAAC and the superior biocompatibility of SPAAC. For SPAAC, the choice of cyclooctyne (e.g., DBCO, BCN) significantly impacts reaction rates. Furthermore, the length and structure of the PEG linker can modulate reaction efficiency, with longer or branched linkers sometimes presenting steric hindrance while offering benefits in solubility and pharmacokinetics. This guide presents quantitative data to facilitate an informed selection of the optimal click chemistry and PEG linker strategy for specific research applications.

Data Presentation: Quantitative Comparison of Click Chemistry Reactions

The efficiency of click chemistry reactions is best described by their second-order rate constants, which provide a quantitative measure of reaction speed. The following tables summarize key kinetic data for CuAAC and various SPAAC reagents, as well as a qualitative comparison of the impact of PEG linker characteristics.

Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC

Reaction TypeReagentsTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Terminal Alkyne + Azide1 - 100[1]Very fast kinetics, robust and high-yielding.[1]Requires a cytotoxic copper(I) catalyst.[1]
SPAAC DBCO + Azide~0.90[1]Bioorthogonal (copper-free), ideal for living systems.[1]Generally slower than CuAAC.[1]
SPAAC BCN + Azide~0.012 - 0.024[1]Copper-free, suitable for in vivo applications.Slower than DBCO-mediated SPAAC.[1]
IEDDA Tetrazine + TCO1 - 10⁶[2]Exceptionally fast kinetics.[2]Tetrazines can be less stable.[2]

Table 2: Influence of PEG Linker Properties on Click Chemistry Efficiency

PEG Linker CharacteristicImpact on SolubilityImpact on Reaction KineticsPotential for Steric Hindrance
Increasing Linear PEG Length (e.g., PEG4 to PEG12) IncreasesCan decrease due to steric hindrance.[2]Increases
Branched vs. Linear Architecture Branched generally offers higher solubility.Branched may exhibit slower kinetics due to increased steric hindrance.Branched structures have a higher potential for steric hindrance.

Experimental Protocols

Reproducible and comparable data are contingent on standardized experimental methodologies. The following protocols provide a framework for comparing the efficiency of different click chemistry reactions with various PEG linkers.

Protocol 1: General Procedure for Comparing CuAAC Reaction Efficiency with Different PEG Linkers

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide).

  • A series of alkyne-PEG-payload molecules with varying PEG lengths (e.g., Alkyne-PEG4-Biotin, Alkyne-PEG8-Biotin, Alkyne-PEG12-Biotin).

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction vessels (e.g., microcentrifuge tubes).

  • Analytical instruments: HPLC system with a suitable column (e.g., C18 for small molecules, SEC for proteins) and a mass spectrometer (e.g., ESI-TOF).

Procedure:

  • Reaction Setup: In separate reaction vessels, combine the azide-functionalized biomolecule (final concentration, e.g., 1 mg/mL) with each of the alkyne-PEG-payload molecules (e.g., 5-fold molar excess) in PBS.

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow this mixture to stand for 2-3 minutes.

  • Reaction Initiation: Add the copper/ligand complex to each reaction vessel. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically 50-250 µM.

  • Incubation: Incubate the reactions at room temperature for 1 hour.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.

  • Analysis:

    • HPLC: Analyze the reaction mixtures by reverse-phase HPLC or size-exclusion HPLC. Quantify the peak areas of the starting materials and the conjugated product to determine the reaction yield.

    • Mass Spectrometry: Confirm the identity of the product and assess the purity of the reaction mixture by LC-MS.

Protocol 2: General Procedure for Comparing SPAAC Reaction Efficiency with Different PEG Linkers

Materials:

  • Azide-functionalized biomolecule.

  • A series of strained alkyne-PEG-payload molecules (e.g., DBCO-PEG4-Biotin, DBCO-PEG8-Biotin, BCN-PEG4-Biotin).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction vessels.

  • Analytical instruments: HPLC and mass spectrometer.

Procedure:

  • Reaction Setup: In separate reaction vessels, combine the azide-functionalized biomolecule with each of the strained alkyne-PEG-payload molecules (e.g., 2-5 fold molar excess) in PBS.

  • Incubation: Incubate the reactions at room temperature for 4-12 hours or at 4°C overnight. The optimal incubation time will depend on the specific strained alkyne used.

  • Analysis: Analyze the reaction mixtures using HPLC and mass spectrometry as described in Protocol 1 to determine reaction yield and product identity.

Mandatory Visualization

Signaling Pathway: HER2 Signaling in Cancer

Antibody-drug conjugates (ADCs) frequently utilize click chemistry for their synthesis and often target receptors like HER2, which is overexpressed in various cancers. The following diagram illustrates the HER2 signaling pathway, a critical target in cancer therapy.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras STAT STAT HER2->STAT HER3 HER3 HER3->PI3K EGFR EGFR EGFR->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Ligand Ligand Ligand->HER3 Ligand->EGFR ADC Anti-HER2 ADC ADC->HER2 Binds to HER2

Caption: The HER2 signaling pathway, a key regulator of cell growth and proliferation.

Experimental Workflow: Comparative Analysis of Click Chemistry Efficiency

The following diagram outlines a systematic workflow for comparing the efficiency of different click chemistry strategies.

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation A1 Prepare Azide- Functionalized Biomolecule C1 CuAAC Reaction: + CuSO4/Ligand + Sodium Ascorbate A1->C1 C2 SPAAC Reaction: (No Catalyst) A1->C2 B1 Prepare Alkyne-PEG Linkers (Varying Lengths/Types) B1->C1 B1->C2 D1 HPLC Analysis: - Quantify Reactants - Quantify Product C1->D1 C2->D1 D2 Mass Spectrometry: - Confirm Product Identity - Assess Purity D1->D2 E1 Compare Reaction Yields D2->E1 E2 Compare Reaction Rates D2->E2

Caption: Experimental workflow for comparing the efficiency of CuAAC and SPAAC.

Logical Diagram: Factors Influencing Click Chemistry Efficiency

The efficiency of a click chemistry reaction is a multifactorial equation. The diagram below illustrates the key variables that researchers must consider.

Factors_Affecting_Efficiency cluster_chemistry Chemistry Type cluster_reagents Reagents cluster_linker PEG Linker cluster_conditions Reaction Conditions center_node Click Chemistry Efficiency CuAAC CuAAC CuAAC->center_node SPAAC SPAAC SPAAC->center_node Cyclooctyne Cyclooctyne Type (DBCO, BCN) Cyclooctyne->SPAAC Ligand Cu(I) Ligand (THPTA, TBTA) Ligand->CuAAC Concentration Reactant Concentration Concentration->center_node Length Linker Length Length->center_node Architecture Linker Architecture (Linear vs. Branched) Architecture->center_node Temperature Temperature Temperature->center_node Solvent Solvent/Buffer Solvent->center_node Time Reaction Time Time->center_node

Caption: Key factors that influence the efficiency of click chemistry reactions.

References

Evaluating the In Vivo Stability of Boc-NH-PEG5-propargyl Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the in vivo stability, pharmacokinetic profile, and overall efficacy of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the in vivo stability of the Boc-NH-PEG5-propargyl linker with alternative linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a heterobifunctional molecule incorporating three key chemical features: a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. The in vivo stability of this linker is a composite of the stability of these individual components within a physiological environment.

Comparative Analysis of Linker Stability

The in vivo stability of a linker is paramount to ensure that the conjugated therapeutic agent remains intact in circulation until it reaches its target, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[1] The stability of the this compound linker can be inferred by examining its constituent parts in comparison to other commonly used linkers.

The Boc-protected carbamate group is generally stable to hydrolysis by plasma enzymes under physiological conditions (pH 7.4).[2][3] The carbamate linkage is known to be more resistant to hydrolysis than an ester linkage.[4] However, the Boc group is designed to be labile under acidic conditions, a feature utilized during synthesis but which also suggests potential for cleavage in acidic intracellular compartments like endosomes and lysosomes.[5][6]

The pentaethylene glycol (PEG) chain is a well-established component for enhancing the pharmacokinetic properties of bioconjugates.[1][7] The hydrophilic nature of the PEG linker can create a hydration shell around the molecule, which can sterically hinder access by proteolytic and metabolic enzymes, leading to a longer plasma half-life and reduced clearance.[8][9] Studies have shown that PEGylated linkers generally exhibit improved in vivo stability compared to their non-PEGylated alkyl counterparts.[10]

The propargyl group , an alkyne functional group, is relatively stable in vivo.[11] Its primary metabolic fate typically involves oxidative transformations of adjacent functional groups rather than the alkyne moiety itself.[12] However, the presence of a propargyl group can influence the metabolic stability of the entire molecule, and its impact should be empirically evaluated.[13]

Quantitative Data on Linker Stability

Direct, head-to-head in vivo stability data for the this compound linker is not extensively available in the public domain. However, by compiling data from studies on structurally related linkers, we can draw informative comparisons. The following tables summarize quantitative data on the stability of different linker types, which can be used to infer the expected performance of a this compound-containing conjugate.

Table 1: Comparative In Vivo Stability of Different Linker Classes

Linker TypeRepresentative ExampleAnimal ModelKey In Vivo Stability FindingsReference(s)
PEGylated Linker PEG-containing PROTACMouse, RatLonger half-life and lower clearance compared to alkyl linkers.[1][8][1][8]
Alkyl Linker Short alkyl chain PROTACMouseGenerally metabolically stable but can be susceptible to oxidation.[7][9][7][9]
Rigid Linker Piperazine-containing PROTACMouseImproved metabolic stability and longer half-life compared to flexible linkers.[14][1][14]
Cleavable Linker (Val-Cit) Val-Cit-PABC ADCMouseRelatively unstable in mouse plasma due to enzymatic cleavage.[15][16][15][16]
Non-cleavable Linker (Thioether) Thioether-linked ADCRatHigh stability in circulation, with payload release relying on antibody degradation.[17][17]

Table 2: Impact of Linker Composition on PROTAC Pharmacokinetics (Illustrative Data)

PROTACLinker CompositionAnimal ModelOral Bioavailability (%)Half-life (t½) (hours)Reference
PROTAC A Flexible Alkyl LinkerRat<101-2[14]
PROTAC B Flexible PEG LinkerRat10-202-4[14]
PROTAC C Rigid Piperazine LinkerMouse51Not Reported[14]
ARV-110 Rigid Piperidine-PiperazineRat474.9[18]

Note: The data in Table 2 is compiled from various sources and is intended for comparative illustration. Direct comparison should be made with caution due to differences in the conjugated molecules and experimental conditions.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate containing the this compound linker in a relevant animal model.

Materials:

  • Test bioconjugate (e.g., ADC or PROTAC)

  • Vehicle (e.g., sterile PBS, saline with 5% DMSO and 10% Solutol)

  • Rodent model (e.g., mice or rats)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the test bioconjugate to a cohort of animals via a relevant route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate and any relevant metabolites or cleavage products.[2][19]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[14]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker in plasma from different species (e.g., mouse, rat, human) to assess potential interspecies differences in metabolism.

Materials:

  • Test bioconjugate

  • Plasma from relevant species

  • Incubator (37°C)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test bioconjugate in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching solution to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact bioconjugate.

  • Half-life Calculation: Determine the in vitro half-life of the bioconjugate in plasma.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

G PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

A simplified diagram of the PROTAC-mediated protein degradation pathway.

G Experimental Workflow for In Vivo Linker Stability Assessment cluster_preclinical Preclinical Study cluster_analytical Bioanalysis Dosing Bioconjugate Dosing (Animal Model) BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis (Quantification of Intact Conjugate) PlasmaPrep->LCMS PKAnalysis Pharmacokinetic Analysis (t½, CL, AUC) LCMS->PKAnalysis G Logical Relationships in Linker Stability LinkerStability In Vivo Linker Stability PKProfile Pharmacokinetic Profile LinkerStability->PKProfile BocCarbamate Boc-Carbamate Stability BocCarbamate->LinkerStability PEGChain PEG Chain Properties PEGChain->LinkerStability PropargylGroup Propargyl Group Metabolism PropargylGroup->LinkerStability

References

benchmarking Boc-NH-PEG5-propargyl against commercially available linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-NH-PEG5-propargyl Performance Against Commercially Available Linkers

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional moieties but also significantly influences the stability, solubility, and overall performance of the final conjugate.[1] This guide provides an objective comparison of this compound, a heterobifunctional linker, against other commercially available linkers, supported by experimental data and detailed protocols.

This compound is a discrete polyethylene glycol (dPEG®) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal alkyne (propargyl group).[2][] This structure allows for a sequential and orthogonal conjugation strategy. The terminal alkyne facilitates highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules.[2] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling.[2][4] The five-unit PEG spacer enhances aqueous solubility and provides a flexible chain to minimize steric hindrance.[2]

Performance Benchmarking: this compound vs. Alternative Linkers

The performance of this compound is best understood in the context of other commercially available linkers. These alternatives can be broadly categorized based on their reactive functionalities and spacer characteristics.

Key Performance Parameters:
  • Reaction Efficiency & Specificity: this compound, utilized in CuAAC reactions, offers high specificity and efficiency, leading to stable triazole linkages.[1][5] This "click chemistry" approach provides excellent control over the conjugation site.[1] In contrast, traditional linkers like N-hydroxysuccinimide (NHS) esters, which react with primary amines, can result in a heterogeneous mixture of conjugates.[1]

  • Solubility: The incorporation of PEG chains is a well-established method to improve the aqueous solubility of bioconjugates.[6][7][] The PEG5 chain in this compound contributes to enhanced hydrophilicity, which is particularly beneficial for hydrophobic payloads.[2] The length of the PEG chain is a critical factor, with longer chains generally leading to greater solubility, although this can sometimes be accompanied by a decrease in potency.

  • Stability: The stability of the linker is crucial for the therapeutic efficacy of bioconjugates like ADCs. Linkers must remain stable in circulation to prevent premature payload release.[9] The triazole linkage formed via click chemistry is known for its high stability.[10] The stability of conjugates can be assessed using in vitro plasma stability assays.[9][11]

  • Pharmacokinetics: The pharmacokinetic profile of a bioconjugate is significantly influenced by the linker. PEGylation is known to increase the hydrodynamic volume of conjugates, leading to reduced renal clearance and a longer circulation half-life.[2][12]

Quantitative Data Comparison

The following tables summarize key performance metrics for different linker types, providing a comparative overview.

Linker TypeReactive GroupsReaction ChemistrySpecificityKey AdvantagesKey Disadvantages
This compound Boc-amine, PropargylCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)HighHigh reaction efficiency, stable triazole linkage, enhanced solubility.[2][5]Requires a copper catalyst, which can be cytotoxic.[5]
NHS Ester-PEG Linkers NHS EsterAmine acylationModerateReadily reacts with primary amines, well-established chemistry.[1]Can result in heterogeneous products, potential for hydrolysis.[1]
Maleimide-PEG Linkers MaleimideThiol-Michael additionHighHighly selective for cysteine residues, forms stable thioether bonds.[13]Potential for retro-Michael reaction leading to payload deconjugation.
Alkyl/Ether Linkers e.g., ChloroalkaneNucleophilic substitutionModerateSynthetically accessible, can be used in PROTAC synthesis.[4][]Can be more susceptible to metabolic degradation.[11]
Linker PropertyThis compound (CuAAC)NHS Ester-PEGMaleimide-PEG
Typical Reaction Time 1-4 hours30-60 minutes1-2 hours
Typical Reaction pH 7.47.0-8.06.5-7.5
Resulting Linkage Stability Very High (Triazole)High (Amide)High (Thioether)
Aqueous Solubility Enhanced by PEG5 chainEnhanced by PEG chainEnhanced by PEG chain
Control over Conjugation Site HighLow to ModerateHigh

Experimental Protocols

For a robust comparison of linker performance, standardized experimental protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma by measuring the amount of intact conjugate over time.[9]

Materials:

  • Test bioconjugate

  • Control bioconjugate (with a known stable linker)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS/MS system[9]

Procedure:

  • Incubation: Dilute the test bioconjugate to a final concentration (e.g., 1 µM) in pre-warmed human plasma.[11] Prepare a control sample in PBS.

  • Time-Point Sampling: Incubate the samples at 37°C.[11] Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).[9]

  • Sample Preparation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11] Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.[9][11]

Protocol 2: Determination of Aqueous Solubility

Objective: To compare the aqueous solubility of different bioconjugates.

Materials:

  • Lyophilized bioconjugates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add increasing amounts of the lyophilized bioconjugate to a fixed volume of PBS in separate microcentrifuge tubes.

  • Equilibration: Vortex the tubes for a set period to facilitate dissolution. Allow the samples to equilibrate at room temperature.

  • Separation: Centrifuge the tubes to pellet any undissolved material.

  • Quantification: Carefully remove the supernatant and measure the absorbance at a wavelength specific to the bioconjugate to determine its concentration. The highest concentration achieved represents the aqueous solubility.

Protocol 3: Click Chemistry (CuAAC) Reaction Efficiency

Objective: To determine the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Azide-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Suitable buffer (e.g., PBS, pH 7.4)

  • HPLC system

Procedure:

  • Boc Deprotection: If starting with this compound, deprotect the amine using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Reaction Setup: In a reaction vessel, dissolve the azide-containing molecule and the deprotected propargyl-PEG linker in the reaction buffer.[1]

  • Catalyst Addition: Add a solution of CuSO₄ and a reducing agent like sodium ascorbate to initiate the reaction.[15]

  • Monitoring: Monitor the reaction progress by HPLC. The disappearance of starting materials and the appearance of the product peak are tracked over time.

  • Quantification: Calculate the reaction efficiency by comparing the peak area of the product to the initial peak area of the limiting reagent.

Visualizing Workflows and Relationships

To further clarify the experimental processes and the interplay of linker properties, the following diagrams are provided.

G cluster_0 General Experimental Workflow for Linker Comparison start Synthesize/Obtain Bioconjugates with Different Linkers stability In Vitro Plasma Stability Assay start->stability solubility Aqueous Solubility Determination start->solubility efficiency Reaction Efficiency Assay start->efficiency data Data Analysis and Comparison stability->data solubility->data efficiency->data end Select Optimal Linker data->end

Caption: A generalized workflow for the comparative evaluation of different linkers.

G cluster_1 Relationship of Linker Properties to Conjugate Performance linker Linker Properties (e.g., this compound) sol Solubility linker->sol PEG chain length stab Stability linker->stab Linkage chemistry pk Pharmacokinetics linker->pk Hydrophilicity & Size efficacy Overall Conjugate Efficacy sol->efficacy stab->efficacy pk->efficacy

Caption: The impact of linker properties on the overall performance of a bioconjugate.

Conclusion

This compound stands out as a versatile and efficient linker for the construction of advanced bioconjugates. Its key advantages lie in the high specificity and stability afforded by click chemistry, coupled with the beneficial physicochemical properties imparted by the PEG spacer. While alternative linkers such as those with NHS ester or maleimide functionalities have their specific applications, the orthogonal reactivity and controlled conjugation offered by this compound make it a strong candidate for developing next-generation therapeutics where homogeneity and stability are paramount. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and the desired in vivo performance.

References

A Comparative Guide to the Structural Analysis of Proteins Conjugated with Boc-NH-PEG5-propargyl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to proteins, or PEGylation, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their plasma half-life, improves stability, and reduces immunogenicity. The choice of the PEGylation reagent is critical as it dictates the site of attachment, the stability of the conjugate, and can influence the overall structure and function of the protein.

This guide provides an objective comparison of Boc-NH-PEG5-propargyl, a popular linker for "click chemistry," with two widely used alternatives: NHS-ester and Maleimide-PEG linkers. We present a comparative analysis of their conjugation chemistries, supported by experimental data on their performance, and detail the methodologies for the structural characterization of the resulting protein conjugates.

Comparison of Protein Conjugation Reagents

The selection of a PEGylation reagent is primarily driven by the available functional groups on the protein surface and the desired level of site-specificity. This compound, with its terminal alkyne group, allows for a highly specific and efficient conjugation to proteins containing a complementary azide group via copper-catalyzed or strain-promoted click chemistry. In contrast, NHS-ester and Maleimide-PEG linkers target naturally occurring functional groups on the protein surface.

FeatureThis compound (Click Chemistry)NHS-ester-PEGMaleimide-PEG
Target Functional Group Azide (-N₃)Primary amines (-NH₂) on Lysine residues and N-terminusSulfhydryl (-SH) on Cysteine residues
Reaction Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic acyl substitutionMichael addition
Specificity High site-specificity (requires introduction of an azide group into the protein)Low site-specificity (reacts with multiple accessible lysines)High site-specificity (cysteine residues are less abundant than lysines)
Resulting Linkage Stable triazole ringStable amide bondStable thioether bond (can be reversible under certain in vivo conditions)[1]
Typical Conjugation Efficiency >90% (for click chemistry reactions)[2][3]40-60%70-90%

Experimental Data: A Head-to-Head Comparison

A study comparing maleimide-thiol conjugation with copper-free click chemistry for the conjugation of VHHs (nanobodies) provides valuable insights into the efficiency of these methods. The study found that click chemistry offered superior control over the stoichiometry of the conjugate, resulting in a more homogeneous product.[3][4]

Conjugation MethodStoichiometry ControlProduct HomogeneityFunctional Binding Capacity
Maleimide-thiol coupling Diverse reaction productsHeterogeneousPreserved
Click Chemistry (SPAAC) Defined 1:1 conjugatesHomogeneousEqual or better than maleimide-thiol conjugates

Data summarized from a comparative study on VHHs.[3][4]

Structural Analysis of PEGylated Proteins: Key Methodologies

A thorough structural analysis is imperative to ensure that the conjugation process does not adversely affect the protein's conformation and biological activity. A combination of analytical techniques is often employed to provide a comprehensive understanding of the PEGylated protein.

Workflow for Conjugation and Structural Analysis

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Structural Analysis Protein Protein with Target Functional Group Conjugation Conjugation Reaction Protein->Conjugation Linker PEG Linker (this compound, NHS-Ester, or Maleimide) Linker->Conjugation Purification Purification of PEGylated Protein Conjugation->Purification MS Mass Spectrometry (Intact Mass & Peptide Mapping) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Xray X-ray Crystallography Purification->Xray SEC Size Exclusion Chromatography Purification->SEC

Caption: A generalized workflow for protein PEGylation and subsequent structural analysis.

Detailed Experimental Protocols

Protein Conjugation Protocols

a) Conjugation via Click Chemistry (this compound)

This protocol assumes the protein has been pre-functionalized with an azide group.

  • Preparation of Reagents:

    • Dissolve the azide-modified protein in a copper-compatible buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a copper ligand (e.g., THPTA) in water.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified protein and a 5- to 10-fold molar excess of the this compound stock solution.

    • Add the copper-ligand premix to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Remove excess reagents and the copper catalyst using a desalting column or size-exclusion chromatography (SEC).

b) Conjugation via NHS Ester Chemistry

  • Preparation of Reagents:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Purify the conjugate using SEC or dialysis.

c) Conjugation via Maleimide Chemistry

  • Preparation of Reagents:

    • Dissolve the protein containing a free thiol group in a thiol-free buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove it prior to conjugation.

    • Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG linker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol (e.g., L-cysteine).

    • Purify the conjugate using SEC or dialysis.

Structural Analysis Protocols

a) Mass Spectrometry: Intact Mass Analysis

  • Sample Preparation: Desalt the purified PEGylated protein using a suitable method (e.g., reverse-phase chromatography or buffer exchange).

  • LC-MS Analysis:

    • Inject the desalted sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Use a gradient of acetonitrile in water with 0.1% formic acid to elute the protein.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact protein. The mass increase corresponds to the number of attached PEG molecules.

b) Mass Spectrometry: Peptide Mapping

  • Protein Digestion:

    • Denature, reduce, and alkylate the purified PEGylated protein.

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase LC.

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.

  • Data Analysis: Use database search software to identify the peptides and pinpoint the exact sites of PEGylation by identifying the mass shift on the modified amino acid residues.

c) NMR Spectroscopy

  • Sample Preparation:

    • Dissolve the purified PEGylated protein and the unmodified protein (as a reference) in a deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mg/mL.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer.

    • Characteristic signals for the PEG methylene protons typically appear around 3.6 ppm.[5]

  • Data Analysis:

    • Compare the spectra of the PEGylated and unmodified protein to identify changes in chemical shifts and line broadening, which can indicate conformational changes.

    • Two-dimensional NMR experiments (e.g., HSQC) can provide more detailed residue-specific information on structural perturbations.

d) X-ray Crystallography

  • Crystallization:

    • Screen for crystallization conditions for the purified PEGylated protein using various precipitants, buffers, and additives. PEG itself is a common precipitant in protein crystallization.[6][7]

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a suitable crystal.

    • Process the data and solve the three-dimensional structure of the protein portion of the conjugate. The PEG moiety is often disordered and may not be visible in the electron density map.[8]

Signaling Pathways and Logical Relationships

The choice of conjugation chemistry has a direct impact on the homogeneity of the final product, which is a critical quality attribute for therapeutic proteins.

logical_relationship cluster_chem Conjugation Chemistry cluster_outcome Product Characteristics Click Click Chemistry (e.g., this compound) Homogeneous Homogeneous Product (Defined Stoichiometry) Click->Homogeneous High Specificity NHS NHS-Ester Chemistry Heterogeneous Heterogeneous Product (Variable Stoichiometry) NHS->Heterogeneous Low Specificity (Lys) Maleimide Maleimide Chemistry Maleimide->Homogeneous Site-Specific (Cys)

Caption: Relationship between conjugation chemistry and product homogeneity.

By carefully selecting the PEGylation reagent and employing a comprehensive suite of analytical techniques, researchers can ensure the development of well-characterized, stable, and effective protein therapeutics. This guide provides a foundational framework for making informed decisions in this critical aspect of drug development.

References

A Researcher's Guide to Quantitative Assessment of Target Protein Degradation: The Impact of Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various linkers in Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative experimental data and detailed methodologies, this document aims to inform the rational design of potent and selective protein degraders.

The efficacy of a PROTAC is critically influenced by the linker connecting the target-binding and E3 ligase-binding moieties. The linker's length, composition, and attachment points are not merely spacers but play a pivotal role in the formation of a productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1][2][3] This guide summarizes quantitative data on how different linkers affect the degradation of specific target proteins and provides detailed protocols for the key experiments used to measure this degradation.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from published studies, illustrating the impact of linker length and composition on the degradation efficiency of various target proteins. The key parameters for comparison are DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[4][5] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5]

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16>90%~1
19~75%~5
21~50%>10

Table 2: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers [6]

PROTAC IDE3 Ligase LigandLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC 3ThalidomideNot SpecifiedBRD4Not Specified0.1 - 0.3>90
PROTAC with 0 PEG unitsThalidomideAlkylBRD4H661<500>90
PROTAC with 1 PEG unitThalidomidePEGBRD4H661>5000~50
PROTAC with 2 PEG unitsThalidomidePEGBRD4H661>5000~20

Table 3: Comparison of Degradation Efficiency for BTK-Targeting SNIPERs with Different Linkers [7]

Linker TypeTarget ProteinDC50 (nM)
2-unit PEGBTKInactive
5-unit PEGBTK182
Hexyl (6 carbons)BCR-ABLLess Effective
Decyl (10 carbons)BCR-ABLMore Effective

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is crucial for structure-activity relationship studies. Below are detailed protocols for key experiments.

1. Western Blot for Protein Degradation

This is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[6]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[1] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS.[1] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with a secondary antibody conjugated to an enzyme like HRP.[8]

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[6] Quantify the band intensities and normalize the target protein level to the loading control.[6]

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used for a higher throughput quantitative measurement of protein degradation.

  • Cell Treatment and Lysis: Treat and lyse cells as described for the Western blot protocol.

  • ELISA Plate Coating: Coat a 96-well plate with a capture antibody specific for the target protein.

  • Sample Incubation: Add the cell lysates to the wells and incubate to allow the target protein to bind to the capture antibody.

  • Detection: Add a detection antibody that is also specific for the target protein, followed by a substrate that generates a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal intensity using a plate reader and calculate the protein concentration based on a standard curve.

3. Mass Spectrometry (MS)-Based Proteomics

MS-based proteomics provides a global and unbiased quantification of protein degradation.

  • Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells.[6]

  • Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.[6]

  • Tandem Mass Tag (TMT) Labeling (Optional): For quantitative comparison across multiple samples, label the peptides from different conditions with isobaric TMT reagents.[6]

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry to determine their sequence and quantity.[6]

  • Data Analysis: Identify and quantify the proteins in each sample.[6] Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins.[6]

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start cell_culture Cell Culture & Plating start->cell_culture protac_treatment PROTAC Treatment (Varying concentrations & time) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant analysis Quantitative Analysis protein_quant->analysis western_blot Western Blot analysis->western_blot elisa ELISA analysis->elisa mass_spec Mass Spectrometry analysis->mass_spec data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis elisa->data_analysis mass_spec->data_analysis end End data_analysis->end

Caption: Typical experimental workflow for evaluating PROTAC efficiency.

References

A Researcher's Guide to Cost-Effective PROTAC Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often underestimated, component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. Far from being a passive tether, the linker's composition, length, and rigidity are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the cost-effectiveness of various PROTAC linkers, supported by experimental data, to inform the synthesis of next-generation protein degraders.

The cost-effectiveness of a PROTAC linker is not solely determined by its synthesis cost but is a composite of its synthetic accessibility, the resulting PROTAC's potency (DC50), and maximal degradation (Dmax). An inexpensive but inefficient linker is ultimately more costly in the long run than a more complex linker that yields a highly potent degrader. This guide will explore the three most common classes of PROTAC linkers: polyethylene glycol (PEG), alkyl, and rigid linkers.

Comparative Analysis of PROTAC Linker Types

The choice of linker can dramatically impact a PROTAC's biological activity. The length, chemical nature, and rigidity of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.[1]

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are the most commonly employed type in early-stage PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[2][3]

  • Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers are composed of repeating ethylene glycol units.[4] They are known to enhance the solubility and cell permeability of PROTAC molecules.[4][5] However, they can be more challenging and costly to synthesize compared to their alkyl counterparts and may exhibit reduced metabolic stability.[4]

  • Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers are generally more hydrophobic than PEG linkers.[4][6] This hydrophobicity can sometimes improve cell membrane permeability.[6] Alkyl linkers are often synthetically straightforward and cost-effective.[4]

Rigid Linkers

Rigid linkers, which incorporate structural elements like aromatic rings, piperazine moieties, or alkynes, offer the potential for enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[2][] While they can lead to highly effective degraders, their synthesis is typically more complex and, therefore, more expensive.[2]

Data Presentation: Linker Performance and Illustrative Cost Comparison

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[8] The following tables summarize representative data on the performance of different linker types and provide an illustrative cost comparison for common linker building blocks.

Table 1: Impact of Linker Type on PROTAC Efficacy

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαPEG16~100>90[8]
TBK1Alkyl/Ether21396[9]
BRD4Rigid (ethynyl)-<1 (pM range)>90[10]

Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.

Table 2: Illustrative Cost of Linker Building Blocks

Linker Building BlockLinker TypeSupplier ExamplePrice (USD) / Quantity
Boc-NH-PEG3PEGMedChemExpress~$150 / 100 mg
PROTAC Linker 13 (Alkyl/ether)Alkyl/EtherFisher Scientific~$71.40 / 100 mg
N-Boc-piperazineRigidMedChemExpress~$100 / 1 g
2-(2-(2-Aminoethoxy)ethoxy)acetic acidPEGBOC Sciences$519 / 5 g

Note: Prices are for illustrative purposes only and can vary significantly between suppliers, purity grades, and scale.

Mandatory Visualization

To aid in the understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a comprehensive experimental workflow for assessing linker cost-effectiveness, and a decision-making model for linker selection.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment Target_Protein Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Target_Protein Binds PROTAC->E3_Ligase Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Poly_Ub_Protein Poly-ubiquitinated POI Ubiquitination->Poly_Ub_Protein Tags POI with Ub Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Linker_Evaluation_Workflow Experimental Workflow for Linker Cost-Effectiveness Evaluation cluster_synthesis Synthesis & Cost Analysis cluster_evaluation Biological Evaluation cluster_decision Decision Linker_Selection Select Linker Candidates (PEG, Alkyl, Rigid) Synthesis Synthesize PROTACs Linker_Selection->Synthesis Cost_Analysis Analyze Synthesis Cost (Reagents, Time, Yield) Synthesis->Cost_Analysis Cost_Effectiveness Cost-Effectiveness Analysis (Cost vs. Potency) Cost_Analysis->Cost_Effectiveness Cell_Treatment Cell Treatment with PROTACs (Dose-Response) Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot HiBiT_Assay HiBiT/NanoBRET Assay (Optional, High-Throughput) Cell_Treatment->HiBiT_Assay Data_Analysis Quantify Protein Levels (Densitometry) Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax HiBiT_Assay->DC50_Dmax Data_Analysis->DC50_Dmax DC50_Dmax->Cost_Effectiveness Lead_Selection Select Lead Linker Cost_Effectiveness->Lead_Selection

Workflow for evaluating PROTAC linker cost-effectiveness.

Linker_Selection_Logic Linker Selection Logic: A Cost-Benefit Framework Start Start: Define Project Goals (e.g., Proof-of-Concept, Preclinical) Initial_Screening Initial Screening Phase? Start->Initial_Screening Alkyl_PEG Prioritize Alkyl & PEG Linkers (Lower Cost, High Diversity) Initial_Screening->Alkyl_PEG Yes Rigid_Linkers Explore Rigid Linkers (Higher Cost, Potential for Higher Potency) Initial_Screening->Rigid_Linkers No (Lead Optimization) Low_Potency Potency (DC50) Insufficient? Alkyl_PEG->Low_Potency Low_Potency->Rigid_Linkers Yes Optimize_Lead Optimize Lead PROTAC Low_Potency->Optimize_Lead No Pharmacokinetics Pharmacokinetic Issues? (Solubility, Stability) Rigid_Linkers->Pharmacokinetics Pharmacokinetics->Optimize_Lead No Modify_Linker Modify Linker Composition (e.g., PEG for Solubility, Rigid for Stability) Pharmacokinetics->Modify_Linker Yes Modify_Linker->Optimize_Lead

Decision framework for cost-effective linker selection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a common method for coupling a carboxylic acid-functionalized component to an amine-functionalized component, a key step in many PROTAC syntheses.[11]

Materials:

  • Carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand with a linker attached) (1.0 eq)

  • Amine-functionalized component (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized component in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC using flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[5][12]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTACs

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control antibody.[5]

  • Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[12]

Protocol 3: HiBiT Assay for Live-Cell Protein Degradation (High-Throughput Alternative)

This protocol describes a sensitive, real-time method for quantifying protein degradation in living cells.[13][14]

Materials:

  • CRISPR/Cas9 engineered cell line with the HiBiT tag knocked into the endogenous locus of the target protein gene.[13]

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque-bottom multi-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.

  • Data Analysis: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the data to determine the DC50 and Dmax values.

Conclusion

The rational design of PROTAC linkers is a critical and multifaceted challenge in the development of effective protein degraders.[2] While flexible linkers like PEG and alkyl chains offer synthetic tractability and are often more cost-effective for initial screening, rigid linkers may provide a path to improved potency and pharmacokinetic properties. The selection of a linker should be a data-driven process, balancing the cost of synthesis with the desired biological activity. A systematic evaluation of a diverse set of linkers, using the protocols outlined in this guide, is paramount for the successful development of novel and cost-effective PROTAC-based therapeutics.

References

A Literature-Based Comparison of Boc-NH-PEG Linker Efficacy in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, diagnostics, and proteomics, the covalent linkage of molecules to create stable and functional bioconjugates is a foundational technique. The linker, a molecule that connects the two entities, is not merely a passive spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic properties of the resulting conjugate.[1] Among the most versatile linkers are those based on Polyethylene Glycol (PEG), a hydrophilic and biocompatible polymer.[2][3] This guide provides an objective, literature-based comparison of the efficacy of Boc-NH-PEG linkers against other common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group is a key feature of these linkers. It provides a stable yet easily removable mask for a primary amine, enabling a controlled, multi-step conjugation process.[4][5] This is essential for creating complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise, sequential assembly is required.[5][6]

Comparative Analysis: Boc-NH-PEG Linkers vs. Alternatives

The selection of a linker depends on numerous factors, including the properties of the molecules to be conjugated, the desired stability of the final product, and the specific application.[1][7]

1. Against Non-PEGylated Linkers (e.g., Alkyl Linkers): The primary advantage of Boc-NH-PEG linkers over traditional hydrophobic linkers, such as those with simple alkyl chains, is their hydrophilicity.[7]

  • Solubility and Aggregation: Many potent therapeutic payloads are hydrophobic. Conjugating them with hydrophobic alkyl linkers can decrease the overall solubility of the bioconjugate, leading to aggregation.[7] The hydrophilic nature of the PEG chain creates a hydration shell that improves solubility and prevents this aggregation, which is a significant limitation when trying to achieve a higher number of drug molecules per antibody (Drug-to-Antibody Ratio, or DAR).[7][8]

  • Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain reduces the rate of renal clearance, prolonging the conjugate's circulation half-life in the bloodstream.[2] This "stealth" effect also shields the bioconjugate from enzymatic degradation.[2] In contrast, hydrophobic linkers can lead to rapid clearance from circulation.[7]

2. Against Alternative Conjugation Chemistries: The Boc-NH-PEG linker, once deprotected, presents a primary amine for conjugation, typically forming a stable amide bond with a carboxylic acid. However, other reactive groups can be employed.

  • Boc-Aminoxy-PEG (Oxime Ligation): This linker reacts with aldehydes or ketones to form an oxime bond. Oxime ligation is highly specific and can be performed under mild, slightly acidic conditions (pH 4.5-5.5).[9] The resulting oxime bond is very stable at physiological pH.[9] This provides an alternative to the amide bond formation which typically requires activation of the carboxylic acid (e.g., with EDC/NHS) and is most efficient at a higher pH (7-8).[9]

  • Thiol-Reactive Linkers (e.g., Maleimide): For site-specific conjugation, thiol-reactive linkers are often preferred. By targeting cysteine residues (either native or engineered), a high degree of homogeneity can be achieved.[10] Thiol-maleimide conjugation is highly efficient but the resulting thioether bond can be susceptible to retro-Michael addition in vivo, leading to premature drug deconjugation.[10]

3. Against Alternative Protecting Groups (e.g., Fmoc): The choice of protecting group is central to developing an orthogonal synthesis strategy, which allows for selective deprotection of one functional group without affecting others.[11]

  • Boc (Acid-Labile): The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[11][12] It is stable to a wide range of basic and nucleophilic conditions.[11]

  • Fmoc (Base-Labile): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions, commonly with piperidine.[11][12]

  • Orthogonal Strategy: The differing cleavage conditions of Boc and Fmoc are the foundation of orthogonal synthesis. This allows a researcher to, for example, deprotect a Boc-protected amine to perform one reaction, and then deprotect an Fmoc-protected amine on the same molecule to perform a second, different reaction.[11]

Data Presentation

Quantitative data from literature provides a clearer picture of linker performance. The following tables summarize key comparative metrics.

Table 1: Comparison of Common Bioconjugation Chemistries [10]

Linker Chemistry Target Functional Group Typical Conjugation Efficiency (%) Key Advantages Key Disadvantages
Amine-Reactive (NHS Ester) Primary Amines (-NH₂) 40-60% Targets abundant lysine residues on proteins. Lack of site-specificity, can lead to heterogeneous products.
Thiol-Reactive (Maleimide) Thiols (-SH) 70-90% High site-specificity with engineered cysteines. The thioether bond can be unstable in vivo (retro-Michael addition).

| Click Chemistry (SPAAC) | Azide / Alkyne | >90% | High efficiency and bioorthogonality; very stable linkage. | Requires the introduction of non-native functional groups. |

Note: Conjugation efficiencies can vary based on specific reactants and conditions.

Table 2: Representative Impact of PEG Linker Length on ADC Properties [11][13]

Linker Type Circulation Half-Life (Relative) In Vitro Cytotoxicity (IC50) In Vivo Efficacy
Non-PEGylated 1.0x Lower (More Potent) Reduced due to rapid clearance
Short PEG (e.g., PEG4) ~2.5x Higher Improved

| Long PEG (e.g., PEG10-24) | >10x | Higher (Less Potent) | Potentially enhanced due to longer exposure |

Note: This data is synthesized from multiple sources to illustrate trends. Longer PEG chains increase half-life but can also reduce in vitro potency; the optimal choice depends on balancing these factors for in vivo efficacy.[11][13]

Table 3: Stability of Boc vs. Fmoc Protecting Groups [12]

Protecting Group Cleavage Condition Stability in Opposing Condition Half-Life (t½) Under Cleavage
Boc Acidic (e.g., 50% TFA in DCM) Stable to basic/nucleophilic conditions Minutes

| Fmoc | Basic (e.g., 20% Piperidine in DMF) | Highly stable to acidic conditions | ~6-7 seconds |

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed, representative protocols for common procedures involving Boc-NH-PEG linkers.

Protocol 1: Amine-Reactive Conjugation using a Boc-NH-PEG-NHS Ester[5][10]

This protocol describes the conjugation of a pre-activated Boc-NH-PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation: Prepare the protein (e.g., an antibody) in an amine-free buffer like PBS, pH 7.2-8.0. A typical concentration is 1-10 mg/mL.[5]

  • Linker Preparation: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[5] Ensure the final concentration of the organic solvent does not exceed 10% to prevent protein denaturation.[5]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]

  • Purification: Remove unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[10]

Protocol 2: Boc Deprotection[5][11]

This protocol describes the removal of the Boc protecting group to expose the primary amine for a subsequent conjugation step.

  • Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL.[5]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v). A scavenger such as triisopropylsilane (TIS) can be included.[11][12]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction's progress using LC-MS or TLC to confirm the disappearance of the starting material.[5]

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.[14]

  • Purification: Redissolve the deprotected conjugate in a suitable buffer and purify as needed using chromatography or dialysis to remove residual acid and scavenger.[14]

Protocol 3: Thiol-Reactive Conjugation using a Boc-NH-PEG-Maleimide[5]

This protocol is for the site-specific conjugation of a maleimide-functionalized linker to a free cysteine residue on a protein.

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with 1-2 mM EDTA). If necessary, reduce disulfide bonds with a reagent like TCEP, which must then be removed before adding the linker.[5]

  • Linker Preparation: Dissolve the Boc-NH-PEG-Maleimide linker in DMSO or DMF immediately prior to use.[5]

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.[5]

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.[15]

  • Quenching (Optional): Add a small molecule thiol like cysteine to quench any unreacted maleimide groups.[5]

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[5]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_purification Step 3: Purification & Characterization A Boc-NH-PEG-COOH Linker C EDC / NHS Activation A->C Activate Carboxyl B Amine-containing Payload D Boc-NH-PEG-Payload B->D C->D Amide Bond Formation E Boc-NH-PEG-Payload F TFA (Acidic Deprotection) E->F G H2N-PEG-Payload F->G Remove Boc Group H Antibody (mAb) with Activated Carboxyls G->H I Purified ADC H->I Amide Bond Formation J SEC / HIC I->J K Characterize DAR, Aggregation, etc. J->K

Caption: General workflow for ADC synthesis using a heterobifunctional linker.

Orthogonal_Strategy cluster_boc Pathway 1 cluster_fmoc Pathway 2 start Linker Core with Boc-NH- and Fmoc-NH- groups boc_deprotect 1. Add TFA start->boc_deprotect boc_amine Free Amine (Boc side) boc_deprotect->boc_amine Selective Boc Removal boc_conjugate 2. Conjugate Molecule A boc_amine->boc_conjugate boc_result Molecule A Conjugated boc_conjugate->boc_result fmoc_deprotect 3. Add Piperidine boc_result->fmoc_deprotect fmoc_amine Free Amine (Fmoc side) fmoc_deprotect->fmoc_amine Selective Fmoc Removal fmoc_conjugate 4. Conjugate Molecule B fmoc_amine->fmoc_conjugate fmoc_result Molecule A & B Conjugated fmoc_conjugate->fmoc_result

Caption: Orthogonal deprotection strategy using Boc and Fmoc groups.

PROTAC_MoA cluster_protac PROTAC Molecule POI Target Protein (POI) Warhead Warhead POI->Warhead Binds Ub Ubiquitin POI->Ub Ternary Complex Formation & Ubiquitination E3 E3 Ligase E3_Ligand E3 Ligand E3->E3_Ligand Binds E3->Ub Ternary Complex Formation & Ubiquitination Linker Boc-NH-PEG Linker (Conceptual Core) Warhead->Linker Linker->E3_Ligand Proteasome Proteasome Ub->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC highlighting the linker's role.

Conclusion

Boc-NH-PEG linkers are indispensable tools in modern bioconjugation, offering a powerful combination of hydrophilicity, biocompatibility, and synthetic versatility through the acid-labile Boc protecting group.[2][4] The literature clearly demonstrates their advantages over hydrophobic alkyl linkers in improving the solubility and pharmacokinetic profiles of bioconjugates.[7] However, the "best" linker is always application-dependent.[6] The choice between a Boc-NH-PEG linker and alternatives featuring different reactive groups (aminoxy, maleimide), protecting groups (Fmoc), or valencies hinges on the specific requirements for reaction conditions, site-specificity, bond stability, and overall synthetic strategy.[9][10][11] By carefully considering the quantitative data and experimental protocols, researchers can rationally design and select the optimal linker to construct more effective and safer targeted therapeutics.[6]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle Boc-NH-PEG5-propargyl with the appropriate Personal Protective Equipment (PPE). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or safety glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.
Respiratory Protection If handling the compound as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.

In the event of exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. Seek medical attention if breathing is difficult.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] This chemical should be treated as hazardous waste and must not be disposed of down the drain or in regular solid waste.[1][5]

1. Waste Identification and Segregation:

  • Classify as Hazardous Waste: Due to the reactive nature of the propargyl group, all waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.[1]

  • Segregate Waste Streams: Keep this compound waste separate from other waste streams, such as non-hazardous, biological, and incompatible chemical wastes, to prevent unintended reactions.[3] The propargyl group can be reactive, and ethers may form explosive peroxides over time.[1]

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[1] Solid waste should be placed in a clearly labeled, sealed container.[3]

  • Separate Containers: Use separate containers for solid and liquid waste to ensure proper disposal streams.[2]

3. Labeling:

  • Clear and Accurate Labeling: As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]

  • The label must include:

    • The full chemical name: "this compound".[2][3]

    • The approximate quantity of the waste.[2]

    • A list of any solvents used.[2][3]

    • Appropriate hazard symbols as required by your institution.[2]

4. Storage:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage or satellite accumulation area.[2][3]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][2]

  • Secondary Containment: Use secondary containment for liquid waste to prevent spills.[1]

5. Arranging for Disposal:

  • Contact EHS: Once the container is full or has reached the accumulation time limit, contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[2][5]

  • Provide Information: Provide the waste disposal service with a complete and accurate description of the waste, including its composition.[2]

Spill and Cleanup Procedures

In the event of a spill, follow these procedures:

  • Small Spills (Solid): Carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[2]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and scoop the absorbed material into the designated hazardous waste container.[2][4]

  • Cleanup Materials: All contaminated materials used for cleanup (e.g., absorbent pads, gloves, wipes) must also be placed in the labeled hazardous waste container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.[3]

Disposal Workflow Diagram

start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Containerize Waste (Separate Solid and Liquid) segregate->containerize label_waste Label Container (Full Chemical Name, Hazards) containerize->label_waste store_waste Store in Designated Area (Secure, Ventilated, Secondary Containment) label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

References

Personal protective equipment for handling Boc-NH-PEG5-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Boc-NH-PEG5-propargyl. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for each specific use to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1][3]Protects against chemical splashes and projectiles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and change them immediately if they become contaminated.[3][4]Prevents skin contact with the chemical.
Body Protection A laboratory coat should be worn and fully buttoned. For larger quantities or when there is a splash hazard, a chemical-resistant apron is recommended.[4]Protects against splashes and contamination of personal clothing.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[2][4]Minimizes inhalation exposure.
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot.[3]Protects feet from spills.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is essential for personal safety and to maintain the integrity of the experiment.

  • Preparation :

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Prepare the work area within a certified chemical fume hood.

    • Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.[4]

  • Handling :

    • Weigh or measure the required amount of the compound directly within the fume hood.

    • Avoid the creation of dust or aerosols.[5]

    • Add the reagent to the reaction mixture slowly and carefully.

    • Keep the container sealed when not in use.[2][5]

  • Post-Handling :

    • Thoroughly wash hands after handling, even if gloves were worn.[6]

    • Decontaminate all non-disposable glassware and equipment after use.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect all solid materials contaminated with the compound, such as pipette tips, weighing papers, and used gloves, in a designated and clearly labeled hazardous waste container.[7]

    • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7]

  • Spill Management :

    • In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[7]

    • Collect the absorbent material and place it in the designated solid hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous liquid waste.[1]

  • Container Disposal :

    • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of according to institutional guidelines.

  • Final Disposal :

    • All waste must be disposed of through a licensed chemical waste disposal contractor.[8] Under no circumstances should this chemical or its waste be disposed of down the drain.[7]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare work area in fume hood prep_ppe->prep_area prep_reagent Equilibrate reagent to room temperature prep_area->prep_reagent handle_weigh Weigh/measure in fume hood prep_reagent->handle_weigh handle_add Add reagent to reaction handle_weigh->handle_add handle_seal Keep container sealed handle_add->handle_seal post_wash Wash hands thoroughly handle_seal->post_wash post_decon Decontaminate glassware post_wash->post_decon disp_solid Collect solid waste post_decon->disp_solid disp_liquid Collect liquid waste post_decon->disp_liquid disp_contractor Dispose via licensed contractor disp_solid->disp_contractor disp_liquid->disp_contractor

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG5-propargyl
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG5-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.